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  • Product: Isononyl alcohol
  • CAS: 68526-84-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Isononyl Alcohol: Chemical Properties and Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals Introduction Isononyl alcohol (INA) is a nine-carbon primary alcohol that exists as a complex mixture of branched-chain isomers.[1] It is a colorless liquid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononyl alcohol (INA) is a nine-carbon primary alcohol that exists as a complex mixture of branched-chain isomers.[1] It is a colorless liquid with a mild odor, sparingly soluble in water but miscible with most organic solvents.[1][2] A significant chemical intermediate, isononyl alcohol is primarily utilized in the synthesis of high molecular weight plasticizers, such as diisononyl phthalate (B1215562) (DINP), which are essential for imparting flexibility to polyvinyl chloride (PVC) products.[2][3] Its applications extend to the production of surfactants, lubricants, and as a solvent in various industrial processes.[4][5] The isomeric composition of isononyl alcohol, which is dependent on the manufacturing process, significantly influences its physicochemical properties and final application performance.[1] One of the most well-characterized isomers present in commercial mixtures is 3,5,5-trimethyl-1-hexanol.[1]

Chemical and Physical Properties

The properties of isononyl alcohol are a composite of its various isomers. The data presented below represents typical values found for commercial isononyl alcohol mixtures.

PropertyValueTest Method/Source
General
Molecular FormulaC₉H₂₀O[5][6]
Molecular Weight144.25 g/mol [6]
CAS Number27458-94-2 (for the isomer mixture)[6][7]
AppearanceClear, colorless liquid[2][5]
Thermal Properties
Boiling Point/Range193 - 215 °C at 760 mmHg[2][3][5]
Melting Point< -30 °C[2][5]
Flash Point80 - 94 °C (Closed Cup)[5][7][8]
Autoignition Temperature~280 °C[5]
Physical Properties
Density0.831 - 0.840 g/cm³ at 20°C[5]
Viscosity (Dynamic)~12.7 - 13.2 mPa·s at 20°C[2][5]
Vapor Pressure~2.6 Pa at 20°C[3][7]
Refractive Index~1.435 at 25°C[2][5]
Solubility
Solubility in Water~0.245 g/L (245 mg/L) at 20°C[2][3][7]
Solubility in OrganicsSoluble in most organic solvents[2]
Other Properties
Isomer CompositionMixture of branched C9 alcohols (e.g., methyl-octanols, dimethyl-heptanols)[1]

Synthesis Pathways

The primary industrial route for the production of isononyl alcohol is a multi-step process that begins with the dimerization of butenes to form a mixture of octene isomers. This is followed by the hydroformylation (oxo process) of the octenes to produce nonanal (B32974) isomers, which are then hydrogenated to yield the final isononyl alcohol product.[4]

Step 1: Dimerization of Butenes to Octenes

The feedstock for isononyl alcohol production is typically a mixed stream of butenes. These butenes are dimerized to form a complex mixture of C8 olefins (octenes).[9] This process is often catalyzed by nickel-based catalysts.[10]

Step 2: Hydroformylation of Octenes to Nonanals (Oxo Process)

The octene isomers are reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to produce C9 aldehydes (nonanals).[1][4] This reaction, known as hydroformylation or the oxo process, is a cornerstone of industrial organic synthesis.[11] Two main types of catalysts are used commercially:

  • Cobalt Catalysts: Traditional cobalt-based catalysts (e.g., cobalt carbonyls) are effective but require high temperatures (150-180°C) and pressures (20-35 MPa).[12][13]

  • Rhodium Catalysts: Modern processes often utilize rhodium-based catalysts, which are significantly more active and allow for milder reaction conditions (lower temperatures and pressures), leading to higher selectivity and fewer byproducts.[12][14][15]

Step 3: Hydrogenation of Nonanals to Isononyl Alcohol

The resulting mixture of nonanal isomers is then hydrogenated to produce the corresponding isononyl alcohols.[4] This step is typically carried out using a hydrogenation catalyst, such as nickel, copper, platinum, or palladium, in a fixed-bed reactor.[1] The final isononyl alcohol product is then purified, usually by distillation.[4]

Experimental Protocols

Determination of Boiling Point (Based on OECD Guideline 103)

The boiling point of isononyl alcohol can be determined using several methods, including ebulliometry, the dynamic method, or distillation.[16][17][18]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[16][18]

Apparatus:

  • Ebulliometer or distillation apparatus

  • Calibrated thermometer or thermocouple

  • Heating mantle or oil bath

  • Condenser

Procedure (Distillation Method Summary):

  • Place a measured volume of the isononyl alcohol sample into the distillation flask.

  • Add boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.

  • Begin heating the flask at a controlled rate.

  • Record the temperature at which the first drop of condensate falls from the condenser (initial boiling point).

  • Continue distillation and record the temperature range over which the liquid distills.

  • Correct the observed boiling point to standard atmospheric pressure (101.325 kPa).

Determination of Kinematic Viscosity (Based on ASTM D445)

This method measures the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[19][20]

Principle: Kinematic viscosity is determined by measuring the flow time of a liquid through a capillary. The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid.[20]

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature water bath with precise temperature control (±0.02°C)[21]

  • Stopwatch or automated timing device

  • Calibrated thermometer

Procedure Summary:

  • Select a viscometer with a capillary size appropriate for the expected viscosity of the isononyl alcohol.

  • Filter the sample to remove any particulate matter.

  • Charge the viscometer with the sample and place it in the constant temperature bath, ensuring it is vertically aligned.

  • Allow the sample to reach thermal equilibrium (typically 30 minutes).[21]

  • Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

  • Release the suction and measure the time it takes for the meniscus of the liquid to pass from the upper to the lower timing mark.

  • Repeat the measurement to ensure reproducibility.

  • Calculate the kinematic viscosity by multiplying the average flow time by the calibration constant of the viscometer.

Determination of Flash Point (Based on ASTM D93 - Pensky-Martens Closed Cup)

This method is used to determine the flash point of petroleum products and other liquids, and is suitable for isononyl alcohol.[8][22][23]

Principle: The flash point is the lowest temperature at which the application of an ignition source causes the vapors of the sample to ignite under specified conditions.[24]

Apparatus:

  • Pensky-Martens closed-cup tester (manual or automated)

  • Heating source

  • Stirrer

  • Ignition source (gas flame or electric igniter)

  • Calibrated thermometer

Procedure Summary:

  • Fill the test cup with the isononyl alcohol sample to the specified level.

  • Place the lid on the cup and insert the thermometer and ignition source.

  • Begin heating the sample at a slow, constant rate while stirring.[8]

  • At prescribed temperature intervals, apply the ignition source by dipping it into the vapor space of the cup. Stirring is momentarily stopped during the application of the ignition source.[24]

  • The flash point is the lowest temperature at which a distinct flash is observed inside the cup.

  • Record the flash point and the barometric pressure. Correct the observed flash point to standard atmospheric pressure.

Mandatory Visualizations

G Overall Synthesis Pathway of Isononyl Alcohol cluster_0 Butene Feedstock cluster_1 Dimerization cluster_2 Octene Intermediate cluster_3 Oxo Process cluster_4 Nonanal Intermediate cluster_5 Hydrogenation cluster_6 Final Product Butenes Butenes (C4) Dimerization Dimerization (e.g., Ni Catalyst) Butenes->Dimerization Octenes Octenes (C8 Isomers) Dimerization->Octenes Hydroformylation Hydroformylation (Rh or Co Catalyst) Octenes->Hydroformylation Nonanals Nonanals (C9 Aldehydes) Hydroformylation->Nonanals Syngas Synthesis Gas (CO + H2) Syngas->Hydroformylation Hydrogenation Hydrogenation (e.g., Ni, Pd Catalyst) Nonanals->Hydrogenation INA Isononyl Alcohol (C9H20O) Hydrogenation->INA Hydrogen Hydrogen (H2) Hydrogen->Hydrogenation

Caption: General workflow for isononyl alcohol synthesis.

G Experimental Workflow for Physicochemical Property Determination cluster_boiling Boiling Point (OECD 103) cluster_viscosity Viscosity (ASTM D445) cluster_flash Flash Point (ASTM D93) Sample Isononyl Alcohol Sample BP_Apparatus Distillation Apparatus Setup Sample->BP_Apparatus Visc_Apparatus Calibrated Capillary Viscometer Sample->Visc_Apparatus FP_Apparatus Pensky-Martens Closed Cup Sample->FP_Apparatus BP_Heat Controlled Heating BP_Apparatus->BP_Heat BP_Record Record Vapor Temperature BP_Heat->BP_Record BP_Correct Pressure Correction BP_Record->BP_Correct BP_Result Boiling Point/Range BP_Correct->BP_Result Visc_Bath Constant Temperature Bath Visc_Apparatus->Visc_Bath Visc_Flow Measure Flow Time Visc_Bath->Visc_Flow Visc_Calc Calculate Viscosity Visc_Flow->Visc_Calc Visc_Result Kinematic Viscosity Visc_Calc->Visc_Result FP_Heat Controlled Heating & Stirring FP_Apparatus->FP_Heat FP_Ignite Apply Ignition Source FP_Heat->FP_Ignite FP_Observe Observe for Flash FP_Ignite->FP_Observe FP_Result Flash Point Temperature FP_Observe->FP_Result

Caption: Workflow for key property determination.

References

Exploratory

Spectroscopic Data of Isononyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for isononyl alcohol, a branched-chain primary alcohol with significant ind...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isononyl alcohol, a branched-chain primary alcohol with significant industrial applications. For clarity and precision, this document focuses on a principal isomer, 7-methyloctan-1-ol , which is a major component of commercial isononyl alcohol. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data of 7-Methyloctan-1-ol

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~3.64Triplet2H-CH₂-OH (a)
2~1.56Quintet2H-CH₂-CH₂-OH (b)
3~1.29-1.35Multiplet6H-CH₂-CH₂-CH₂- (c, d, e)
4~1.15Multiplet1H-CH(CH₃)₂ (g)
5~0.86Doublet6H-CH(CH₃)₂ (h)
6~1.1 (variable)Singlet (broad)1H-OH (f)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectral Data of 7-Methyloctan-1-ol

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and their electronic nature.

SignalChemical Shift (δ, ppm)Assignment
1~63.1-CH₂-OH (a)
2~39.0-CH₂- (f)
3~32.8-CH₂- (b)
4~29.5-CH₂- (d)
5~28.0-CH(CH₃)₂ (g)
6~26.2-CH₂- (c)
7~22.7-CH(CH₃)₂ (h)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data of 7-Methyloctan-1-ol
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3330Strong, BroadO-H StretchAlcohol (-OH)
~2955, 2925, 2855StrongC-H StretchAlkane (-CH₃, -CH₂, -CH)
~1465MediumC-H BendAlkane (-CH₂)
~1380MediumC-H BendAlkane (-CH₃)
~1058StrongC-O StretchPrimary Alcohol

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data of 7-Methyloctan-1-ol
m/zRelative IntensityProposed Fragment Ion
144Low[M]⁺ (Molecular Ion)
126Low[M - H₂O]⁺
84Moderate[M - C₄H₈O]⁺
70High[C₅H₁₀]⁺
56High[C₄H₈]⁺
43Very High (Base Peak)[C₃H₇]⁺
31Moderate[CH₂OH]⁺

Experimental Protocols

NMR Spectroscopy of Liquid Alcohols

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of a liquid alcohol sample.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the isononyl alcohol sample in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry vial.[1]

    • For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[1]

    • Add a small amount of an internal standard (e.g., TMS) to the solvent for chemical shift referencing.

    • Gently vortex the vial to ensure the sample is fully dissolved.

  • Transfer to NMR Tube:

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

    • Ensure the liquid height in the tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy of Liquid Alcohols

Objective: To obtain the infrared spectrum of a liquid alcohol sample using an ATR accessory.

Materials:

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Liquid isononyl alcohol sample

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application:

    • Place a small drop of the isononyl alcohol sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[2]

  • Data Acquisition:

    • Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Alcohols

Objective: To separate and identify the components of a volatile alcohol sample and obtain their mass spectra.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms or equivalent)

  • Helium carrier gas

  • Volatile solvent for sample dilution (e.g., dichloromethane (B109758) or hexane)

  • Microsyringe for injection

Procedure:

  • Sample Preparation:

    • Dilute the isononyl alcohol sample in a volatile solvent to an appropriate concentration (e.g., 10-100 µg/mL).

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 40-50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to elute all components.

    • Set the injector temperature (e.g., 250°C) and the transfer line temperature to the mass spectrometer (e.g., 280°C).

    • Set the carrier gas (helium) flow rate (e.g., 1 mL/min).

  • Data Acquisition:

    • Inject a small volume of the prepared sample (e.g., 1 µL) into the GC.

    • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

    • Acquire mass spectra over a suitable mass range (e.g., m/z 30-300).

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum for each peak.

    • Identify the molecular ion peak (if present) to determine the molecular weight.

    • Analyze the fragmentation pattern to elucidate the structure of the compound. Compare the obtained spectrum with a library of mass spectra (e.g., NIST) for confirmation.

Visualizations

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Isononyl Alcohol Sample Dilution Dilution/Dissolution (if necessary) Sample->Dilution NMR_acq NMR Spectrometer Dilution->NMR_acq IR_acq FTIR Spectrometer Dilution->IR_acq MS_acq GC-MS System Dilution->MS_acq NMR_data NMR Spectra (¹H, ¹³C) NMR_acq->NMR_data IR_data IR Spectrum IR_acq->IR_data MS_data Mass Spectrum MS_acq->MS_data Structure Structural Elucidation NMR_data->Structure IR_data->Structure MS_data->Structure Spectroscopic_Relationships Relationship of Spectroscopic Data to Molecular Structure cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information Isononyl Isononyl Alcohol (7-methyloctan-1-ol) NMR NMR (¹H, ¹³C) Isononyl->NMR IR FTIR Isononyl->IR MS Mass Spec. Isononyl->MS Framework Carbon-Hydrogen Framework NMR->Framework Chemical Shifts Connectivity Proton Connectivity (Splitting) NMR->Connectivity FuncGroups Functional Groups (-OH, C-O, C-H) IR->FuncGroups Vibrational Frequencies MolWeight Molecular Weight MS->MolWeight Molecular Ion FragPattern Fragmentation Pattern MS->FragPattern Fragment Ions

References

Foundational

The Genesis of Isononyl Alcohol: An In-depth Technical Guide to the Hydroformylation of Octene

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive examination of the industrial synthesis of isononyl alcohol (INA), a key precursor for the production of high-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the industrial synthesis of isononyl alcohol (INA), a key precursor for the production of high-performance plasticizers, surfactants, and lubricants. The primary manufacturing route involves the hydroformylation, or oxo synthesis, of octene isomers to yield nonanal (B32974), which is subsequently hydrogenated to isononyl alcohol. This document elucidates the core chemical principles, catalytic mechanisms, detailed experimental protocols, and quantitative performance metrics of this pivotal industrial process.

Process Overview: From Octene to Isononyl Alcohol

The synthesis of isononyl alcohol is a two-stage process that begins with a feedstock of octene isomers, typically derived from the dimerization of butenes.[1] This mixed octene stream is reacted with synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), in the presence of a catalyst.[1] This initial hydroformylation step produces C9 aldehydes, predominantly nonanal and its isomers like 2-methyloctanal.[1] The resulting aldehydes are then hydrogenated to yield the final isononyl alcohol product, which is subsequently purified through distillation.[1]

The overall chemical transformation can be summarized as follows:

  • Step 1: Hydroformylation of Octene C₈H₁₆ + CO + H₂ → C₉H₁₈O

  • Step 2: Hydrogenation of Nonanal C₉H₁₈O + H₂ → C₉H₂₀O[1]

G Octene Octene Isomers Feedstock Hydroformylation Hydroformylation Reactor Octene->Hydroformylation Syngas Syngas (CO + H₂) Syngas->Hydroformylation Nonanal Nonanal Isomers Hydroformylation->Nonanal Hydrogenation Hydrogenation Reactor Nonanal->Hydrogenation Isononyl_Alcohol Isononyl Alcohol Product Hydrogenation->Isononyl_Alcohol Purification Distillation Isononyl_Alcohol->Purification Final_Product Purified Isononyl Alcohol Purification->Final_Product

Figure 1: General workflow for isononyl alcohol synthesis.

Core Chemistry: The Hydroformylation of Octene

Hydroformylation is a cornerstone of industrial homogeneous catalysis. The choice of catalyst is paramount and is generally based on either cobalt or rhodium complexes. While cobalt catalysts are more cost-effective, rhodium-based systems are favored for their higher activity and selectivity under milder operating conditions (lower temperatures and pressures).[1]

Catalytic Systems
  • Rhodium-Based Catalysts: Modern low-pressure (LP) oxo processes predominantly employ rhodium catalysts modified with phosphine (B1218219) ligands.[1] These ligands are crucial for stabilizing the catalyst and influencing its selectivity. The use of bulky phosphine or phosphite (B83602) ligands tends to favor the formation of the linear nonanal over its branched isomers, a desirable outcome for producing high-quality plasticizers.[1]

  • Cobalt-Based Catalysts: Traditional high-pressure hydroformylation processes often utilize cobalt catalysts, such as dicobalt octacarbonyl (Co₂(CO)₈). These systems necessitate more demanding operating conditions, typically temperatures between 120–200°C and pressures of 4–20 MPa.[1]

Mechanism of Hydroformylation

The mechanism of hydroformylation is a catalytic cycle involving several key steps. The widely accepted Heck-Breslow mechanism for cobalt-catalyzed hydroformylation provides a foundational understanding of this process. A similar cycle is operative for rhodium-based catalysts.

The Catalytic Cycle:

  • Catalyst Precursor Activation: The catalyst precursor, for instance, HCo(CO)₄ or a rhodium complex, is the starting point of the cycle.

  • Ligand Dissociation: A carbon monoxide (CO) ligand dissociates from the metal center, creating a vacant coordination site.

  • Olefin Coordination: The octene molecule coordinates to the unsaturated metal complex.

  • Migratory Insertion: The coordinated octene inserts into the metal-hydride bond, forming an octyl-metal intermediate. This step is crucial in determining the regioselectivity of the reaction, leading to either a linear or a branched alkyl-metal species.

  • CO Insertion: A molecule of CO inserts into the metal-alkyl bond, forming an acyl-metal complex.

  • Hydrogenolysis: The acyl-metal complex reacts with H₂ to release the aldehyde product and regenerate the active catalyst species, thus completing the catalytic cycle.

G cluster_0 Catalytic Cycle A H-M(L)n (Active Catalyst) B Olefin Coordination (Octene) A->B + Octene - L C Migratory Insertion (Alkyl-Metal Intermediate) B->C D CO Insertion (Acyl-Metal Intermediate) C->D + CO E Hydrogenolysis (H₂) D->E + H₂ E->A - Aldehyde F Aldehyde Product (Nonanal) E->F

Figure 2: Simplified catalytic cycle for hydroformylation.

Isomerization of the octene feedstock is a common side reaction that can lead to a mixture of isomeric nonanals and, consequently, a variety of isononyl alcohol isomers in the final product.[2] The choice of catalyst and reaction conditions, such as temperature and syngas pressure, can significantly influence the extent of this isomerization.[2]

Quantitative Data on Catalyst Performance

The performance of different catalytic systems in the hydroformylation of 1-octene (B94956) is summarized in the table below. Key metrics include substrate conversion, selectivity towards aldehydes, and the ratio of linear (n) to branched (iso) aldehyde products.

Catalyst SystemTemperature (°C)Pressure (bar)Conversion (%)Aldehyde Selectivity (%)n:iso RatioReference
Co₂(CO)₈150-180200-350HighModerate~4:1[1]
Rh/PPh₃90-100<20>95>98~10:1[2]
Rh-Xantphos10060 (CO:H₂ 1:2)>95HighHigh[2]
Rh(acac)(CO)₂/DPONP>100-HighHigh>9:1[3]

Experimental Protocols

The following sections provide generalized yet detailed protocols for the synthesis of isononyl alcohol based on common laboratory practices for rhodium-catalyzed hydroformylation and subsequent hydrogenation.

Rhodium-Catalyzed Hydroformylation of 1-Octene

This procedure is based on a typical batch reaction using a rhodium/phosphine catalyst system.[1]

Materials and Equipment:

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature and pressure controls.

  • 1-octene

  • Toluene (solvent)

  • Isooctane (internal standard)

  • Rhodium precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine ligand (e.g., triphenylphosphine, PPh₃)

  • Synthesis gas (CO/H₂, 1:1 mixture)

  • Inert gas (e.g., Argon or Nitrogen)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Catalyst Preparation (in-situ): In a glovebox or under an inert atmosphere, charge the autoclave with the desired amount of rhodium precursor and the phosphine ligand in the appropriate molar ratio.

  • Addition of Reactants: Under an inert atmosphere, add the solvent (e.g., toluene), the substrate (1-octene), and the internal standard (isooctane).[1]

  • Sealing and Purging: Seal the reactor and purge it several times with the inert gas, followed by purging with syngas to remove any residual air.[1]

  • Reaction Conditions: Pressurize the reactor with syngas to the desired pressure and heat the mixture to the target temperature with vigorous stirring.

  • Reaction Monitoring: The reaction is typically run for several hours (e.g., 4 hours).[1] Monitor the reaction progress by observing the pressure drop due to gas consumption.[1] Samples of the reaction mixture can be carefully withdrawn at intervals through the sampling valve for GC analysis.[1]

  • Reaction Termination and Product Recovery: After the desired reaction time or conversion is reached, cool the reactor to room temperature and carefully vent the excess syngas in a fume hood. The crude nonanal solution can then be collected for subsequent hydrogenation.

Hydrogenation of Nonanal

The crude nonanal from the hydroformylation step is hydrogenated to the corresponding alcohol.[1]

Materials and Equipment:

  • High-pressure hydrogenation reactor (can be the same autoclave as above)

  • Crude nonanal mixture

  • Hydrogenation catalyst (e.g., Raney Nickel, or a supported catalyst like Pd/C or Ru/C)

  • Solvent (e.g., ethanol (B145695) or isopropanol, if necessary)

  • Hydrogen (H₂) gas

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Reactor Charging: Charge the crude nonanal into the high-pressure reactor.[1] If using a slurry catalyst like Raney Nickel, add it to the aldehyde mixture.[1]

  • Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize with H₂ to the desired pressure. Heat the reactor to the appropriate temperature with stirring.

  • Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Product Recovery and Purification: After cooling and venting the reactor, the catalyst is removed by filtration. The resulting crude isononyl alcohol is then purified by distillation to separate it from the solvent and any byproducts.[1]

Product Analysis by Gas Chromatography (GC)

The analysis of reactants and products is essential for process optimization. Gas chromatography is the primary technique used.[1]

Method: Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS)

GC-FID/MS Conditions (General):

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[2]

  • Injector Temperature: 250°C.[2]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.[2]

  • Detector (FID) Temperature: 300°C.

  • MSD Conditions (for GC-MS):

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

Quantification: The conversion of octene and the selectivity for each product are calculated from the peak areas relative to the internal standard.[1]

G cluster_0 Sample Preparation cluster_1 GC Analysis cluster_2 Data Analysis Sample Reaction Mixture Sample Dilution Dilution with Solvent Sample->Dilution Internal_Standard Addition of Internal Standard Dilution->Internal_Standard Injection Injection into GC Internal_Standard->Injection Separation Separation on Column Injection->Separation Detection Detection (FID/MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification vs. Internal Standard Peak_Integration->Quantification Results Conversion & Selectivity Quantification->Results

Figure 3: Workflow for GC analysis of hydroformylation products.

Conclusion

The hydroformylation of octene to produce isononyl alcohol is a sophisticated and highly optimized industrial process. The choice of catalyst, ligand, and reaction conditions plays a critical role in determining the efficiency, selectivity, and isomeric distribution of the final product. A thorough understanding of the underlying reaction mechanism and the ability to perform detailed experimental and analytical procedures are essential for researchers and professionals in this field to drive further innovation and process improvements. This guide provides a foundational framework for these endeavors.

References

Exploratory

An In-depth Technical Guide to the Physical Properties of Isononyl Alcohol Isomers

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physical properties of isononyl alcohol isomers. Isononyl alcohol, typically encountered...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of isononyl alcohol isomers. Isononyl alcohol, typically encountered as a complex mixture of branched-chain nine-carbon primary alcohols, is a significant industrial chemical. The specific isomeric composition varies depending on the olefin feedstock and synthesis conditions, which in turn influences the physicochemical properties of the commercial product. This document focuses primarily on the common isomer mixture and the well-characterized isomer, 3,5,5-trimethyl-1-hexanol, with comparative data for the linear isomer, 1-nonanol.

Introduction to Isononyl Alcohol Isomers

Isononyl alcohol (INA), represented by the general formula C₉H₂₀O, is produced on a large scale through the hydroformylation of octene isomers, a procedure known as the oxo process.[1][2] This process results in a mixture of various branched isomers, with common examples including derivatives of heptanol (B41253) and hexanol with methyl branches.[1] One of the most prominent and well-studied isomers is 3,5,5-trimethyl-1-hexanol.[1] The structural diversity arising from different branching patterns significantly impacts the physical and chemical properties, making a detailed understanding of these properties crucial for its various applications, which include the production of plasticizers like diisononyl phthalate (B1215562) (DINP), surfactants, and as a solvent in coatings and inks.[3][4]

Physical Properties of Isononyl Alcohol Isomers

The physical characteristics of isononyl alcohol are a direct consequence of its isomeric structure. Generally, isononyl alcohols are colorless liquids with a mild, characteristic odor.[1][5] They exhibit low solubility in water but are miscible with most organic solvents.[1][6] The data presented below has been compiled from various technical and safety data sheets.

Table 1: General Physical Properties of Isononyl Alcohol (Isomer Mixture)
PropertyValueReference(s)
CAS Number 27458-94-2[3][6][7][8][9]
Molecular Formula C₉H₂₀O[4][6][7][9]
Molecular Weight 144.25 - 144.3 g/mol [4][6][7][9]
Appearance Clear, colorless liquid[3][4][6]
Odor Mild, characteristic[6]
Boiling Point/Range 193 - 208 °C[9]
Melting Point ≤ -30 °C[9]
Density / Specific Gravity 0.824 g/cm³ - 0.839 g/mL (at 20-25 °C)[7][9][10]
Flash Point 80 - 94 °C (closed cup)[9][10][11]
Viscosity 12.7 mPa·s (at 20 °C)[9]
Refractive Index 1.435 (at 25 °C)[9]
Solubility in Water 0.02 g/100g (at 20 °C); Sparingly soluble/Insoluble[1][4][6][9]
Table 2: Physical Properties of 3,5,5-Trimethyl-1-hexanol
PropertyValueReference(s)
CAS Number 3452-97-9[5][10]
Molecular Formula C₉H₂₀O[5][10]
Molecular Weight 144.25 - 144.26 g/mol [5][10][12]
Appearance Colorless, clear oily liquid[5][13]
Boiling Point 193 - 194 °C[10]
Density 0.824 g/mL (at 25 °C)[10]
Specific Gravity 0.828 - 0.830 (at 20 °C)[13]
Flash Point 80 - 81.11 °C (closed cup)[10][13]
Refractive Index 1.432 - 1.434 (n20/D)[10][13]
Solubility in Water Does not mix with water[12]
Table 3: Physical Properties of 1-Nonanol (n-Nonyl Alcohol) for Comparison
PropertyValueReference(s)
CAS Number 143-08-8[14][15]
Molecular Formula C₉H₂₀O[14][15]
Molecular Weight 144.258 g/mol [14]
Appearance Colorless oily liquid[14]
Boiling Point 214 - 215 °C[14][15]
Melting Point -6 °C[14]
Density 0.8279 - 0.83 g/cm³ (at 20-25 °C)[14][15]
Flash Point 96 °C[14]
Refractive Index 1.4338 (n20/D)[15]
Solubility in Water 0.13 g/L; Practically insoluble[14][15]

Experimental Protocols for Physical Property Determination

The determination of the physical properties listed above is conducted using standardized experimental methodologies. Below are detailed summaries of the principles behind these tests, referencing established standards from organizations like ASTM International and ISO.

Density and Specific Gravity
  • Principle: The density of a liquid is its mass per unit volume. This property is commonly determined using a digital density meter or a pycnometer (density cup).

  • Methodology (based on ASTM D4052/D7777):

    • Apparatus: A digital density meter with an oscillating U-tube.

    • Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and freshly prepared, air-saturated distilled water.

    • Procedure: A small volume of the isononyl alcohol sample is injected into the thermostatically controlled U-tube. The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.

    • Calculation: The instrument's software uses the measured oscillation period and calibration data to calculate and display the density or specific gravity of the sample at the test temperature.[1][6]

Boiling Range
  • Principle: The boiling range provides information on the composition of a liquid mixture and is determined by distillation.

  • Methodology (based on ISO 4626):

    • Apparatus: A distillation flask, condenser, graduated receiving cylinder, and a calibrated thermometer.

    • Procedure: A 100 mL sample of isononyl alcohol is placed in the distillation flask with a few boiling chips. The apparatus is assembled, and heat is applied at a controlled rate.

    • Data Collection: The temperature at which the first drop of condensate falls from the condenser is recorded as the Initial Boiling Point (IBP). The temperature is continuously monitored as the distillation proceeds. The temperature when the last of the liquid evaporates from the bottom of the flask is the Dry Point (DP).

    • Correction: All temperature readings are corrected to standard atmospheric pressure (101.3 kPa).[2][4][13]

Flash Point
  • Principle: The flash point is the lowest temperature at which a liquid gives off sufficient vapor to form an ignitable mixture with the air near its surface. It is a critical measure of flammability.

  • Methodology (based on ASTM D3278/D93 - Closed-Cup Methods):

    • Apparatus: A small-scale or Pensky-Martens closed-cup flash point tester, which consists of a sample cup with a tightly fitting lid, a shutter mechanism, and an ignition source (flame or electric).

    • Procedure: A specified volume of the sample (e.g., 2 mL for small scale, 75 mL for Pensky-Martens) is placed in the test cup. The sample is heated at a slow, constant rate.[3][5]

    • Testing: At regular temperature intervals, the ignition source is applied by opening the shutter.

    • Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite with a distinct flash inside the cup.[3][5] The observed flash point is then corrected for barometric pressure.

Viscosity
  • Principle: Viscosity is a measure of a fluid's resistance to flow. For industrial chemicals like isononyl alcohol, rotational viscometers are commonly used.

  • Methodology (based on ASTM D2196):

    • Apparatus: A rotational viscometer with a suitable spindle.

    • Procedure: The isononyl alcohol sample is placed in a container, and the temperature is stabilized at the desired value (e.g., 20 °C). The appropriate spindle is selected and immersed in the liquid to a specified depth.

    • Measurement: The spindle is rotated at a known speed, and the viscometer measures the torque required to overcome the viscous drag of the fluid.

    • Calculation: The instrument converts the torque measurement into a viscosity value, typically in millipascal-seconds (mPa·s) or centipoise (cP).

Refractive Index
  • Principle: The refractive index measures how much the path of light is bent, or refracted, when it enters a material. It is a fundamental physical property that is dependent on temperature and the wavelength of light.

  • Methodology (based on ASTM D1218):

    • Apparatus: A digital refractometer or an Abbe refractometer. The instrument is typically equipped with a sodium D line light source (589 nm) and a means of temperature control.

    • Calibration: The instrument is calibrated using a standard of known refractive index, such as distilled water.

    • Procedure: A few drops of the isononyl alcohol sample are placed on the prism of the refractometer. The prism is closed, and the sample is allowed to reach thermal equilibrium (e.g., 20 °C or 25 °C).

    • Measurement: Light is passed through the sample, and the instrument measures the critical angle of total internal reflection. This angle is used to calculate the refractive index, which is displayed as a unitless value, typically to four or five decimal places.

Synthesis Workflow

The industrial production of isononyl alcohol is predominantly achieved through the oxo process, which involves the hydroformylation of an octene feedstock followed by hydrogenation. This workflow is a key logical relationship in understanding the origin of the isomeric mixture.

G General Synthesis Workflow of Isononyl Alcohol cluster_0 Feedstock Preparation cluster_1 Oxo Process cluster_2 Final Production Butene Butene Dimerization Dimerization Unit Butene->Dimerization Octene Octene Isomers Dimerization->Octene Hydroformylation Hydroformylation (Oxo Reaction) Octene->Hydroformylation Syngas Synthesis Gas (CO + H₂) Syngas->Hydroformylation Nonanal Nonanal Isomers Hydroformylation->Nonanal Hydrogenation Hydrogenation Nonanal->Hydrogenation Hydrogen Hydrogen (H₂) Hydrogen->Hydrogenation INA Isononyl Alcohol (Isomer Mixture) Hydrogenation->INA

Caption: General synthesis workflow for isononyl alcohol via the oxo process.

References

Foundational

An In-Depth Technical Guide to the Solubility of Isononyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of isononyl alcohol in various organic solvents. Isononyl alcohol,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isononyl alcohol in various organic solvents. Isononyl alcohol, a branched-chain nine-carbon primary alcohol, is a versatile solvent and intermediate in numerous chemical syntheses.[1][2] A thorough understanding of its solubility is critical for its effective use in research, development, and manufacturing.

Core Principles of Isononyl Alcohol Solubility

The solubility of isononyl alcohol is primarily dictated by its molecular structure, which features a polar hydroxyl (-OH) group and a substantial nonpolar nine-carbon alkyl chain.[3] This amphiphilic nature allows it to interact favorably with a wide range of organic solvents. The guiding principle of "like dissolves like" is fundamental to understanding its solubility profile. Isononyl alcohol's large, nonpolar component ensures its miscibility with hydrophobic solvents, while the polar hydroxyl group facilitates interaction with polar solvents.[3]

Quantitative Solubility Data

While many sources qualitatively describe isononyl alcohol as soluble in most organic solvents, specific quantitative data (e.g., g/100g of solvent) is not widely available in published literature or technical data sheets.[4][5][6] The term "miscible," indicating solubility in all proportions, is often used and is adopted in the following table for common organic solvents based on strong indications from chemical properties and safety data sheets.

Organic SolventChemical ClassPredicted Solubility (at 20°C)
AcetoneKetoneMiscible[7]
EthanolPolar Protic AlcoholMiscible[7]
MethanolPolar Protic AlcoholMiscible
TolueneAromatic HydrocarbonMiscible
n-HexaneNonpolar AlkaneMiscible
Ethyl AcetateEsterMiscible

Note: "Miscible" indicates that isononyl alcohol and the solvent are soluble in each other in all proportions. This is a prediction based on the chemical properties of isononyl alcohol and qualitative statements from various sources. For precise quantitative applications, experimental verification is recommended.

Isononyl alcohol is only slightly soluble in water, with reported values of approximately 0.02 g/100g and 245 mg/L at 20°C.[3][8][9][10][11][12][13][14]

Experimental Protocol for Solubility Determination

The following is a general methodology for the gravimetric determination of the solubility of isononyl alcohol in a specific organic solvent. This method is adaptable for various solute-solvent systems.

1. Materials and Equipment:

  • Isononyl alcohol (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled water bath or incubator

  • Glass vials with screw caps (B75204) or sealed ampoules

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Evaporating dish or watch glass

  • Drying oven

2. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of isononyl alcohol to a known volume of the chosen organic solvent in a sealed glass vial. The presence of a visible excess of the alcohol after vigorous mixing indicates that a saturated solution can be formed.

    • Place the sealed vial in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature (e.g., 20°C).

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Withdrawal and Analysis:

    • Allow the solution to stand undisturbed at the constant temperature until any undissolved isononyl alcohol has settled.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated pipette. To avoid precipitation, it is crucial to maintain the temperature during this step.

    • Filter the withdrawn sample through a chemically compatible syringe filter to remove any suspended micro-particles.

    • Dispense the filtered, saturated solution into a pre-weighed evaporating dish.

    • Record the exact mass of the saturated solution.

  • Gravimetric Determination:

    • Place the evaporating dish containing the sample in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of isononyl alcohol.

    • Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

    • The mass of the remaining solute (isononyl alcohol) is determined by subtracting the initial mass of the evaporating dish.

3. Calculation:

The solubility can be expressed in various units, such as g/100g of solvent:

Solubility ( g/100g solvent) = (Mass of isononyl alcohol / Mass of solvent) x 100

Where the mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved isononyl alcohol.

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical steps involved in assessing the solubility of isononyl alcohol in an organic solvent.

Solubility_Assessment_Workflow Solubility Assessment Workflow for Isononyl Alcohol cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results start Select Organic Solvent prep_solute Prepare High-Purity Isononyl Alcohol start->prep_solute prep_solution Create Supersaturated Solution prep_solute->prep_solution equilibrate Equilibrate at Constant Temperature with Agitation prep_solution->equilibrate settle Allow Phases to Settle equilibrate->settle withdraw Withdraw Aliquot of Supernatant settle->withdraw weigh_solution Weigh Saturated Solution Aliquot withdraw->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_solute Weigh Remaining Isononyl Alcohol evaporate->weigh_solute calculate Calculate Solubility weigh_solute->calculate end Report Solubility Data calculate->end

Solubility Assessment Workflow

References

Exploratory

A Technical Guide to the Synthesis of Novel Derivatives from Isononyl Alcohol

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the synthesis of novel derivatives from isononyl alcohol, a versatile C9 branched primary...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of novel derivatives from isononyl alcohol, a versatile C9 branched primary alcohol. This document details the experimental protocols for the preparation of key derivatives, including plasticizers, surfactants, acrylates, and glycidyl (B131873) ethers. Quantitative data is summarized in structured tables for comparative analysis, and reaction workflows are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction to Isononyl Alcohol Derivatives

Isononyl alcohol is a key industrial chemical intermediate, primarily utilized in the synthesis of a wide range of derivatives with diverse applications.[1][2] Its branched structure imparts unique properties such as low volatility and good solubility in organic media, making it a desirable building block for various functional molecules.[2] The primary applications of isononyl alcohol derivatives are as plasticizers for polymers like PVC, non-ionic surfactants in cleaning formulations, and as monomers for specialty adhesives.[3][4][5][] This guide focuses on the synthesis of four major classes of isononyl alcohol derivatives: esters (plasticizers), ethoxylates (surfactants), acrylates, and glycidyl ethers.

Synthesis of Isononyl Esters (Plasticizers)

The esterification of isononyl alcohol with various carboxylic acids or their anhydrides is a primary route to producing high-performance plasticizers. These compounds are crucial for imparting flexibility and durability to polymeric materials.[1] The most prominent examples include Diisononyl Phthalate (DINP), Diisononyl Adipate (DINA), and Triisononyl Trimellitate (TINTM).[5]

Diisononyl Phthalate (DINP)

DINP is a widely used general-purpose plasticizer synthesized through the esterification of isononyl alcohol with phthalic anhydride (B1165640).[4] The reaction is typically catalyzed by an acid and proceeds in two steps: a rapid formation of a monoester followed by a slower, reversible formation of the diester.[1]

Experimental Protocol: Acid-Catalyzed Esterification for DINP Synthesis [1][7]

  • Reaction Setup: A round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus fitted with a condenser.

  • Charging Reactants: Phthalic anhydride and a molar excess of isononyl alcohol (typically a 1:2.5 to 1:3.5 molar ratio) are charged into the flask.[7][8]

  • Catalyst Addition: An acid catalyst, such as sulfuric acid (0.5-1.0 wt% of total reactants) or p-toluenesulfonic acid (1-2 wt%), is carefully added to the mixture.[1] Alternatively, a composite catalyst of solid titanium-based compounds and tetra isopropyl titanate can be used.[7]

  • Reaction: The mixture is heated to 180-235°C with continuous stirring.[1][7] The water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap. The reaction progress is monitored by the amount of water collected and by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops below a specified level (e.g., < 2 mgKOH/g).[8]

  • Work-up and Purification:

    • The reaction mixture is cooled to below 100°C.

    • If an acid catalyst was used, the crude product is neutralized by washing with a 5% sodium carbonate solution, followed by several washes with water until the aqueous layer is neutral.[1]

    • Unreacted isononyl alcohol and other volatile impurities are removed by vacuum distillation to yield the purified DINP.[1][4]

Quantitative Data for DINP Synthesis

ParameterValueReference(s)
Reactant Molar Ratio (Phthalic Anhydride:Isononyl Alcohol)1:2.5 to 1:3.5[8]
CatalystSulfuric Acid, p-Toluenesulfonic Acid, Titanium-based catalysts[1][7]
Catalyst Loading0.5 - 2.0 wt%[1]
Reaction Temperature180 - 235 °C[1][7]
Reaction Time2 - 4 hours[7][9]
Yield~98%[10]

Experimental Workflow for DINP Synthesis

DINP_Synthesis Reactants Phthalic Anhydride + Isononyl Alcohol + Catalyst Reactor Reaction Flask with Dean-Stark Trap Reactants->Reactor Heating Heating (180-235°C) & Stirring Reactor->Heating WaterRemoval Azeotropic Water Removal Heating->WaterRemoval Water byproduct Neutralization Neutralization (e.g., Na2CO3 wash) Heating->Neutralization Crude Product WaterRemoval->Heating Purification Vacuum Distillation Neutralization->Purification DINP Diisononyl Phthalate (DINP) Purification->DINP

Caption: General workflow for the synthesis of Diisononyl Phthalate (DINP).

Diisononyl Adipate (DINA)

DINA is a plasticizer known for its excellent low-temperature properties and is synthesized by the esterification of isononyl alcohol with adipic acid.[3] Both chemical and enzymatic catalysis methods are employed for its production.[2]

Experimental Protocol: Enzymatic Synthesis of DINA [3][11]

  • Reaction Setup: A stirred tank reactor is used.

  • Charging Reactants: Adipic acid and isononyl alcohol are charged into the reactor, typically in a 1:3 molar ratio.[3] An immobilized lipase (B570770) (e.g., Eversa lipase from Thermomyces lanuginosus) is added as the catalyst (around 10 wt% of total substrates).[3][11] This process is typically solvent-free.[3]

  • Reaction: The reaction is carried out at a controlled temperature of 50°C under vacuum (e.g., 13.3 kPa) to continuously remove the water byproduct.[3][11] The water activity of the enzyme is also a critical parameter, with an optimal value around 0.75.[3]

  • Work-up and Purification: Upon completion (typically monitored by conversion, which can reach 100% within 6 hours), the immobilized enzyme is separated by filtration. The remaining product is purified, often through distillation, to remove any unreacted starting materials.[3][11]

Quantitative Data for DINA Synthesis

ParameterChemical CatalysisEnzymatic CatalysisReference(s)
Reactant Molar Ratio (Adipic Acid:Isononyl Alcohol)1:1 to 1:31:3[2][3]
CatalystSolid superacids, SnOImmobilized Lipase (Eversa)[2][3]
Catalyst Loading1 - 5 wt%~10 wt%[2][3]
Reaction Temperature130 - 140 °C50 °C[2][3]
Reaction Time~1 hour~6 hours[2][3]
YieldHigh100% conversion[2][3]
Triisononyl Trimellitate (TINTM)

TINTM is a high-performance plasticizer valued for its low volatility and excellent thermal stability.[12] It is synthesized from isononyl alcohol and trimellitic anhydride.

Experimental Protocol: Synthesis of TINTM [9]

  • Reaction Setup: A reaction kettle equipped with a stirrer is used.

  • Charging Reactants: Trimellitic anhydride and isononyl alcohol (1:3.5 to 1:4.5 molar ratio) are added to the reactor, along with activated carbon (0.1-0.3 wt% of trimellitic anhydride).[9]

  • Catalyst Addition and Reaction: The mixture is heated to 185-195°C, at which point a catalyst (e.g., a mixture of tetrabutyl titanate and titanium isopropoxide, 0.05-0.2 wt% of trimellitic anhydride) is added.[9] The temperature is then raised to 185-245°C and the reaction proceeds for 3-4 hours.[9]

  • Work-up and Purification:

    • Dealcoholization is carried out under negative pressure.

    • The product is neutralized with a sodium hydroxide (B78521) solution.

    • Further refining is performed by adding water as an entrainer for dealcoholization.

    • The product is then cooled, treated with dried attapulgite, and filtered to yield purified TINTM.[9] A yield of 98% has been reported.[13][14]

Synthesis of Isononyl Alcohol Ethoxylates (Surfactants)

Isononyl alcohol ethoxylates are non-ionic surfactants with excellent wetting, emulsifying, and dispersing properties. They are synthesized by the addition of ethylene (B1197577) oxide (EO) to isononyl alcohol, a process known as ethoxylation.

Experimental Protocol: Laboratory-Scale Ethoxylation of Isononyl Alcohol

  • Reaction Setup: A dry, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a gas inlet for nitrogen, and a condenser.

  • Catalyst Addition and Dehydration: Isononyl alcohol and a catalytic amount of potassium hydroxide or sodium hydroxide (0.1-0.5 wt% of the alcohol) are added to the flask. The mixture is heated to 120-150°C under a nitrogen stream to dissolve the catalyst and remove any residual water.

  • Ethoxylation: The mixture is cooled to the reaction temperature (120-180°C). A pre-weighed amount of ethylene oxide gas is introduced below the liquid surface at a controlled rate. The amount of EO added determines the degree of ethoxylation.

  • Reaction Monitoring and Work-up: The exothermic reaction is monitored by temperature and pressure. The reaction is complete when the pressure returns to its initial value after EO addition is stopped. The mixture is then cooled, and the catalyst is neutralized with an acid like acetic acid. The resulting salt can be removed by filtration.

Quantitative Data for Isononyl Alcohol Ethoxylates

ParameterValueReference(s)
CatalystKOH or NaOH
Catalyst Loading0.1 - 0.5 wt% of isononyl alcohol
Dehydration Temperature120 - 150 °C
Ethoxylation Temperature120 - 180 °C

Logical Relationship for Ethoxylation

Ethoxylation INA Isononyl Alcohol Dehydration Dehydration (120-150°C) INA->Dehydration Catalyst Base Catalyst (KOH or NaOH) Catalyst->Dehydration Alkoxide Isononyl Alkoxide Dehydration->Alkoxide Ethoxylation Ethoxylation (120-180°C) Alkoxide->Ethoxylation EO Ethylene Oxide (EO) EO->Ethoxylation Neutralization Neutralization Ethoxylation->Neutralization Product Isononyl Alcohol Ethoxylate Neutralization->Product Polymerization_Inhibition Monomer Acrylate Monomer Radical Growing Polymer Radical Monomer->Radical Initiation Initiator Radical Initiator (e.g., heat, impurities) Initiator->Monomer Radical->Radical Propagation StableRadical Stable, Non-propagating Radical Radical->StableRadical Inhibition Inhibitor Polymerization Inhibitor (e.g., Hydroquinone) Inhibitor->Radical Termination Termination of Polymerization StableRadical->Termination Glycidyl_Ether_Synthesis Reactants Isononyl Alcohol + Epichlorohydrin + Solid Base (NaOH) + Phase-Transfer Catalyst Reactor Reaction Vessel Reactants->Reactor Reaction Stirring at Controlled Temperature Reactor->Reaction Filtration Filtration Reaction->Filtration Crude Product + Solid Byproducts Distillation Vacuum Distillation Filtration->Distillation Filtered Crude Product Product Isononyl Glycidyl Ether Distillation->Product

References

Foundational

An In-depth Technical Guide to Isononyl Alcohol (CAS No. 27458-94-2)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Isononyl alcohol (INA), a nine-carbon branched primary alcohol. Isononyl alcohol is a crucial indu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isononyl alcohol (INA), a nine-carbon branched primary alcohol. Isononyl alcohol is a crucial industrial chemical, primarily utilized as a precursor in the synthesis of high-molecular-weight plasticizers, such as diisononyl phthalate (B1215562) (DINP) and diisononyl adipate (B1204190) (DINA).[1][2][3][4] These plasticizers are integral components in the production of flexible polyvinyl chloride (PVC) products, which are widely used in automotive, construction, and consumer goods industries.[4][5][6][7] Beyond its role in plasticizers, Isononyl alcohol also serves as a feedstock for manufacturing surfactants and lubricant additives.[4][5][8] This guide details the physicochemical properties, toxicological profile, and relevant biological pathway interactions of this compound and its derivatives.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for Isononyl alcohol, compiled from various technical and safety data sheets.

Table 1: Physical and Chemical Properties of Isononyl Alcohol

PropertyValueReference(s)
CAS Number 27458-94-2[9][10][11]
Molecular Formula C₉H₂₀O[11][12]
Molecular Weight 144.25 g/mol [11][12]
Appearance Colorless, clear liquid[9][10][13]
Odor Faint[9]
Melting Point -64 to -65 °C[6][14][15]
Boiling Point 100 °C at 13 Torr; ~215 °C at 760 mmHg[1][6][13][14]
Density 0.824 - 0.839 g/cm³ at 20 °C[6][10][11][12]
Vapor Pressure 2.6 Pa at 19.85 °C[1][6][14]
Water Solubility 245 - 459.7 mg/L at 20-25 °C[1][6][12][14]
LogP (octanol/water) 3.230 (estimated)[1][6][14]
Flash Point 93 - 98 °C[13][16]
Refractive Index 1.429[12]
Viscosity (dynamic) 12.95 mPa·s at 20 °C[9]
Surface Tension ~38.6 mN/m at 20 °C (0.221 g/l)[9]

Table 2: Toxicological Data for Isononyl Alcohol

EndpointResultSpeciesReference(s)
Acute Oral Toxicity (LD50) >2,000 - 10,000 mg/kg bwRat[10][17]
Acute Dermal Toxicity (LD50) >3,160 mg/kg bwGuinea pig[17]
Acute Inhalation Toxicity (LC50) >4.4 mg/L (4 hr)Rat[17]
Skin Irritation Causes skin irritationRabbit[3][9]
Eye Irritation Causes serious eye damageRabbit[3][9]
Skin Sensitization Not expected to be a skin sensitizer-[18]
Aquatic Toxicity Toxic to aquatic life-[9]
Biodegradability Readily biodegradable (according to OECD criteria)-[9]
Bioaccumulation Potential Significant accumulation in organisms is not expected (BCF < 100)Oncorhynchus mykiss[9]

Experimental Protocols

Detailed experimental methodologies for key toxicological and environmental fate studies are outlined below, based on standard OECD guidelines.

1. Acute Oral Toxicity (LD50) - Based on OECD Guideline 425

This protocol is a general guideline for determining the median lethal dose (LD50) of a substance.

  • Test Species: Typically, young adult rats (Sprague-Dawley strain) are used.[19][20] Animals are fasted overnight before administration of the test substance.[19]

  • Dose Administration: The test substance is administered orally via gavage in a single dose.[19][20] The volume administered is based on the animal's body weight.

  • Procedure: The "Up-and-Down Procedure" (UDP) is often employed to minimize the number of animals used.[20] This involves dosing animals one at a time. If an animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose.[20]

  • Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for the first few hours after dosing and then daily for a total of 14 days.[19] Body weight is recorded at the beginning, at 7 days, and at the end of the study.

  • Endpoint: The LD50 is calculated from the pattern of survivals and deaths.[20][21] A gross necropsy is performed on all animals at the end of the study.[19]

2. Skin Irritation - Based on OECD Guideline 404

This protocol outlines a general procedure for assessing the skin irritation potential of a substance.

  • Test Species: Albino rabbits are the recommended species.[22]

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped.[22]

  • Application: A dose of 0.5 mL of the liquid test substance is applied to a small area of the clipped skin.[22] The treated area is then covered with a gauze patch.

  • Exposure: The exposure duration is typically 4 hours.[22] After exposure, any residual substance is removed.

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

  • Endpoint: The substance is classified as an irritant based on the mean scores for erythema and edema.[22]

3. Ready Biodegradability - CO₂ Evolution Test (Based on OECD Guideline 301B)

This test evaluates the potential for a substance to be rapidly biodegraded by microorganisms in an aerobic aqueous environment.

  • Inoculum: A mixed population of microorganisms, typically from activated sludge of a domestic wastewater treatment plant, is used.[23]

  • Test System: The test substance is added to a mineral medium as the sole source of organic carbon and inoculated with the microorganisms.[23][24] The system is aerated with CO₂-free air.

  • Procedure: The test is run for 28 days in the dark or diffuse light at a constant temperature.[23][25] The CO₂ produced from the biodegradation of the test substance is trapped in a solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration or with an inorganic carbon analyzer.[23]

  • Endpoint: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount (ThCO₂). A substance is considered "readily biodegradable" if it reaches at least 60% degradation within a 10-day window during the 28-day test period.[23][24]

4. Bioaccumulation in Fish - Flow-Through Test (Based on OECD Guideline 305)

This guideline describes a procedure to assess the potential of a substance to accumulate in fish from water.

  • Test Species: Rainbow trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio) are commonly used species.[11][26]

  • Procedure: The test consists of two phases: an uptake phase and a depuration phase.[8][15][26][27]

    • Uptake Phase: Fish are exposed to a constant, low concentration of the test substance in a flow-through system for a period (e.g., 28 days) sufficient to approach a steady-state concentration in the fish tissue.[8]

    • Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water for a period to measure the elimination of the substance.[8][15]

  • Analysis: The concentration of the test substance in fish tissue and in the water is measured at regular intervals during both phases.[11]

  • Endpoint: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to its concentration in the water at steady-state.[15][27]

Signaling Pathways and Biological Interactions

Direct research on the specific signaling pathways modulated by Isononyl alcohol is limited. However, as its primary application is the production of the plasticizer Diisononyl phthalate (DINP), understanding the biological interactions of DINP provides critical insight into the potential downstream effects. DINP is known to interact with several key cellular signaling pathways.

1. Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Pathway

DINP is recognized as an agonist of PPARα, a nuclear receptor that plays a significant role in lipid metabolism.[5]

PPARa_Pathway cluster_nucleus Nucleus DINP DINP PPARa PPARα DINP->PPARa  activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE heterodimerizes and binds to RXR RXR RXR->PPRE heterodimerizes and binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression initiates transcription Lipid_Metabolism ↑ Lipid Metabolism Gene_Expression->Lipid_Metabolism Peroxisome_Proliferation ↑ Peroxisome Proliferation Gene_Expression->Peroxisome_Proliferation

DINP activation of the PPARα signaling pathway.

2. Nuclear Factor-kappa B (NF-κB) Signaling Pathway

DINP exposure has been shown to modulate the NF-κB pathway, which is a key regulator of inflammatory and immune responses.[5]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DINP DINP Exposure ROS ↑ Oxidative Stress (ROS) DINP->ROS IKK IKK Complex ROS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_Active Active NF-κB NFkB->NFkB_Active translocates to nucleus Inflammatory_Genes Inflammatory Gene Transcription NFkB_Active->Inflammatory_Genes activates

Modulation of the NF-κB signaling pathway by DINP.

3. Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway

DINP can also activate the PI3K/Akt pathway, a critical pathway involved in cell survival, growth, and proliferation.[5]

PI3K_Akt_Pathway DINP DINP Exposure Receptor Cell Surface Receptor DINP->Receptor activates PI3K PI3K Receptor->PI3K recruits & activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt (Protein Kinase B) PIP3->Akt activates Downstream Downstream Effectors Akt->Downstream phosphorylates Cell_Survival ↑ Cell Survival & Proliferation Downstream->Cell_Survival

References

Exploratory

An In-depth Technical Guide to the Health and Safety of Isononyl Alcohol in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential health and safety considerations for the handling and use of Isononyl alcohol in a laboratory...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential health and safety considerations for the handling and use of Isononyl alcohol in a laboratory environment. The information is compiled from various safety data sheets and toxicological resources to ensure a high standard of safety and procedural correctness.

Physicochemical Properties and GHS Classification

Isononyl alcohol is a branched-chain C9 primary alcohol.[1] It is a clear, colorless liquid with a characteristic odor.[2] Its primary industrial application is in the synthesis of plasticizers, such as diisononyl phthalate (B1215562) (DINP).[1][3][4]

Table 1: Physicochemical Properties of Isononyl Alcohol

PropertyValueSource(s)
Chemical Formula C9H20O[5]
Molar Mass 144.25 g/mol [5]
Appearance Clear liquid[5]
Boiling Point 194 - 215 °C[5]
Melting Point Approximately -70 °C[6]
Flash Point 80 - 98 °C[5]
Density ~0.83 g/cm³[5]
Solubility in Water Slightly soluble[5]
Vapor Pressure 0.0198 mm Hg[5]

GHS Hazard Classification:

Isononyl alcohol is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H315: Causes skin irritation. [5]

  • H318: Causes serious eye damage. [5]

  • H319: Causes serious eye irritation. [5]

  • H412: Harmful to aquatic life with long lasting effects. [5][7]

The signal word associated with Isononyl alcohol is Warning .[5]

Toxicological Profile

The primary toxicological concerns associated with Isononyl alcohol are skin and eye irritation.

Table 2: Summary of Toxicological Data for Isononyl Alcohol

Toxicological EndpointResultClassificationSource(s)
Acute Oral Toxicity (Rat) LD50: >2000 mg/kgNot classified as acutely toxic by ingestion[8]
Skin Irritation (Rabbit) IrritantGHS Category 2[5]
Eye Irritation (Rabbit) Serious eye damage/irritationGHS Category 1 / 2A[5]
Skin Sensitization Not a sensitizerNot classified[9]

While specific study reports for Isononyl alcohol following standardized guidelines were not found in the public domain, the toxicological classifications are based on studies conducted according to internationally recognized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439) [10][11][12][13][14]

This in vitro method is a validated alternative to animal testing for skin irritation.

  • Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis model.[11][12] The model consists of non-transformed, human-derived epidermal keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.[11][12] Chemical-induced irritation leads to cell damage, which is measured by assessing cell viability using a vital dye such as MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[10][13]

  • Methodology:

    • The test substance is applied to the surface of the RhE tissue.[11]

    • After a defined exposure period, the substance is removed, and the tissue is rinsed.

    • Cell viability is determined by incubating the tissue with MTT. Viable cells convert the MTT into a blue formazan (B1609692) salt, which is then extracted.[13]

    • The amount of formazan is quantified spectrophotometrically, and the cell viability is expressed as a percentage relative to a negative control.[13]

  • Interpretation: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is a skin irritant (UN GHS Category 2).[10][12]

Bovine Corneal Opacity and Permeability (BCOP) Test Method (OECD TG 437) [6][15][16][17][18]

This is an in vitro method for identifying chemicals that can cause serious eye damage.

  • Principle: The BCOP assay uses corneas from cattle, obtained as a by-product from abattoirs.[16] The test material is applied to the cornea, and damage is assessed by measuring changes in corneal opacity and permeability to fluorescein (B123965) dye.[16][18]

  • Methodology:

    • Bovine corneas are mounted in a holder.

    • The test substance is applied to the epithelial surface of the cornea for a set period.

    • After exposure, the cornea is rinsed.

    • Corneal opacity is measured using an opacitometer.[16]

    • Corneal permeability is determined by measuring the amount of fluorescein dye that passes through the cornea, quantified by a spectrophotometer.[16]

  • Interpretation: The opacity and permeability measurements are used to calculate an In Vitro Irritancy Score (IVIS), which is then used to classify the substance's potential for causing serious eye damage (UN GHS Category 1).[6][15]

Acute Dermal Irritation/Corrosion (OECD TG 404)

This is the traditional in vivo method for assessing skin irritation.

  • Principle: The test substance is applied to the shaved skin of a single animal (typically a rabbit) for a specified duration. The degree of skin irritation is then observed and scored.[19]

  • Methodology:

    • A small area of the animal's back is clipped free of fur.

    • The test substance is applied to the skin and covered with a gauze patch. The exposure period is typically 4 hours.[19]

    • After exposure, the patch and any residual test substance are removed.

    • The skin is examined for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal.[19]

  • Interpretation: The severity of the skin reactions is scored, and the substance is classified based on the scores and the reversibility of the effects.[19]

Acute Eye Irritation/Corrosion (OECD TG 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or damage.

  • Principle: A single dose of the test substance is applied to one eye of an animal (usually a rabbit), with the other eye serving as a control. The resulting ocular reactions are observed and graded.

  • Methodology:

    • The test substance is instilled into the conjunctival sac of one eye.

    • The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

  • Interpretation: The severity of the ocular lesions is scored, and the substance is classified based on the intensity and reversibility of the observed effects.

Based on available literature, no specific cellular signaling pathways have been definitively identified as being targeted by Isononyl alcohol. The toxic effects of skin and eye irritation are generally attributed to the physicochemical properties of the alcohol leading to cell membrane damage and subsequent inflammatory responses.

It is known that other alcohols, particularly short-chain alcohols like ethanol, can interact with and modulate various signaling pathways, including those involving protein kinases and nuclear receptors.[2][20] However, it is important to note that the biological effects of alcohols can vary significantly with chain length and structure.[21] The toxicological mechanisms of long-chain alcohols are complex and not fully elucidated.[21] Therefore, any extrapolation from the known effects of other alcohols to Isononyl alcohol should be done with extreme caution and would require experimental validation.

Occupational Health and Safety

  • Work with Isononyl alcohol should be conducted in a well-ventilated area.

  • For procedures that may generate aerosols or vapors, a chemical fume hood is recommended.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[6] If there is a risk of splashing, a face shield should be used in conjunction with goggles.[6] An eyewash station should be readily accessible.[6]

  • Hand Protection: Wear chemically resistant gloves.[6] Natural rubber gloves may offer good resistance to alcohols.[6] Gloves should be inspected before use and replaced if they show signs of degradation.[6]

  • Body Protection: A lab coat or chemically resistant clothing should be worn to prevent skin contact.[6] For handling larger quantities or where there is a significant splash risk, impervious clothing may be necessary.[6]

  • Respiratory Protection: If ventilation is inadequate or during a large spill, a NIOSH-approved respirator for organic vapors should be used.[6]

  • Handling: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[6]

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[6] Keep away from heat, sparks, and open flames.[6] Store away from strong oxidizing agents.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water.[6] Seek medical attention if irritation develops or persists.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and drink 200-300 ml of water.[6] Seek immediate medical attention.[6]

  • Spills: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[6] Clean the spill area thoroughly.

Visualizations

Experimental_Workflow_for_Irritation_Testing cluster_in_vitro In Vitro Assessment cluster_skin Skin Irritation cluster_eye Eye Irritation cluster_classification Hazard Classification cluster_in_vivo In Vivo Confirmation (if required) cluster_final Final Outcome start Test Substance: Isononyl Alcohol RhE_test Reconstructed Human Epidermis Test (OECD TG 439) start->RhE_test Topical Application BCOP_test Bovine Corneal Opacity & Permeability (BCOP - OECD TG 437) start->BCOP_test Topical Application viability_assay Measure Cell Viability (MTT Assay) RhE_test->viability_assay skin_irritant Skin Irritant? (Viability <= 50%) viability_assay->skin_irritant opacity_permeability Measure Opacity and Permeability BCOP_test->opacity_permeability eye_damage Serious Eye Damage? (IVIS Score) opacity_permeability->eye_damage in_vivo_skin Acute Dermal Irritation (OECD TG 404) skin_irritant->in_vivo_skin If necessary for regulatory purposes labeling GHS Classification and Labeling skin_irritant->labeling Direct Classification in_vivo_eye Acute Eye Irritation (OECD TG 405) eye_damage->in_vivo_eye If necessary for regulatory purposes eye_damage->labeling Direct Classification in_vivo_skin->labeling in_vivo_eye->labeling

Caption: Tiered testing strategy for skin and eye irritation assessment.

First_Aid_Procedures cluster_routes Routes of Exposure cluster_actions Immediate Actions cluster_medical Medical Attention exposure Exposure to Isononyl Alcohol eye_contact Eye Contact exposure->eye_contact skin_contact Skin Contact exposure->skin_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_eyes Flush with water for 15-20 mins. Remove contact lenses. eye_contact->flush_eyes wash_skin Remove contaminated clothing. Wash with soap and water. skin_contact->wash_skin fresh_air Move to fresh air. Provide oxygen if needed. inhalation->fresh_air rinse_mouth Rinse mouth. Drink 200-300ml of water. DO NOT induce vomiting. ingestion->rinse_mouth seek_medical_attention Seek Immediate Medical Attention flush_eyes->seek_medical_attention seek_medical_if_needed Seek Medical Attention if Symptoms Persist wash_skin->seek_medical_if_needed fresh_air->seek_medical_attention rinse_mouth->seek_medical_attention

References

Foundational

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Isononyl Alcohol

For Researchers, Scientists, and Drug Development Professionals Abstract Isononyl alcohol, a nine-carbon branched primary alcohol, is a key industrial chemical primarily used in the production of plasticizers and surfact...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isononyl alcohol, a nine-carbon branched primary alcohol, is a key industrial chemical primarily used in the production of plasticizers and surfactants.[1] Its widespread use necessitates a thorough understanding of its environmental fate and biodegradability to assess its ecological risk profile. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental persistence and degradation of isononyl alcohol. The document details its susceptibility to various degradation pathways, including biodegradation, atmospheric oxidation, and to a lesser extent, photolysis and hydrolysis. Quantitative data from relevant studies are summarized, and detailed experimental protocols for key environmental fate studies are provided. Furthermore, logical workflows and a plausible metabolic pathway are visualized using Graphviz to facilitate a deeper understanding of the processes involved.

Environmental Fate

The environmental fate of a chemical is governed by its transport and transformation in various environmental compartments, including air, water, soil, and sediment. The key processes determining the environmental fate of isononyl alcohol are discussed below.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis, photolysis, and atmospheric oxidation, can contribute to the transformation of chemical substances in the environment.

Isononyl alcohol does not contain functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not considered a significant environmental fate process for this substance.

Indirect photolysis, mediated by photochemically generated reactive species such as hydroxyl radicals (•OH), may contribute to the degradation of isononyl alcohol in sunlit surface waters. However, biodegradation is expected to be the more dominant removal process in the aquatic environment.

The primary degradation pathway for isononyl alcohol in the atmosphere is through reaction with photochemically produced hydroxyl radicals (•OH). The rate of this reaction determines the atmospheric half-life of the compound.

Table 1: Estimated Atmospheric Oxidation Data for Isononyl Alcohol

ParameterValueMethod
OH Radical Reaction Rate Constant (kOH)1.90 x 10⁻¹¹ cm³/molecule-secEstimation (AOPWIN™)
Atmospheric Half-life (t½)~2.0 daysCalculation

Calculation assumes a 12-hour day and an average atmospheric •OH concentration of 1.5 x 10⁶ molecules/cm³.

The atmospheric half-life can be estimated using structure-activity relationship (SAR) models such as the Atmospheric Oxidation Program (AOPWIN™).[2] These models predict the rate constant for the reaction with hydroxyl radicals based on the chemical structure.

Biotic Degradation

Biodegradation is the breakdown of organic substances by microorganisms and is the most significant degradation pathway for isononyl alcohol in the environment.

Isononyl alcohol has been shown to be readily biodegradable, meaning it is expected to undergo rapid and ultimate degradation in an aerobic environment. This classification is based on stringent screening tests, such as the OECD 301 series.

Table 2: Ready Biodegradability of Isononyl Alcohol

Test GuidelineEndpointResultClassification
OECD 301B (CO₂ Evolution Test)% ThCO₂ in 28 days79%Readily Biodegradable

ThCO₂: Theoretical Carbon Dioxide evolution.

Isononyl alcohol is expected to biodegrade in soil environments. The rate of degradation will depend on various factors, including soil type, temperature, moisture, and the microbial population present. Standardized tests like OECD 307 can be used to determine the rate and extent of degradation in soil. While specific quantitative data for isononyl alcohol in soil are not extensively reported in the public literature, its ready biodegradability in aqueous systems suggests a similar fate in the soil compartment.

Similar to soil, isononyl alcohol is anticipated to biodegrade in sediment under both aerobic and anaerobic conditions. The rate of degradation in sediment can be assessed using guidelines such as OECD 308.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log Kow).

Table 3: Bioaccumulation Potential of Isononyl Alcohol

ParameterValueMethod
Log Kow3.7Estimated
Bioconcentration Factor (BCF)< 100Experimental

A Log Kow of 3.7 suggests a moderate potential for bioaccumulation. However, experimental data indicate a low bioconcentration factor (BCF) of less than 100, suggesting that isononyl alcohol is not expected to significantly bioaccumulate in aquatic organisms. This is likely due to its rapid metabolism and elimination by organisms.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of environmental fate studies. This section provides an overview of the experimental protocols for key biodegradation and atmospheric oxidation tests.

OECD 301B: Ready Biodegradability – CO₂ Evolution Test

This test evaluates the ultimate biodegradability of a chemical by measuring the amount of carbon dioxide produced by microorganisms.

Methodology:

  • Test System: The test is conducted in flasks containing a defined mineral medium, the test substance as the sole source of organic carbon, and an inoculum of microorganisms, typically from the mixed liquor of a domestic wastewater treatment plant.

  • Inoculum: Activated sludge from a wastewater treatment plant is collected, and the suspended solids concentration is determined. The inoculum is added to the test flasks to achieve a final concentration of approximately 30 mg/L.

  • Test Concentration: The test substance is added to the flasks at a concentration that will yield a theoretical amount of CO₂ that can be accurately measured. Typically, this is in the range of 10-20 mg of Total Organic Carbon (TOC) per liter.[3]

  • Incubation: The flasks are incubated in the dark at a constant temperature of 22 ± 2°C for 28 days. The flasks are continuously aerated with CO₂-free air.[3]

  • CO₂ Measurement: The CO₂ evolved from the biodegradation of the test substance is trapped in a series of flasks containing a known concentration of barium hydroxide (B78521) or sodium hydroxide solution. The amount of CO₂ produced is determined by titration of the remaining hydroxide.[3]

  • Data Analysis: The percentage of biodegradation is calculated as the ratio of the cumulative amount of CO₂ produced from the test substance (corrected for the CO₂ produced in the blank control) to the theoretical amount of CO₂ (ThCO₂) that would be produced if the test substance were completely mineralized.

  • Pass Criteria: A substance is considered readily biodegradable if it reaches 60% of its ThCO₂ within a 10-day window during the 28-day test period. The 10-day window begins when the degree of biodegradation has reached 10%.[3]

OECD 307: Aerobic and Anaerobic Transformation in Soil

This guideline is used to determine the rate of degradation and the formation and decline of transformation products of a chemical in soil under aerobic and/or anaerobic conditions.

Methodology:

  • Soil Selection: Representative soil types are selected based on their texture, organic carbon content, and pH. The soil is typically sieved to remove large particles.

  • Test Substance Application: The test substance, often radiolabeled (e.g., with ¹⁴C) to facilitate tracking, is applied to the soil samples at a concentration relevant to its expected environmental loading.

  • Incubation: The treated soil samples are incubated in the dark in controlled environmental chambers at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity).[4][5] For aerobic studies, the flasks are continuously flushed with air. For anaerobic studies, the soil is saturated with water and flushed with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions.

  • Sampling and Analysis: At predetermined time intervals, replicate soil samples are taken and extracted with appropriate solvents. The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its transformation products.[4][5]

  • Mineralization: For radiolabeled studies, evolved ¹⁴CO₂ (aerobic) or ¹⁴CH₄ (anaerobic) is trapped and quantified to determine the extent of mineralization.

  • Data Analysis: The disappearance of the parent compound and the formation and decline of transformation products are plotted against time. Degradation kinetics (e.g., half-life, DT₅₀) are calculated using appropriate kinetic models.

Atmospheric Oxidation Rate Constant Determination

The rate constant for the reaction of a chemical with hydroxyl radicals in the gas phase can be determined experimentally using a relative rate method.

Methodology:

  • Reaction Chamber: The experiments are conducted in a reaction chamber (e.g., a Teflon bag) of a known volume.

  • Reactants: The chamber is filled with a mixture of the test compound, a reference compound with a known OH radical reaction rate constant, a source of OH radicals (e.g., methyl nitrite (B80452) photolysis), and purified air.[6][7]

  • Irradiation: The chamber is irradiated with UV lamps to initiate the photolysis of the OH radical source.[7]

  • Concentration Monitoring: The concentrations of the test compound and the reference compound are monitored over time using a gas chromatograph with a flame ionization detector (GC-FID).

  • Data Analysis: The relative disappearance rates of the test and reference compounds are used to calculate the unknown OH radical reaction rate constant for the test compound using the following equation:

    ln([Test Compound]₀ / [Test Compound]t) = (k_OH_test / k_OH_ref) * ln([Reference Compound]₀ / [Reference Compound]t)

    where:

    • [ ]₀ and [ ]t are the concentrations at time 0 and time t, respectively.

    • k_OH_test is the rate constant for the reaction of the test compound with OH radicals.

    • k_OH_ref is the known rate constant for the reaction of the reference compound with OH radicals.

Visualizations

Experimental Workflows

OECD_301B_Workflow cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare Mineral Medium D Set up Test Flasks (Test, Blank, Reference) A->D B Collect and Prepare Inoculum (Activated Sludge) B->D C Prepare Test Substance Solution C->D E Incubate at 22°C for 28 days (Aerobic, Dark) D->E F Trap Evolved CO₂ E->F G Measure CO₂ Periodically F->G H Calculate % Biodegradation (% ThCO₂) G->H I Assess Ready Biodegradability (Pass/Fail) H->I

Caption: Workflow for the OECD 301B Ready Biodegradability Test.

Atmospheric_Oxidation_Workflow cluster_setup Experimental Setup cluster_reaction Reaction & Monitoring cluster_calculation Calculation A Introduce Reactants into Reaction Chamber F Irradiate with UV Light A->F B Test Compound B->A C Reference Compound C->A D OH Radical Source D->A E Purified Air E->A G Monitor Reactant Concentrations (GC-FID) F->G H Plot Relative Disappearance Rates G->H I Calculate kOH for Test Compound H->I J Estimate Atmospheric Half-life I->J

Caption: Workflow for Determining the Atmospheric Oxidation Rate Constant.

Biodegradation Pathway

The biodegradation of isononyl alcohol by microorganisms is expected to proceed through a series of oxidative steps, ultimately leading to mineralization (conversion to CO₂, H₂O, and biomass). While the specific enzymes and intermediates for isononyl alcohol have not been fully elucidated in the available literature, a plausible pathway can be proposed based on the known metabolism of other primary alcohols.[8]

Biodegradation_Pathway IsononylAlcohol Isononyl Alcohol IsononylAldehyde Isononyl Aldehyde IsononylAlcohol->IsononylAldehyde Alcohol Dehydrogenase IsononanoicAcid Isononanoic Acid IsononylAldehyde->IsononanoicAcid Aldehyde Dehydrogenase BetaOxidation β-Oxidation Pathway IsononanoicAcid->BetaOxidation TCA_Cycle Tricarboxylic Acid (TCA) Cycle BetaOxidation->TCA_Cycle Mineralization Mineralization (CO₂ + H₂O + Biomass) TCA_Cycle->Mineralization

Caption: Plausible Aerobic Biodegradation Pathway of Isononyl Alcohol.

Conclusion

The available scientific data indicate that isononyl alcohol is not persistent in the environment. Its primary route of degradation is through rapid biodegradation in aquatic and terrestrial systems, classifying it as readily biodegradable. In the atmosphere, it is expected to have a relatively short half-life due to its reaction with hydroxyl radicals. Hydrolysis and direct photolysis are not considered significant fate processes. While its Log Kow suggests a potential for bioaccumulation, experimental data show a low bioconcentration factor, indicating that it is unlikely to bioaccumulate in organisms. This comprehensive environmental fate profile suggests a low overall environmental risk associated with isononyl alcohol. Further research could focus on elucidating the specific microbial pathways of its degradation and obtaining more quantitative data on its fate in soil and sediment environments.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory Scale Synthesis of Diisononyl Phthalate (DINP) using Isononyl Alcohol

Introduction Diisononyl phthalate (B1215562) (DINP) is a high-molecular-weight phthalate ester extensively utilized as a plasticizer in the manufacturing of flexible polyvinyl chloride (PVC) and other polymers.[1] Its pr...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisononyl phthalate (B1215562) (DINP) is a high-molecular-weight phthalate ester extensively utilized as a plasticizer in the manufacturing of flexible polyvinyl chloride (PVC) and other polymers.[1] Its primary role is to enhance the flexibility, durability, and longevity of plastic materials. The most prevalent method for synthesizing DINP is the direct esterification of phthalic anhydride (B1165640) with isononyl alcohol.[1][2] This reaction is typically facilitated by an acid or a metal-based catalyst and necessitates the removal of water as a byproduct to drive the reaction towards completion.[1] Key factors influencing the reaction rate and final product yield include reaction temperature, duration, and the specific catalyst employed.[1]

Reaction Principle

The synthesis of DINP from isononyl alcohol and phthalic anhydride is a two-step esterification process.[1][2]

  • Monoester Formation: In the initial step, phthalic anhydride reacts swiftly with one molecule of isononyl alcohol to form a monoester intermediate. This reaction is exothermic and generally proceeds without the need for a catalyst.[3]

  • Diesterification: The second step involves the esterification of the monoester with a second molecule of isononyl alcohol to produce the diester (DINP). This is a slower, reversible reaction that requires a catalyst and the removal of water to achieve completion.[1]

Overall Reaction:

Phthalic Anhydride + 2 Isononyl Alcohol ⇌ Diisononyl Phthalate + Water[1]

Quantitative Data Summary

The selection of a catalyst is a critical parameter in the synthesis of phthalate esters, impacting both the reaction rate and the final conversion. The following table summarizes the comparative performance of common acid catalysts in the esterification of phthalic anhydride. While this data is for the synthesis of dioctyl phthalate (DOP), the relative performance of the catalysts is indicative of their efficacy in DINP synthesis. A high yield of 98% has been reported for DINP synthesis using a tetraisopropyl titanate (TIPT) catalyst.[1][4]

CatalystConcentration (wt%)Esterification after 2 hours (%)Esterification after 3 hours (%)
Methanesulfonic Acid (MSA)0.5574.790.2
Sulfuric Acid (H₂SO₄)0.5563.487.6
p-Toluenesulfonic Acid (pTSA)0.5554.177.6

Data adapted from a comparative study on dioctyl phthalate synthesis and is representative of the relative catalytic activity for DINP synthesis.[1]

Experimental Protocols

General Safety Precautions

  • All reactions should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

  • Phthalic anhydride is a respiratory irritant and should be handled with care.[1]

  • Strong acids like sulfuric acid are highly corrosive and must be handled with extreme caution.[1]

Materials and Equipment

  • Reactants: Phthalic anhydride, Isononyl alcohol[1][2]

  • Catalysts: Concentrated sulfuric acid, p-toluenesulfonic acid monohydrate, or a titanium-based catalyst (e.g., Tetraisopropyl titanate)[1][3][5]

  • Apparatus: 500 mL three-neck round-bottom flask, magnetic stirrer, thermometer, Dean-Stark trap with condenser, heating mantle.[1]

Protocol 1: Synthesis using Sulfuric Acid Catalyst
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark trap fitted with a condenser, add phthalic anhydride (e.g., 0.5 mol, 74.05 g) and isononyl alcohol (e.g., 1.1 mol, 158.6 g, providing a molar excess).[1]

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 0.5-1.0% of the total reactant weight) to the reaction mixture while stirring.[1]

  • Heating and Reaction: Heat the mixture to a temperature of 180-220°C.[1][5] As the reaction proceeds, water will collect in the Dean-Stark trap.[1]

  • Monitoring the Reaction: Continue the reaction until the theoretical amount of water (e.g., 0.5 mol, 9 mL) has been collected, or until the acid number of the reaction mixture drops to below 2 mg KOH/g.[1][6]

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to below 100°C.[1]

  • Purification: The crude product is then subjected to distillation to separate and purify the DINP from impurities and unreacted raw materials.[2]

Protocol 2: Synthesis using p-Toluenesulfonic Acid Catalyst
  • Reaction Setup: Follow the same setup as in Protocol 1.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (e.g., 1-2% of the total reactant weight) to the reaction mixture.[1][5]

  • Heating and Reaction: Heat the mixture to 180-220°C and collect the water byproduct in the Dean-Stark trap.[1][5]

  • Monitoring and Work-up: Monitor the reaction progress as described in Protocol 1.

Protocol 3: Synthesis using a Titanium-Based Catalyst
  • Reaction Setup: In a reaction vessel, charge 1 part phthalic anhydride and 3–4 parts isononyl alcohol (molar excess).[3][7]

  • Monoester Formation: Heat the mixture with stirring. The monoester will form spontaneously as the temperature rises to around 120°C.[3]

  • Catalyst Addition: At 150–180°C, add 0.001–0.002 parts (by weight relative to reactants) of a composite catalyst consisting of a solid titanium-based compound and tetra-isopropyl titanate, mixed in a 1:1 ratio.[3][7]

  • Diesterification: Raise the temperature to 225–235°C and maintain for 2–3 hours to ensure complete conversion to the diester (DINP).[3][7]

  • Removal of Excess Alcohol: Cool the mixture to 190–195°C and apply vacuum distillation to remove unreacted alcohol, yielding crude DINP.[3][7]

  • Purification: The crude product can be decolorized (e.g., with activated carbon) and filtered to obtain pure DINP.[3]

Visualizations

DINP_Synthesis_Workflow Experimental Workflow for DINP Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reactants Charge Phthalic Anhydride and Isononyl Alcohol assembly Assemble Flask, Stirrer, Thermometer, Dean-Stark Trap reactants->assembly catalyst Add Catalyst (e.g., H₂SO₄, pTSA, or Ti-based) assembly->catalyst heating Heat to 180-235°C catalyst->heating water_removal Collect Water in Dean-Stark Trap heating->water_removal monitoring Monitor Reaction Progress (Water volume, Acid number) water_removal->monitoring cooling Cool Reaction Mixture monitoring->cooling neutralization Neutralize (if acid catalyst) cooling->neutralization distillation Vacuum Distillation (Remove excess alcohol) neutralization->distillation filtration Decolorize and Filter distillation->filtration DINP DINP filtration->DINP Pure DINP

Caption: Experimental Workflow for DINP Synthesis.

References

Application

Isononyl Alcohol as a Solvent for High-Temperature Polymerization Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Isononyl alcohol (INA), a branched nine-carbon primary alcohol, is a versatile compound with applications in various chemical industries.[1] It...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononyl alcohol (INA), a branched nine-carbon primary alcohol, is a versatile compound with applications in various chemical industries.[1] Its low volatility, high boiling point (approximately 215 °C), and good solvency for a range of organic compounds suggest its potential as a high-temperature solvent for solution polymerization reactions.[1] In principle, these properties could offer advantages in controlling reaction temperature, maintaining monomer and polymer solubility, and influencing polymer properties such as molecular weight and architecture.

However, a comprehensive review of publicly available scientific literature and patents reveals a significant lack of specific examples and detailed protocols for the use of isononyl alcohol as a primary solvent in high-temperature polymerization of common monomers like acrylates and vinyls. Its industrial and research applications are predominantly focused on its role as a precursor for the synthesis of plasticizers (e.g., diisononyl phthalate) and non-ionic surfactants.

This document, therefore, provides a theoretical framework and general considerations for utilizing isononyl alcohol in high-temperature polymerization, based on its known chemical properties and established principles of polymer chemistry. It is important to note that the following protocols are generalized and would require significant optimization and experimental validation for any specific monomer system.

Properties of Isononyl Alcohol Relevant to Polymerization

A summary of the physical and chemical properties of isononyl alcohol that are pertinent to its potential use as a polymerization solvent is presented in Table 1.

Table 1: Physicochemical Properties of Isononyl Alcohol

PropertyValueRelevance to Polymerization
Boiling Point ~ 215 °CAllows for a wide operating temperature range for high-temperature reactions.
Appearance Clear LiquidFacilitates visual monitoring of the reaction.
Solubility in Water Slightly solubleIndicates its suitability for non-aqueous polymerization systems.
Solvency Soluble in most organic solventsSuggests good solubility for a variety of monomers and resulting polymers.
Vapor Pressure 0.0198 mm HgLow volatility reduces solvent loss at elevated temperatures and pressure buildup.

Theoretical Application in High-Temperature Solution Polymerization

Solution polymerization in a high-boiling-point solvent like isononyl alcohol can offer several theoretical advantages:

  • Temperature Control: The solvent acts as a heat sink, helping to dissipate the exothermic heat of polymerization and maintain better temperature control, which is crucial for consistent reaction rates and polymer properties.

  • Viscosity Management: The solvent reduces the viscosity of the polymer solution, preventing autoacceleration (the gel effect) and facilitating easier handling and processing.

  • Molecular Weight Control: Alcohols can act as chain transfer agents in radical polymerization.[2][3][4] This property could be exploited to control the molecular weight of the resulting polymer. The extent of chain transfer would depend on the specific monomer, initiator, and reaction temperature.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for a high-temperature solution polymerization of a generic acrylic monomer in isononyl alcohol. This protocol is for illustrative purposes only and has not been experimentally validated.

Objective: To synthesize a polyacrylate of a target molecular weight via free-radical polymerization in isononyl alcohol.

Materials:

  • Acrylic Monomer (e.g., methyl methacrylate, butyl acrylate)

  • Isononyl Alcohol (reaction grade, anhydrous)

  • Thermal Initiator (e.g., a peroxide or azo compound with a suitable half-life at the desired reaction temperature)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Reaction Vessel (glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet)

  • Heating Mantle with Temperature Controller

  • Quenching Agent (e.g., hydroquinone (B1673460) solution)

  • Precipitating Solvent (e.g., methanol (B129727), hexane)

Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_termination Termination & Isolation cluster_analysis Analysis prep1 Purge reactor with inert gas (N2/Ar) prep2 Add isononyl alcohol and monomer to reactor prep1->prep2 prep3 Heat mixture to desired reaction temperature prep2->prep3 react1 Dissolve initiator in a small amount of monomer/solvent prep3->react1 react2 Slowly add initiator solution to the reactor react1->react2 react3 Maintain constant temperature and stirring react2->react3 react4 Monitor reaction progress (e.g., viscosity, solids content) react3->react4 term1 Cool the reaction mixture react4->term1 term2 Add quenching agent to stop the reaction term1->term2 term3 Precipitate the polymer in a non-solvent term2->term3 term4 Filter and dry the polymer term3->term4 an1 Characterize polymer (GPC, NMR, DSC) term4->an1

Caption: Hypothetical workflow for solution polymerization in isononyl alcohol.

Procedure:

  • Reactor Setup: Assemble a clean, dry reaction vessel equipped with a mechanical stirrer, condenser, thermocouple, and a nitrogen or argon inlet.

  • Inert Atmosphere: Purge the reactor with an inert gas for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.

  • Charging the Reactor: Under a positive pressure of inert gas, charge the reactor with the desired amounts of isononyl alcohol and the acrylic monomer.

  • Heating: Begin stirring and heat the mixture to the target reaction temperature (e.g., 120-180 °C).

  • Initiator Addition: Dissolve the thermal initiator in a small amount of the monomer or isononyl alcohol. Once the reactor contents have reached the set temperature, slowly feed the initiator solution into the reactor over a defined period.

  • Polymerization: Maintain the reaction at a constant temperature and stirring speed. The polymerization time will depend on the monomer reactivity, initiator concentration, and temperature.

  • Monitoring: Periodically take samples to monitor the reaction progress by measuring the solids content (monomer conversion) and viscosity.

  • Termination: Once the desired conversion is reached, cool the reactor to room temperature. A quenching agent can be added to terminate the polymerization.

  • Isolation: Precipitate the polymer by slowly adding the polymer solution to a vigorously stirred non-solvent (e.g., methanol or hexane).

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Characterization: Analyze the resulting polymer for its molecular weight (Mw), molecular weight distribution (polydispersity index, PDI) using Gel Permeation Chromatography (GPC), and its chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy. Thermal properties can be determined using Differential Scanning Calorimetry (DSC).

Potential Signaling Pathways and Logical Relationships

In the context of free-radical polymerization, "signaling pathways" are not directly applicable in the biological sense. However, we can represent the logical relationships and key reaction steps in the polymerization process.

G cluster_initiation Initiation cluster_propagation Propagation cluster_transfer Chain Transfer cluster_termination Termination I Initiator (I) R Primary Radicals (2R•) I->R kd (Heat) RM Monomer Radical (RM•) R->RM ki (Monomer) P Propagating Polymer Chain (Pn•) RM->P kp (Monomer) RM->P P->P DP Dead Polymer P->DP ktr,s (INA) P->DP SR Solvent Radical (S•) P->SR ktr,s (INA) P->SR DP2 Dead Polymer P->DP2 kt P->DP2 S Solvent (INA)

Caption: Key steps in free-radical polymerization with potential chain transfer to solvent.

Summary and Future Outlook

While isononyl alcohol possesses physical properties that make it a theoretically suitable solvent for high-temperature polymerization, there is a notable absence of specific, documented applications in the scientific literature. The primary role of isononyl alcohol in the polymer industry remains as a reactant for producing plasticizers and surfactants.

For researchers and professionals interested in exploring novel solvent systems, isononyl alcohol could present an interesting, albeit un-validated, option. Significant preliminary research would be required to determine its efficacy for specific monomer systems, including studies on polymerization kinetics, chain transfer constants, and the impact on the final polymer properties. Such studies would be essential to establish isononyl alcohol as a viable and beneficial solvent for high-temperature polymerization reactions.

References

Method

Application Note: High-Resolution Purity Analysis of Isononyl Alcohol by Gas Chromatography

Introduction Isononyl alcohol (INA) is a branched nine-carbon primary alcohol that is a key precursor in the chemical industry, particularly for the synthesis of high-molecular-weight plasticizers like diisononyl phthala...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isononyl alcohol (INA) is a branched nine-carbon primary alcohol that is a key precursor in the chemical industry, particularly for the synthesis of high-molecular-weight plasticizers like diisononyl phthalate (B1215562) (DINP). The purity of isononyl alcohol is critical as impurities can affect the properties of the final products. Technical grade isononyl alcohol, typically produced through the hydroformylation of octenes followed by hydrogenation, may contain several process-related impurities.[1] Common impurities include unreacted octenes and intermediate isononyl aldehydes.[1]

This application note details a robust gas chromatography (GC) method using a flame ionization detector (FID) for the quantitative analysis of isononyl alcohol purity. Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds such as long-chain alcohols.[1] This method provides high resolution and accurate quantification of isononyl alcohol and its key impurities.

Principle of Separation

Gas chromatography separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.[2][3] In this method, the sample is vaporized and carried by an inert gas through a capillary column. The separation of isononyl alcohol from its common impurities, such as octenes and isononyl aldehydes, is primarily achieved based on differences in their boiling points and polarity.[3] Components with lower boiling points (e.g., unreacted octenes) will travel through the column faster and have shorter retention times, while components with higher boiling points (e.g., isononyl alcohol and isononyl aldehydes) will have longer retention times.

Experimental Workflow

The following diagram illustrates the logical workflow for the purity analysis of isononyl alcohol using gas chromatography.

GC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing and Reporting Sample Isononyl Alcohol Sample Dilution Dilution & Homogenization Sample->Dilution Solvent High Purity Solvent (e.g., Dichloromethane) Solvent->Dilution Standard Internal Standard (e.g., n-Decanol) Standard->Dilution Injection Sample Injection Dilution->Injection 1 µL Separation Chromatographic Separation Injection:e->Separation:w Detection Flame Ionization Detection Separation->Detection Data_Acquisition Data Acquisition System Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Purity Calculation Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for isononyl alcohol purity analysis by GC-FID.

Detailed Experimental Protocol

This protocol provides a comprehensive procedure for determining the purity of isononyl alcohol.

Materials and Reagents
  • Isononyl alcohol sample

  • Isononyl aldehyde (for impurity identification)

  • Octene isomers (for impurity identification)

  • n-Decanol (Internal Standard, >99% purity)

  • Dichloromethane (B109758) (GC grade, >99.9% purity)

  • Helium (Carrier gas, >99.999% purity)

  • Hydrogen (FID fuel gas, >99.999% purity)

  • Compressed Air (FID oxidant)

  • Volumetric flasks (Class A)

  • Micropipettes

  • GC vials with septa

Instrumentation and Chromatographic Conditions

A gas chromatograph equipped with a capillary column and a flame ionization detector (FID) is used for this analysis. The following table summarizes the instrumental parameters.

ParameterSetting
Gas Chromatograph Agilent 8860 GC or equivalent
Detector Flame Ionization Detector (FID)
Column DB-WAX (or equivalent polyethylene (B3416737) glycol stationary phase), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless
Injector Temperature 250 °C
Split Ratio 50:1
Injection Volume 1.0 µL
Carrier Gas Helium
Flow Rate 1.5 mL/min (Constant Flow)
Oven Program - Initial Temperature: 80 °C, hold for 2 minutes- Ramp: 10 °C/min to 220 °C- Final Temperature: 220 °C, hold for 5 minutes
Detector Temperature 280 °C
Detector Gas Flows - Hydrogen: 30 mL/min- Air: 300 mL/min- Makeup (Helium): 25 mL/min
Data System Chromatography data station for peak integration and analysis
Preparation of Solutions

Internal Standard Stock Solution (IS): Accurately weigh approximately 100 mg of n-Decanol into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

Sample Preparation: Accurately weigh approximately 200 mg of the isononyl alcohol sample into a 10 mL volumetric flask. Add 1.0 mL of the Internal Standard Stock Solution and dilute to the mark with dichloromethane. Mix thoroughly.

Reference Standard Preparation (for peak identification): Prepare separate dilute solutions of isononyl aldehyde and an octene isomer mixture in dichloromethane to determine their respective retention times under the specified GC conditions.

Analytical Procedure
  • System Equilibration: Equilibrate the GC system with the specified conditions until a stable baseline is achieved.

  • Blank Injection: Inject 1.0 µL of dichloromethane to ensure no interfering peaks are present from the solvent.

  • Reference Injections: Inject the prepared reference standards to identify the retention times of potential impurities.

  • Sample Injection: Inject 1.0 µL of the prepared sample solution into the GC system.

  • Data Acquisition: Record the chromatogram and integrate the peak areas for all components.

Data Presentation and Purity Calculation

The purity of isononyl alcohol is determined by calculating the area percentage of all integrated peaks. The use of an internal standard helps to correct for variations in injection volume.[1] The following table presents typical data obtained from the analysis of a technical grade isononyl alcohol sample.

Peak No.Compound NameRetention Time (min)Peak AreaArea %
1Unreacted Octenes~ 4.5 - 5.515,0000.5
2Internal Standard~ 10.2450,000-
3Isononyl Aldehydes~ 12.8 - 13.545,0001.5
4Isononyl Alcohol~ 14.0 - 15.02,940,00098.0

Purity Calculation:

The purity of isononyl alcohol is calculated based on the area percent of the main peak relative to the total area of all component peaks (excluding the internal standard).

Purity (%) = (Area of Isononyl Alcohol Peak / Total Area of All Peaks) x 100

In the example above: Total Area = 15,000 + 45,000 + 2,940,000 = 3,000,000 Purity (%) = (2,940,000 / 3,000,000) x 100 = 98.0%

Conclusion

This application note provides a detailed and reliable gas chromatography method for the purity analysis of isononyl alcohol. The described protocol, utilizing a wax-type capillary column and flame ionization detection, allows for the effective separation and quantification of isononyl alcohol from its common process-related impurities. The method is suitable for routine quality control in industrial settings and for research purposes where high-purity isononyl alcohol is required.

References

Application

Application of Isononyl Alcohol in the Synthesis of Non-Phthalate Plasticizers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Isononyl alcohol is a key precursor in the synthesis of a new generation of non-phthalate plasticizers, which are increasingly sought after as...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononyl alcohol is a key precursor in the synthesis of a new generation of non-phthalate plasticizers, which are increasingly sought after as safer alternatives to traditional phthalate-based plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP) and diisononyl phthalate (DINP). Growing health and environmental concerns have driven the demand for these alternatives in a wide range of applications, including medical devices, food packaging, and toys.[1] This document provides detailed application notes and experimental protocols for the synthesis of two prominent non-phthalate plasticizers derived from isononyl alcohol: Diisononyl Adipate (B1204190) (DINA) and Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH).

Application Notes

Isononyl alcohol serves as a versatile building block for producing high-performance plasticizers with favorable toxicological profiles. The primary applications of these non-phthalate plasticizers are in polyvinyl chloride (PVC) formulations, where they impart flexibility, durability, and thermal stability.

Diisononyl Adipate (DINA) is an aliphatic dicarboxylate ester synthesized from isononyl alcohol and adipic acid.[2] It is recognized for its excellent low-temperature flexibility and is permitted for use in food contact materials.[3]

Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH) is a cycloaliphatic diester produced by the hydrogenation of diisononyl phthalate (DINP).[4] It is also approved for food contact applications and is used in sensitive products like medical devices and toys.[1]

The selection between DINA and DINCH often depends on the specific performance requirements of the final product, such as the desired degree of flexibility, thermal stability, and migration resistance.

Data Presentation

The following tables summarize the key physicochemical properties and performance characteristics of DINA and DINCH, with comparisons to the traditional phthalate plasticizer, DINP, where data is available.

Table 1: Physicochemical Properties of Isononyl Alcohol-Based Plasticizers

PropertyDiisononyl Adipate (DINA)Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH)Diisononyl Phthalate (DINP)
Molecular Formula C24H46O4C26H48O4C26H42O4
Molecular Weight ( g/mol ) 398.62424.66418.62
Appearance Colorless liquidColorless liquidColorless liquid
Density (g/cm³ at 20°C) 0.922~0.95~0.97
Boiling Point (°C) 232 - 233>250255
Melting Point (°C) -60-50-48
Flash Point (°C) 210215215
Water Solubility (mg/L at 20°C) 2.2 x 10⁻⁴Very lowVery low

Table 2: Performance Characteristics of Isononyl Alcohol-Based Plasticizers in PVC

Performance MetricDiisononyl Adipate (DINA)Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH)Diisononyl Phthalate (DINP)
Plasticizing Efficiency
Glass Transition Temp. (Tg) of PVC (°C) (40 phr)~ -30 to -40~ -20 to -30~ -15 to -25
Mechanical Properties (PVC with 40 phr plasticizer)
Tensile Strength (MPa)15 - 2018 - 2420 - 26
Elongation at Break (%)350 - 450300 - 400250 - 350
Hardness (Shore A)70 - 8080 - 9085 - 95
Thermal Stability (TGA, 5% weight loss, °C) ~240 - 260~250 - 270~250 - 270
Migration Resistance (e.g., into food simulants) ModerateHighModerate to High

Experimental Protocols

Protocol 1: Synthesis of Diisononyl Adipate (DINA) via Chemical Catalysis

This protocol describes the synthesis of DINA using a traditional acid catalyst.

Materials:

  • Adipic Acid

  • Isononyl Alcohol

  • Sulfuric Acid (concentrated) or a solid acid catalyst (e.g., SO₄²⁻/TiO₂-ZrO₂)[5]

  • Toluene (B28343) (optional, as an azeotropic agent)

  • 5% Sodium Carbonate solution

  • Anhydrous Magnesium Sulfate (B86663)

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add adipic acid and isononyl alcohol. The molar ratio of adipic acid to isononyl alcohol can range from 1:2.5 to 1:3.[5][6] If using toluene, add it to the flask.

  • Catalyst Addition: Slowly add the catalyst. For sulfuric acid, a concentration of 0.5-1.0% of the total reactant weight is typical. For a solid acid catalyst, a ratio of 0.05 to adipic acid can be used.[5]

  • Esterification: Heat the mixture to reflux (typically 130-140°C).[6] The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction for 3-4 hours or until the theoretical amount of water is collected.[5][6]

  • Neutralization and Washing: Cool the reaction mixture. If sulfuric acid was used, wash the mixture with a 5% sodium carbonate solution to neutralize the acid, followed by several washes with deionized water until the aqueous layer is neutral. If a solid catalyst was used, it can be removed by filtration.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate and filter. Remove the excess isononyl alcohol and any toluene by vacuum distillation to obtain pure diisononyl adipate (≥99.5% purity).[6]

Protocol 2: Synthesis of Diisononyl Adipate (DINA) via Enzymatic Catalysis

This protocol outlines a greener, solvent-free synthesis of DINA using an immobilized lipase (B570770).[3][6]

Materials:

  • Adipic Acid

  • Isononyl Alcohol

  • Immobilized Lipase (e.g., Eversa® lipase from Thermomyces lanuginosus immobilized on Lewatit VP OC 1600)[3][6]

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a vacuum connection, add adipic acid and isononyl alcohol in a 1:3 molar ratio.[3][6]

  • Enzyme Addition: Add the immobilized lipase at a loading of approximately 10% by weight of the total substrates.[3][6]

  • Reaction Conditions: Heat the mixture to 50°C. Apply a vacuum of 13.3 kPa to continuously remove the water byproduct.[3][6]

  • Reaction Monitoring: Maintain the reaction conditions for approximately 6 hours, by which time 100% conversion can be achieved.[3][6]

  • Product Isolation: After the reaction is complete, the immobilized enzyme can be separated by simple filtration. The liquid product is high-purity diisononyl adipate. The enzyme can be washed and reused for subsequent batches.[6]

Protocol 3: Synthesis of Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH)

This protocol describes the synthesis of DINCH via the hydrogenation of diisononyl phthalate (DINP).

Materials:

  • Diisononyl Phthalate (DINP)

  • Hydrogenation Catalyst (e.g., Ruthenium on a support like γ-Al₂O₃)[4]

  • High-pressure autoclave reactor

  • Hydrogen gas

Procedure:

  • Catalyst Preparation: Prepare or procure a suitable hydrogenation catalyst. A ruthenium-based catalyst is highly effective for this transformation.[4]

  • Reaction Setup: Charge the high-pressure autoclave with DINP and the catalyst.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to 3 MPa and heat to 140°C.[4]

  • Reaction Monitoring: Maintain the reaction under stirring for a sufficient time to achieve complete hydrogenation of the aromatic ring. The reaction progress can be monitored by techniques such as gas chromatography (GC) to track the disappearance of DINP and the appearance of DINCH.

  • Product Isolation: Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen. The catalyst is removed by filtration. The resulting liquid is purified by vacuum distillation to yield high-purity DINCH.

Mandatory Visualizations

Synthesis_of_DINA_Chemical Isononyl_Alcohol Isononyl Alcohol Reactor Reactor (130-140°C) Isononyl_Alcohol->Reactor Adipic_Acid Adipic Acid Adipic_Acid->Reactor Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reactor DINA_Crude Crude DINA Reactor->DINA_Crude Esterification Water Water (byproduct) Reactor->Water Purification Neutralization, Washing, Distillation DINA_Crude->Purification DINA_Pure Pure DINA (≥99.5%) Purification->DINA_Pure

Caption: Chemical synthesis workflow for Diisononyl Adipate (DINA).

Synthesis_of_DINA_Enzymatic Isononyl_Alcohol Isononyl Alcohol Reactor Reactor (50°C, 13.3 kPa Vacuum) Isononyl_Alcohol->Reactor Adipic_Acid Adipic Acid Adipic_Acid->Reactor Enzyme Immobilized Lipase Enzyme->Reactor DINA_Crude DINA Mixture Reactor->DINA_Crude Esterification Water Water (byproduct) Reactor->Water Filtration Filtration DINA_Crude->Filtration DINA_Pure Pure DINA (100% Conversion) Filtration->DINA_Pure Recycled_Enzyme Recycled Enzyme Filtration->Recycled_Enzyme

Caption: Enzymatic synthesis workflow for Diisononyl Adipate (DINA).

Synthesis_of_DINCH DINP Diisononyl Phthalate (DINP) Autoclave High-Pressure Autoclave (140°C, 3 MPa) DINP->Autoclave Hydrogen Hydrogen (H₂) Hydrogen->Autoclave Catalyst Catalyst (e.g., Ru/Al₂O₃) Catalyst->Autoclave DINCH_Crude Crude DINCH Autoclave->DINCH_Crude Hydrogenation Purification Filtration, Distillation DINCH_Crude->Purification DINCH_Pure Pure DINCH Purification->DINCH_Pure

Caption: Synthesis workflow for Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH).

References

Method

Application Note: Synthesis of Diisononyl Adipate via Esterification of Isononyl Alcohol and Adipic Acid

Introduction Diisononyl adipate (B1204190) (DINA) is a primary plasticizer utilized to enhance the flexibility and durability of polymeric materials, most notably polyvinyl chloride (PVC).[1] As a safer, non-phthalate al...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisononyl adipate (B1204190) (DINA) is a primary plasticizer utilized to enhance the flexibility and durability of polymeric materials, most notably polyvinyl chloride (PVC).[1] As a safer, non-phthalate alternative, DINA is increasingly employed in a variety of consumer products, including food packaging, toys, flooring, and medical devices.[1][2] The synthesis of DINA is achieved through the esterification of adipic acid with isononyl alcohol.[2][3] This document outlines two primary protocols for this synthesis: a traditional method employing a chemical catalyst and a modern, enzymatic approach.

Chemical Properties of Diisononyl Adipate

  • Appearance: Colorless, clear liquid[4][5]

  • Boiling Point: 233 °C[4]

  • Flash Point: 232 °C[4]

  • Solubility: Practically insoluble in water, but soluble in common organic solvents.[1][6]

Comparative Summary of Esterification Protocols

The following table summarizes the key quantitative parameters for the chemical and enzymatic esterification protocols for the synthesis of diisononyl adipate.

ParameterConventional Acid-Catalyzed MethodEnzymatic Method (Immobilized Lipase)
Catalyst Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)Immobilized Eversa lipase (B570770)
Adipic Acid:Isononyl Alcohol Molar Ratio 1:2.2 – 1:2.6[3]1:3[3][7]
Temperature 140–160°C[3]50°C[3][7]
Reaction Time Approximately 3 hours[2]Approximately 6 hours[3][7]
Catalyst Loading 0.5–1.5 wt% relative to adipic acid[3]10% by weight of total substrate[3][7]
Vacuum 550–590 mmHg (approx. 73-78 kPa)[3]13.3 kPa[3][7]
Conversion Rate High, with yields of 92-95%[3]100%[3][7]
Final Purity ≥99.5%[2]High (specific purity not detailed)
Key Feature Established industrial processMilder conditions, solvent-free[2][7]

Experimental Protocols

Protocol 1: Conventional Acid-Catalyzed Esterification

This protocol describes the synthesis of diisononyl adipate using a strong acid catalyst. The reaction is driven to completion by the continuous removal of water, a byproduct of the esterification.[2]

Materials:

  • Adipic Acid

  • Isononyl Alcohol

  • Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (PTSA)

  • Reactor equipped with a stirrer, thermometer, and a distillation setup for water removal

  • Filtration apparatus

  • Distillation apparatus for purification

Procedure:

  • Reactor Setup: Charge the reactor with adipic acid and isononyl alcohol. A typical molar ratio is between 1:2.2 and 1:2.6 to ensure an excess of the alcohol.[3]

  • Catalyst Addition: Add the acid catalyst (e.g., sulfuric acid) at a concentration of approximately 0.5–1.5% by weight relative to the adipic acid.[3]

  • Reaction: Heat the mixture to 140–160°C with continuous stirring.[3] The water produced during the reaction is continuously removed by distillation to shift the equilibrium towards the formation of the ester.[2] The reaction is typically carried out for about 3 hours.[2]

  • Purification:

    • After the reaction is complete, cool the mixture.

    • If a solid catalyst was used, it is removed by filtration.[2] If an acid catalyst was used, it may be neutralized.[2]

    • The crude diisononyl adipate is then purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding a final product with a purity of ≥99.5%.[2]

Protocol 2: Enzymatic Esterification in a Solvent-Free System

This protocol details a more environmentally friendly approach using an immobilized lipase as a biocatalyst under milder reaction conditions.[7]

Materials:

  • Adipic Acid

  • Isononyl Alcohol

  • Immobilized Eversa lipase from Thermomyces lanuginosus[3][7]

  • Reactor equipped with a stirrer, thermometer, and a vacuum system

  • Filtration apparatus

Procedure:

  • Reactor Setup: Load the reactor with adipic acid and isononyl alcohol in a 1:3 molar ratio.[7] This process is conducted without the use of an organic solvent.[2]

  • Enzyme Addition: Add the immobilized lipase, corresponding to 10% of the total weight of the substrates.[7]

  • Reaction:

    • Heat the mixture to 50°C with constant stirring.[7]

    • Apply a vacuum of 13.3 kPa to effectively remove the water byproduct, which is crucial for achieving high conversion.[3][7]

    • Maintain these conditions for approximately 6 hours to achieve 100% conversion.[3][7]

  • Purification:

    • Upon completion, cool the reaction mixture.

    • The immobilized enzyme can be recovered by filtration for potential reuse.[3]

    • The resulting diisononyl adipate is typically of high purity and may require minimal further purification, such as water washing to remove any residual acid.[3]

Visualized Experimental Workflows

Esterification_Protocols cluster_chemical Conventional Acid-Catalyzed Protocol cluster_enzymatic Enzymatic Protocol (Solvent-Free) chem_reactants Adipic Acid + Isononyl Alcohol (Molar Ratio: 1:2.2-2.6) chem_reaction Reaction 140-160°C, ~3 hours chem_reactants->chem_reaction chem_catalyst Acid Catalyst (H₂SO₄ or PTSA) chem_catalyst->chem_reaction chem_water_removal Continuous Water Removal (Distillation) chem_reaction->chem_water_removal chem_neutralization Neutralization / Filtration chem_reaction->chem_neutralization chem_water_removal->chem_reaction chem_purification Vacuum Distillation chem_neutralization->chem_purification chem_product Diisononyl Adipate (≥99.5% Purity) chem_purification->chem_product enz_reactants Adipic Acid + Isononyl Alcohol (Molar Ratio: 1:3) enz_reaction Reaction 50°C, ~6 hours enz_reactants->enz_reaction enz_catalyst Immobilized Lipase (10 wt%) enz_catalyst->enz_reaction enz_water_removal Water Removal (Vacuum: 13.3 kPa) enz_reaction->enz_water_removal enz_filtration Enzyme Recovery (Filtration) enz_reaction->enz_filtration enz_water_removal->enz_reaction enz_product Diisononyl Adipate (100% Conversion) enz_filtration->enz_product Logical_Relationship cluster_inputs Reactants cluster_process Process cluster_outputs Products Adipic_Acid Adipic Acid (Dicarboxylic Acid) Esterification Esterification Reaction Adipic_Acid->Esterification Isononyl_Alcohol Isononyl Alcohol (Branched C9 Alcohol) Isononyl_Alcohol->Esterification DINA Diisononyl Adipate (Ester) Esterification->DINA Water Water (Byproduct) Esterification->Water

References

Application

Application Notes and Protocols for Isononyl Alcohol in Biodegradable Surfactant Formulation

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of isononyl alcohol in the formulation of biodegradable non-ionic surfactants, specifica...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isononyl alcohol in the formulation of biodegradable non-ionic surfactants, specifically isononyl alcohol ethoxylates. Detailed protocols for synthesis, performance evaluation, and biodegradability testing are provided, along with key physicochemical data to guide formulation development.

Introduction to Isononyl Alcohol Ethoxylates

Isononyl alcohol, a nine-carbon branched primary alcohol, is a key hydrophobic starting material for a versatile class of non-ionic surfactants known as isononyl alcohol ethoxylates (INAEs). These surfactants are synthesized by the addition of ethylene (B1197577) oxide (EO) units to the isononyl alcohol backbone, creating a molecule with a hydrophobic tail and a hydrophilic head. The length of the polyethylene (B3416737) oxide (PEO) chain, determined by the degree of ethoxylation, is a critical factor that governs the surfactant's properties and performance.

INAEs are valued for their excellent wetting, emulsifying, and dispersing properties. Their branched structure leads to less efficient packing at interfaces compared to linear alcohol ethoxylates, which facilitates faster migration to surfaces and results in rapid wetting. This characteristic, combined with their ready biodegradability, makes them a sustainable choice for a wide range of applications, from industrial and household cleaners to specialized roles in drug delivery.

In the context of drug development, the ability of INAEs to form micelles in aqueous solutions is of particular interest. These micelles can encapsulate hydrophobic active pharmaceutical ingredients (APIs), thereby enhancing their solubility and bioavailability. The tunable nature of the hydrophilic-lipophilic balance (HLB) by varying the degree of ethoxylation allows for the rational design of drug delivery systems.

Physicochemical and Performance Data

The properties of isononyl alcohol ethoxylates are directly influenced by the degree of ethoxylation. The following tables summarize key quantitative data for performance comparison.

Table 1: Physicochemical Properties of Isononyl Alcohol Ethoxylates

SurfactantDegree of Ethoxylation (n)Critical Micelle Concentration (CMC) (mol/L)Surface Tension at CMC (γCMC) (mN/m)Hydrophilic-Lipophilic Balance (HLB) (Calculated*)
Isononyl Alcohol Ethoxylate62.1 x 10⁻⁵28.5~12.1
Isononyl Alcohol Ethoxylate95.0 x 10⁻⁵31.2~13.6

*Note on HLB Values: The HLB values provided are estimated using Griffin's method (HLB = E/5, where E is the weight percentage of the ethylene oxide chain). For

Method

Analytical techniques for quantifying Isononyl alcohol in polymer matrices

For Researchers, Scientists, and Drug Development Professionals Introduction Isononyl alcohol (INA) is a nine-carbon branched-chain primary alcohol utilized in a variety of industrial applications.[1] It serves as a prec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononyl alcohol (INA) is a nine-carbon branched-chain primary alcohol utilized in a variety of industrial applications.[1] It serves as a precursor in the synthesis of plasticizers, such as diisononyl phthalate (B1215562) (DINP), which are commonly incorporated into polymer matrices to enhance flexibility and durability.[2] The quantification of residual or migrated isononyl alcohol in polymers is crucial for quality control, regulatory compliance, and safety assessment, particularly for materials used in consumer goods, medical devices, and pharmaceutical packaging.

This document provides detailed analytical techniques and protocols for the accurate quantification of isononyl alcohol in various polymer matrices. The primary methods covered are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), which are well-suited for the analysis of volatile and semi-volatile organic compounds in polymers.[3][4]

Analytical Techniques Overview

Gas Chromatography is the preferred method for the separation and quantification of isononyl alcohol due to its complex isomeric nature.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust and widely used technique for quantifying known target compounds.[3] The FID detector offers high sensitivity and a wide linear range for carbon-containing compounds like isononyl alcohol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides both separation and identification capabilities. It is particularly useful for confirming the identity of isononyl alcohol isomers and for identifying other unknown volatile or semi-volatile compounds that may be present in the polymer extract.[5]

Experimental Protocols

Protocol 1: Quantification of Isononyl Alcohol in Polyvinyl Chloride (PVC) by GC-FID

This protocol details the extraction of isononyl alcohol from a PVC matrix followed by quantitative analysis using GC-FID.

1. Sample Preparation: Solvent Extraction

The fundamental principle of sample preparation is to dissolve the polymer and then precipitate it, leaving the additives, including isononyl alcohol, in the supernatant for analysis.[6][7]

  • Materials:

    • Polyvinyl Chloride (PVC) sample

    • Tetrahydrofuran (THF), HPLC grade

    • Ethanol (B145695), HPLC grade

    • Isononyl alcohol standard

    • Internal standard (e.g., 2-ethylhexanol)

    • Volumetric flasks, pipettes, and syringes

    • Centrifuge and centrifuge tubes

    • Vortex mixer

    • 0.45 µm syringe filters

  • Procedure:

    • Weigh approximately 1 gram of the PVC sample accurately into a 50 mL centrifuge tube.

    • Add 20 mL of THF to the tube.

    • Vortex the mixture until the PVC is completely dissolved. This may take several minutes.

    • Slowly add 20 mL of ethanol to the solution while gently swirling to precipitate the PVC polymer.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitated PVC.

    • Carefully decant the supernatant into a clean vial.

    • Spike the supernatant with a known concentration of an internal standard.

    • Filter the supernatant through a 0.45 µm syringe filter into a GC vial for analysis.

2. GC-FID Analysis

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

    • Capillary column: A non-polar or mid-polarity column is suitable, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold at 200 °C for 5 minutes

    • Detector Temperature: 280 °C

    • Makeup Gas (Nitrogen): 25 mL/min

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

3. Calibration and Quantification

  • Prepare a series of calibration standards of isononyl alcohol in THF:ethanol (1:1 v/v) at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Add a constant concentration of the internal standard to each calibration standard.

  • Inject each standard into the GC-FID system and record the peak areas for isononyl alcohol and the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of isononyl alcohol to the peak area of the internal standard against the concentration of isononyl alcohol.

  • Quantify the amount of isononyl alcohol in the sample extract by applying the peak area ratio to the calibration curve.

Protocol 2: Headspace GC-MS Analysis for Volatile Isononyl Alcohol in Polymer Pellets

Headspace analysis is a suitable technique for determining volatile compounds like residual isononyl alcohol in solid polymer samples without the need for solvent extraction.[3]

1. Sample Preparation: Static Headspace

  • Materials:

    • Polymer pellet sample

    • Headspace vials (20 mL) with crimp caps (B75204) and septa

    • Isononyl alcohol standard for calibration

  • Procedure:

    • Accurately weigh approximately 1 gram of the polymer pellets into a 20 mL headspace vial.

    • Immediately seal the vial with a crimp cap.

    • Prepare a set of calibration standards by spiking known amounts of isononyl alcohol into empty headspace vials containing a similar polymer matrix known to be free of isononyl alcohol (if available) or an inert solid support.

2. Headspace GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph with a Mass Spectrometric (MS) detector and a headspace autosampler.

    • Capillary column: A non-polar or mid-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 120 °C

    • Vial Equilibration Time: 30 minutes

    • Loop Temperature: 130 °C

    • Transfer Line Temperature: 140 °C

    • Injection Time: 1 minute

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 3 minutes

      • Ramp: 15 °C/min to 220 °C

      • Hold at 220 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Scan Range: m/z 40-400

Quantitative Data Summary

The following tables summarize typical quantitative data that can be expected from the described methods. Please note that these values are illustrative and should be determined for each specific instrument and matrix.

Table 1: GC-FID Method Validation Data for Isononyl Alcohol in PVC

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Recovery90-105%
Precision (RSD%)< 5%

Table 2: Headspace GC-MS Method Validation Data for Isononyl Alcohol in Polyethylene

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 mg/kg
Limit of Quantification (LOQ)0.3 mg/kg
Recovery85-110%
Precision (RSD%)< 10%

Experimental Workflows

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis weigh Weigh PVC Sample dissolve Dissolve in THF weigh->dissolve precipitate Precipitate PVC with Ethanol dissolve->precipitate centrifuge Centrifuge precipitate->centrifuge decant Decant Supernatant centrifuge->decant spike Spike with Internal Standard decant->spike filter Filter into GC Vial spike->filter inject Inject into GC-FID filter->inject separate Chromatographic Separation inject->separate detect Flame Ionization Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Isononyl Alcohol integrate->quantify calibrate->quantify

Caption: Workflow for GC-FID analysis of isononyl alcohol.

Headspace_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Analysis weigh Weigh Polymer Pellets seal Seal in Headspace Vial weigh->seal equilibrate Equilibrate Vial at 120°C seal->equilibrate inject Inject Headspace Vapor equilibrate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Peaks by Mass Spectrum detect->identify integrate Integrate Peak Areas detect->integrate identify->integrate quantify Quantify using Calibration integrate->quantify

Caption: Workflow for Headspace GC-MS analysis.

References

Application

Application Notes and Protocols for Fischer-Speier Esterification of Isononyl Alcohol with Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the synthesis of isononyl esters via Fischer-Speier esterification. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of isononyl esters via Fischer-Speier esterification. This information is intended to guide researchers in laboratory settings and professionals in the drug development field on the synthesis and potential applications of these esters.

Introduction

The Fischer-Speier esterification is a classic and versatile acid-catalyzed reaction used to form an ester from a carboxylic acid and an alcohol.[1][2] This method is particularly relevant for the synthesis of isononyl esters, which have applications in various fields, including as plasticizers, lubricants, and potentially in pharmaceutical formulations as emollients or prodrug moieties.[3][4] Isononyl alcohol, a branched nine-carbon primary alcohol, reacts with a variety of carboxylic acids under acidic conditions to yield the corresponding isononyl esters.[3] The reaction is an equilibrium process, and therefore, reaction conditions are optimized to drive the formation of the ester product.[1][5]

General Reaction and Mechanism

The overall reaction for the Fischer-Speier esterification of isononyl alcohol with a generic carboxylic acid (R-COOH) is as follows:

R-COOH + (CH₃)₂CH(CH₂)₅CH₂OH ⇌ R-COO-CH₂-(CH₂)₅CH(CH₃)₂ + H₂O

The reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][6] The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the isononyl alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the carbonyl oxygen, regenerates the acid catalyst and yields the final ester product.[7]

Experimental Protocols

While specific reaction conditions can vary depending on the carboxylic acid used, the following protocols provide a general framework for the synthesis of isononyl esters.

General Protocol for the Synthesis of Isononyl Esters

This protocol is a general guideline and may require optimization for specific carboxylic acids.

Materials:

  • Isononyl alcohol

  • Carboxylic acid (e.g., acetic acid, propionic acid, butyric acid)

  • Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Dean-Stark apparatus (optional, for water removal)

  • Round-bottom flask, reflux condenser, separatory funnel, and distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isononyl alcohol and the carboxylic acid. A molar excess of one of the reactants, typically the less expensive one, is often used to drive the equilibrium towards the product.[6]

  • Catalyst Addition: Carefully add the acid catalyst (e.g., 1-5 mol% of the limiting reagent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 1-10 hours.[1] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). To further drive the reaction to completion, water can be removed as it is formed using a Dean-Stark apparatus.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[6]

  • Drying and Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to remove the solvent.

    • The crude ester can be purified by distillation under reduced pressure to obtain the final product.[6]

Example Protocol: Synthesis of Isononyl Acetate (B1210297)

This protocol is adapted from general Fischer esterification procedures for similar alcohols.[6]

Materials:

  • Isononyl alcohol (14.4 g, 0.1 mol)

  • Glacial acetic acid (9.0 g, 0.15 mol)

  • Concentrated sulfuric acid (0.5 mL)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Combine isononyl alcohol and glacial acetic acid in a 100 mL round-bottom flask.

  • Slowly add concentrated sulfuric acid while swirling the flask.

  • Attach a reflux condenser and heat the mixture at reflux for 2 hours.

  • After cooling, transfer the mixture to a separatory funnel containing 50 mL of cold water.

  • Extract the aqueous layer with 30 mL of diethyl ether.

  • Wash the combined organic layers with 30 mL of saturated sodium bicarbonate solution, followed by 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.

  • Purify the resulting crude isononyl acetate by vacuum distillation.

Data Presentation

The following table summarizes representative reaction conditions for the Fischer-Speier esterification of isononyl alcohol with various carboxylic acids. Please note that these are illustrative examples, and optimal conditions may vary.

Carboxylic AcidMolar Ratio (Alcohol:Acid)CatalystTemperature (°C)Reaction Time (h)Typical Yield (%)
Acetic Acid1:1.5H₂SO₄Reflux2 - 470 - 85
Propionic Acid1:1.2p-TsOHReflux3 - 675 - 90
Butyric Acid1:1.2H₂SO₄Reflux4 - 870 - 85
Isononanoic Acid1:1p-TsOH90 - 1201 - 5>90
Fatty Acids (e.g., Lauric Acid)1:1.1H₂SO₄Reflux5 - 1065 - 80

Applications in Research and Drug Development

Isononyl esters are primarily recognized for their use as plasticizers and emollients in the cosmetic and personal care industries.[3][4] However, their properties suggest potential applications in the pharmaceutical field.

  • Excipients in Topical Formulations: Due to their emollient properties, isononyl esters could be valuable as excipients in creams, ointments, and transdermal patches to enhance the texture, spreadability, and skin feel of the formulation, potentially improving patient compliance.

  • Prodrug Moieties: The ester functional group is a common linkage used in the design of prodrugs to improve the pharmacokinetic properties of a parent drug, such as its solubility, stability, or permeability.[8] A lipophilic ester like an isononyl ester could be appended to a drug molecule to increase its lipophilicity and enhance its absorption through biological membranes.[8] Upon administration, the ester linkage would be cleaved by esterase enzymes in the body to release the active drug.[9]

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants Isononyl Alcohol + Carboxylic Acid ReactionVessel Reaction at Reflux (1-10 hours) Reactants->ReactionVessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->ReactionVessel Quenching Cooling and Quenching (Water/Solvent Addition) ReactionVessel->Quenching Reaction Mixture Neutralization Neutralization (NaHCO₃ Wash) Quenching->Neutralization Washing Washing (Brine) Neutralization->Washing Drying Drying (Anhydrous Na₂SO₄) Washing->Drying Organic Layer Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure Isononyl Ester Distillation->Product

Logical_Relationship cluster_reactants Reactants & Catalyst cluster_mechanism Key Mechanistic Steps cluster_products Products Alcohol Isononyl Alcohol (Nucleophile) Attack 2. Nucleophilic Attack by Alcohol Alcohol->Attack CarboxylicAcid Carboxylic Acid (Electrophile) Protonation 1. Protonation of Carbonyl Oxygen CarboxylicAcid->Protonation AcidCatalyst Acid Catalyst (H⁺) AcidCatalyst->Protonation Protonation->Attack ProtonTransfer 3. Proton Transfer Attack->ProtonTransfer Elimination 4. Elimination of Water ProtonTransfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Water Water Elimination->Water Ester Isononyl Ester Deprotonation->Ester CatalystRegen Regenerated Acid Catalyst Deprotonation->CatalystRegen

References

Method

Application Notes and Protocols: The Role of Isononyl Alcohol as a Chemical Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Isononyl alcohol (INA), a nine-carbon branched primary alcohol, is a versatile and pivotal chemical intermediate in the landscape of organic synthesis. Its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isononyl alcohol (INA), a nine-carbon branched primary alcohol, is a versatile and pivotal chemical intermediate in the landscape of organic synthesis. Its unique branched structure imparts desirable properties such as thermal stability, low volatility, and excellent compatibility with various polymers to its derivatives. These characteristics make it a valuable precursor in the synthesis of a wide array of commercially significant compounds, including plasticizers, surfactants, acrylates for polymers, and other specialty chemicals. This document provides detailed application notes and experimental protocols for key synthetic transformations involving isononyl alcohol.

Synthesis of Plasticizers

Isononyl alcohol is a primary feedstock for the production of high-molecular-weight plasticizers, which are essential additives for enhancing the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). The most prominent examples are diisononyl phthalate (B1215562) (DINP) and diisononyl adipate (B1204190) (DINA).

Diisononyl Phthalate (DINP)

DINP is a general-purpose plasticizer valued for its permanence and low volatility.[1] It is synthesized through the esterification of isononyl alcohol with phthalic anhydride (B1165640). The reaction proceeds in two steps: a rapid formation of a monoester intermediate followed by a slower, catalyzed conversion to the diester.[1]

Overall Reaction:

Phthalic Anhydride + 2 Isononyl Alcohol ⇌ Diisononyl Phthalate + Water[1]

The choice of catalyst significantly influences the reaction rate and final yield. While the following data pertains to the synthesis of dioctyl phthalate (DOP), the relative efficacy of the catalysts is indicative of their performance in DINP synthesis.[1]

CatalystConcentration (wt%)Reaction Time (h)Conversion (%)
Sulfuric Acid0.34.598.5
p-Toluenesulfonic Acid0.65.098.0
Methane Sulfonic Acid0.34.099.0
Tetraisopropyl TitanateNot specifiedNot specified~98.0[1]

Materials:

  • Isononyl alcohol

  • Phthalic anhydride

  • Sulfuric acid (concentrated) or p-Toluenesulfonic acid monohydrate

  • 5% Sodium carbonate solution

  • Anhydrous magnesium sulfate (B86663)

  • Toluene (B28343) (optional, for azeotropic removal of water)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and heating mantle

  • Thermometer

  • Dean-Stark trap

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark trap fitted with a condenser, combine phthalic anhydride (e.g., 0.5 mol) and isononyl alcohol (e.g., 1.1 mol, providing a molar excess).[1]

  • Catalyst Addition: Slowly add the acid catalyst (e.g., 0.5-1.0% of the total reactant weight of sulfuric acid or 1-2% of p-toluenesulfonic acid).[1]

  • Esterification: Heat the mixture to 180-220°C. Water, a byproduct of the reaction, will be collected in the Dean-Stark trap, driving the equilibrium towards the product.[1]

  • Reaction Monitoring: The reaction is monitored by the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected, or the acid number of the mixture drops below 2 mg KOH/g.[1]

  • Work-up:

    • Cool the reaction mixture to below 100°C.

    • Transfer the crude product to a separatory funnel.

    • Wash with a 5% sodium carbonate solution to neutralize the catalyst, followed by several washes with deionized water until the aqueous layer is neutral.[1]

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove any unreacted isononyl alcohol and other volatile impurities via vacuum distillation to obtain pure diisononyl phthalate.[1]

DINP_Synthesis cluster_reactants Reactants cluster_reaction Esterification cluster_workup Work-up & Purification Isononyl_Alcohol Isononyl Alcohol Reaction_Vessel Reaction Vessel (180-220°C) Isononyl_Alcohol->Reaction_Vessel Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->Reaction_Vessel Dean_Stark Dean-Stark Trap (Water Removal) Reaction_Vessel->Dean_Stark Azeotropic Distillation Neutralization Neutralization (Na₂CO₃ solution) Reaction_Vessel->Neutralization Crude Product Catalyst Acid Catalyst (H₂SO₄ or PTSA) Catalyst->Reaction_Vessel Washing Washing (Water) Neutralization->Washing Drying Drying (MgSO₄) Washing->Drying Distillation Vacuum Distillation Drying->Distillation Product Pure DINP Distillation->Product

General workflow for the synthesis of Diisononyl Phthalate (DINP).
Diisononyl Adipate (DINA)

DINA is another important non-phthalate plasticizer, known for its excellent low-temperature flexibility. It is synthesized by the esterification of isononyl alcohol with adipic acid.[2]

Overall Reaction:

Adipic Acid + 2 Isononyl Alcohol ⇌ Diisononyl Adipate + 2 Water[2]

Recent advancements have focused on enzymatic synthesis as a more sustainable alternative to traditional chemical catalysis.[3]

ParameterOptimal ConditionConversion (%)Time (h)
Temperature50°C1006
Substrate Molar Ratio (Adipic Acid:INA)1:31006
Enzyme Loading (wt%)101006
Water Activity0.751006
Vacuum13.3 kPa1006

Materials:

  • Isononyl alcohol

  • Adipic acid

  • Immobilized lipase (B570770) (e.g., Eversa lipase from Thermomyces lanuginosus)[3]

Equipment:

  • Reaction vessel with temperature and vacuum control

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine adipic acid and isononyl alcohol in a 1:3 molar ratio.[2]

  • Enzyme Addition: Add the immobilized lipase (10% by weight of the total substrates).[4]

  • Reaction: Heat the solvent-free mixture to 50°C under a vacuum of 13.3 kPa with continuous stirring.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by analyzing samples periodically (e.g., by titration to determine the acid value).

  • Work-up: Once the reaction reaches completion (typically within 6 hours with 100% conversion under optimal conditions), the immobilized enzyme can be recovered by filtration for reuse.[4] The product, diisononyl adipate, is obtained in high purity.

Synthesis of Isononyl Acrylate (B77674)

Isononyl acrylate is a specialty monomer used in the production of polymers for adhesives, sealants, and coatings. Its branched structure contributes to a low glass transition temperature in the resulting polymers.[5] The primary route for its synthesis is the direct esterification of isononyl alcohol with acrylic acid.

Overall Reaction:

Isononyl Alcohol + Acrylic Acid ⇌ Isononyl Acrylate + Water[5]

The following table provides a general reference for the reaction conditions and yields for the synthesis of acrylate esters.

CatalystCatalyst Loading (wt% of limiting reactant)Temperature (°C)Yield (%)
Amberlyst 1510-1580-120>90
Sulfuric Acid1-280-120High, but requires neutralization
p-Toluenesulfonic Acid2-480-120High, but requires neutralization

Materials:

  • Isononyl alcohol

  • Acrylic acid

  • Solid acid catalyst (e.g., Amberlyst 15)

  • Polymerization inhibitor (e.g., hydroquinone (B1673460) or MEHQ)

  • Toluene

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and heating mantle

  • Thermometer

  • Dean-Stark trap

  • Condenser

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Assemble a three-neck round-bottom flask with a magnetic stirrer, thermometer, and a Dean-Stark trap fitted with a condenser.

  • Charging Reactants: To the flask, add isononyl alcohol, a slight excess of acrylic acid, the solid acid catalyst (e.g., 10-15 wt% of the limiting reactant), a polymerization inhibitor (e.g., 0.1-0.5 wt%), and toluene.[5]

  • Esterification: Heat the mixture to reflux (typically 80-120°C). The water-toluene azeotrope will collect in the Dean-Stark trap.[5]

  • Reaction Monitoring: Monitor the reaction by the amount of water collected. The reaction is complete when water is no longer formed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter to remove the solid catalyst.

  • Purification:

    • Remove toluene and any unreacted starting materials using a rotary evaporator under reduced pressure.

    • Purify the crude isononyl acrylate by vacuum distillation. It is crucial to have a polymerization inhibitor in the distillation flask.[5]

Isononyl_Acrylate_Synthesis cluster_reactants Reactants cluster_reaction Esterification cluster_workup Work-up & Purification Isononyl_Alcohol Isononyl Alcohol Reaction_Vessel Reaction Vessel (80-120°C) Isononyl_Alcohol->Reaction_Vessel Acrylic_Acid Acrylic Acid Acrylic_Acid->Reaction_Vessel Inhibitor Polymerization Inhibitor Inhibitor->Reaction_Vessel Dean_Stark Dean-Stark Trap (Water Removal) Reaction_Vessel->Dean_Stark Azeotropic Distillation Filtration Filtration (Catalyst Removal) Reaction_Vessel->Filtration Crude Product Catalyst Solid Acid Catalyst (e.g., Amberlyst 15) Catalyst->Reaction_Vessel Evaporation Rotary Evaporation (Solvent Removal) Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure Isononyl Acrylate Distillation->Product

General workflow for the synthesis of Isononyl Acrylate.

Synthesis of Non-ionic Surfactants (Isononyl Alcohol Ethoxylates)

Isononyl alcohol serves as the hydrophobic starting material for a range of non-ionic surfactants. The most common are isononyl alcohol ethoxylates, produced by the addition of ethylene (B1197577) oxide (EO) to the isononyl alcohol backbone. These surfactants are valued for their excellent wetting, emulsifying, and dispersing properties.[6]

The properties of these surfactants are highly dependent on the length of the polyethylene (B3416737) oxide (PEO) chain.

SurfactantDegree of Ethoxylation (n)CMC (mol/L)Surface Tension at CMC (mN/m)HLB (Calculated*)
Isononyl Alcohol Ethoxylate62.1 x 10⁻⁵[6]28.5[6]~12.1[6]
Isononyl Alcohol Ethoxylate95.0 x 10⁻⁵[6]31.2[6]~13.6[6]
Note: HLB values are estimated using Griffin's method (HLB = E/5, where E is the weight percentage of the ethylene oxide chain). For precise formulation, experimental determination is recommended.[6]

Safety Precaution: Ethylene oxide is a toxic and flammable gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.

Materials:

  • Isononyl alcohol

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Ethylene oxide (gas)

  • Acetic acid or Phosphoric acid (for neutralization)

  • Dry nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and heating mantle

  • Thermometer

  • Gas inlet tube

  • Condenser

  • Bubbler

Procedure:

  • Reactor Setup: Assemble a dry three-neck round-bottom flask with a magnetic stirrer, thermometer, a gas inlet for nitrogen, and a condenser connected to a bubbler.

  • Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes to remove air and moisture. Maintain a gentle nitrogen flow throughout the reaction.

  • Catalyst Addition and Dehydration: Introduce a known amount of isononyl alcohol into the flask. Add a catalytic amount of KOH or NaOH (typically 0.1-0.5% by weight of the isononyl alcohol). Heat the mixture to 120-150°C under a nitrogen stream to dissolve the catalyst and remove any residual water.

  • Ethoxylation: Cool the mixture to the desired reaction temperature (typically 120-180°C). Introduce a pre-weighed amount of ethylene oxide gas below the liquid surface at a controlled rate. The reaction is exothermic and requires careful temperature monitoring.

  • Reaction Monitoring: The reaction is complete when the pressure in the reactor returns to its initial value after the addition of ethylene oxide is stopped.

  • Neutralization and Purification: Cool the reaction mixture. Neutralize the catalyst with an acid like acetic acid or phosphoric acid. The resulting salt can be removed by filtration.

Surfactant_Properties Ethoxylation Degree of Ethoxylation (n) HLB Hydrophilic-Lipophilic Balance (HLB) Ethoxylation->HLB Increases CMC Critical Micelle Concentration (CMC) Ethoxylation->CMC Influences Surface_Tension Surface Tension Reduction Ethoxylation->Surface_Tension Affects efficiency of Water_Solubility Water Solubility HLB->Water_Solubility Increases with Application Application (e.g., Emulsifier, Detergent) HLB->Application Determines

Relationship between the degree of ethoxylation and surfactant properties.

Safety and Handling of Isononyl Alcohol

Isononyl alcohol is a combustible liquid and can cause skin and eye irritation.[7] It is essential to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Eye/Face Protection: Wear chemical safety goggles. A face shield is recommended if there is a splash hazard.[5]

  • Skin Protection: Wear chemically resistant gloves and a lab coat.[5]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[8]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[7]

This document is intended for informational purposes for qualified professionals and does not replace a comprehensive risk assessment before conducting any experimental work.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Isononyl Alcohol Yield in the Oxo Process

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the yield of isononyl alcohol during its synthesis via the oxo process....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the yield of isononyl alcohol during its synthesis via the oxo process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to assist in your laboratory experiments.

Troubleshooting Guide

This section addresses common issues encountered during the hydroformylation of octene isomers and the subsequent hydrogenation to isononyl alcohol, offering potential causes and actionable solutions.

Problem Possible Cause(s) Suggested Solutions
1. Low Conversion of Octene - Low Reaction Temperature: The activation energy for the hydroformylation reaction has not been met. - Insufficient Catalyst Activity: The catalyst may be poisoned, deactivated, or present in too low a concentration. - Low Syngas Pressure: Inadequate partial pressure of H₂ and CO can slow down the reaction rate. - Poor Mass Transfer: Inefficient mixing may limit the contact between the gaseous reactants (syngas), the liquid olefin, and the catalyst.- Gradually increase the reaction temperature while monitoring for byproduct formation. - Verify catalyst loading and check for potential poisons in the feedstock (e.g., sulfur compounds, chlorides). Consider catalyst activation or regeneration procedures.[1] - Increase the total syngas pressure to enhance reactant concentration in the liquid phase. - Ensure efficient stirring to overcome mass transfer limitations.
2. Poor Selectivity to Desired Nonanal (B32974) Isomers - Octene Isomerization: A prevalent side reaction, particularly at higher temperatures, leading to a mixture of branched nonanal isomers.[2] - Incorrect Syngas (H₂/CO) Ratio: The ratio of hydrogen to carbon monoxide can influence the product distribution. - Suboptimal Ligand Choice (for Rhodium Catalysts): The steric and electronic properties of the ligand significantly impact regioselectivity.- Lower the reaction temperature to reduce the rate of isomerization relative to hydroformylation.[2] - A high partial pressure of carbon monoxide can suppress double bond isomerization.[2] - Adjust the H₂/CO ratio; the optimal ratio is dependent on the specific catalyst and substrate.[1] - For rhodium-based catalysts, select ligands that favor the formation of the desired isomer. For instance, ligands with larger bite angles can promote the formation of linear aldehydes.[2]
3. Formation of High-Boiling Point Byproducts - High Reaction Temperature: Promotes side reactions leading to the formation of heavy byproducts such as dimer alcohols, acetals, and esters.[2][3] - Acidic Conditions: Can catalyze the formation of acetals from the aldehyde and alcohol products.[2]- Operate at the lowest effective temperature to minimize the rates of side reactions.[2] - Ensure the reaction medium remains neutral or slightly basic to prevent acid-catalyzed side reactions.[2]
4. Catalyst Deactivation - Intrinsic Deactivation: For rhodium catalysts, the formation of inactive metal clusters can occur over time.[1][4] - Catalyst Poisoning: Impurities in the feedstock or syngas (e.g., sulfur compounds) can irreversibly poison the catalyst.[1] - Ligand Degradation: The phosphine (B1218219) or phosphite (B83602) ligands can degrade under reaction conditions.[1]- For laboratory-scale experiments, minimizing high localized catalyst concentrations can help. In industrial settings, catalyst management models are employed to optimize catalyst lifespan.[1][4] - Implement purification steps for the feedstock and syngas, such as using guard beds, to remove potential poisons.[1] - Optimize reaction conditions (e.g., lower temperature) to minimize ligand degradation. Periodic addition of fresh ligand may be necessary.[1]
5. Difficulty in Product Purification - Presence of Unreacted Aldehydes: Incomplete hydrogenation of the intermediate nonanals. - Formation of Byproducts with Close Boiling Points: Makes separation by distillation challenging. - Product Discoloration (Yellow Tint): Can be caused by thermal degradation or the presence of high-boiling impurities.- Ensure complete hydrogenation by optimizing conditions (temperature, pressure, catalyst) in the second stage. - Optimize hydroformylation conditions to minimize the formation of byproducts with similar boiling points.[5] Employ high-efficiency fractional distillation for purification.[5] - Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal degradation.[6] A pre-treatment step with activated carbon can also help remove color bodies.[6]

Data Presentation

Comparison of Typical Operating Conditions for Hydroformylation Catalysts
Parameter Cobalt-Based Catalysts Rhodium-Based Catalysts (LP Oxo℠ Process)
Temperature 150-180°C[2]90-100°C[2]
Pressure 20-35 MPa (200-350 bar)[2]< 2.0 MPa (< 20 bar)[2]
Advantages - Lower cost- Higher activity and selectivity - Milder operating conditions - Fewer byproducts[3] - Lower energy consumption[4]
Disadvantages - Harsh operating conditions - Higher byproduct formation[2][3] - Significant waste footprint[3]- Higher cost - More susceptible to poisoning by impurities[2]
Catalyst Performance in Octene Hydroformylation
Catalyst System Selectivity to Isononyl Aldehyde Key Considerations
Rhodium-phosphine oxide> 98%[7]The catalyst can be recycled in an active state.[7]
Cobalt (unmodified)Lower selectivity, higher isomerizationRequires high pressure and temperature.
Rhodium-triphenylphosphineHigh selectivity to linear aldehydesProne to deactivation via cluster formation.[4]

Experimental Protocols

Protocol 1: Laboratory-Scale Hydroformylation of 1-Octene (B94956)

This protocol describes a general procedure for the hydroformylation of 1-octene using a rhodium-based catalyst in a batch reactor.

Materials and Equipment:

  • High-pressure autoclave reactor with a magnetic stirrer, gas inlet, liquid sampling valve, and temperature and pressure controls.

  • 1-octene

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine ligand (e.g., triphenylphosphine)

  • Solvent (e.g., toluene)

  • Syngas (a mixture of H₂ and CO, typically 1:1)

  • Inert gas (e.g., nitrogen or argon)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the autoclave.

  • Catalyst Preparation: Under an inert atmosphere, charge the rhodium precursor and the phosphine ligand into the reactor. The ligand-to-rhodium molar ratio is a critical parameter to optimize.

  • Reactant Charging: Add the solvent and then the 1-octene to the reactor.

  • Sealing and Purging: Seal the reactor and purge it multiple times with the inert gas to remove any air, followed by purging with syngas.[8]

  • Pressurization and Heating: Pressurize the reactor with syngas to the desired pressure and then heat it to the target reaction temperature with vigorous stirring.

  • Reaction: Maintain the reaction at the set temperature and pressure. The reaction progress can be monitored by observing the pressure drop due to gas consumption.[8] Samples can be carefully withdrawn at intervals for GC analysis.

  • Cooldown and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess syngas in a fume hood.[8]

Protocol 2: Hydrogenation of Nonanal to Isononyl Alcohol

The crude nonanal mixture from the hydroformylation step is hydrogenated to the final alcohol product.

Materials and Equipment:

  • High-pressure hydrogenation reactor (can be the same as for hydroformylation)

  • Crude nonanal mixture

  • Hydrogenation catalyst (e.g., Raney Nickel, Pd/C, or Ru/C)

  • Hydrogen (H₂) gas

  • Filtration apparatus

Procedure:

  • Reactor Charging: Charge the crude nonanal into the high-pressure reactor. If using a slurry catalyst like Raney Nickel, add it to the aldehyde mixture.[8]

  • Purging: Seal the reactor and purge it several times with an inert gas, followed by purging with hydrogen to remove any residual air.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure and heat to the target temperature with stirring.

  • Reaction: The reaction is typically exothermic. Monitor the temperature and pressure. The completion of the reaction is indicated by the cessation of hydrogen uptake.

  • Cooldown and Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and vent the excess hydrogen.[8] The catalyst is removed by filtration. For slurry catalysts, this is a critical step to ensure a product free of metal contaminants.[8]

  • Purification: The resulting crude isononyl alcohol can be purified by fractional distillation, preferably under reduced pressure.

Mandatory Visualizations

Oxo_Process_Workflow cluster_hydroformylation Step 1: Hydroformylation cluster_hydrogenation Step 2: Hydrogenation cluster_purification Step 3: Purification octene Octene Feedstock reactor_hydro High-Pressure Reactor octene->reactor_hydro syngas Syngas (CO + H₂) syngas->reactor_hydro catalyst Rhodium or Cobalt Catalyst catalyst->reactor_hydro nonanal Crude Nonanal Mixture reactor_hydro->nonanal Hydroformylation Reaction reactor_hydrog Hydrogenation Reactor nonanal->reactor_hydrog hydrogen Hydrogen (H₂) hydrogen->reactor_hydrog h2_catalyst Hydrogenation Catalyst (e.g., Ni, Pd/C) h2_catalyst->reactor_hydrog crude_ina Crude Isononyl Alcohol reactor_hydrog->crude_ina Hydrogenation Reaction distillation Fractional Distillation crude_ina->distillation final_product High-Purity Isononyl Alcohol distillation->final_product Troubleshooting_Tree cluster_conversion Low Conversion Issues cluster_selectivity Poor Selectivity Issues cluster_byproducts Byproduct Formation Issues start Low Isononyl Alcohol Yield q1 Is Octene Conversion Low? start->q1 q2 Is Selectivity to Desired Aldehyde Poor? start->q2 q3 High Level of Byproducts? start->q3 a1 Increase Temperature q1->a1 Yes a2 Check Catalyst Activity/Loading q1->a2 a3 Increase Syngas Pressure q1->a3 b1 Lower Temperature q2->b1 Yes b2 Adjust Syngas Ratio (Higher CO) q2->b2 b3 Optimize Ligand q2->b3 c1 Lower Temperature q3->c1 Yes c2 Ensure Neutral pH q3->c2 c3 Purify Feedstock q3->c3 Catalytic_Cycle cluster_cycle Rhodium-Catalyzed Hydroformylation catalyst HRh(CO)L₂ node1 HRh(CO)₂L₂ catalyst->node1 -L, +CO node2 HRh(CO)L₂(Olefin) node1->node2 + Olefin - L node3 (Alkyl)Rh(CO)L₂ node2->node3 Insertion node4 (Acyl)Rh(CO)L₂ node3->node4 + CO node5 (Acyl)Rh(H)₂(CO)L₂ node4->node5 + H₂ node5->catalyst Reductive Elimination + Aldehyde

References

Optimization

Technical Support Center: Purification of Technical Grade Isononyl Alcohol by Vacuum Distillation

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of technical grade...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of technical grade isononyl alcohol via vacuum distillation.

Troubleshooting Guide

This section addresses common issues encountered during the vacuum distillation of technical grade isononyl alcohol.

ProblemPossible Cause(s)Suggested Solution(s)
Product has a yellow tint after distillation 1. Thermal degradation of the alcohol. 2. Presence of high-boiling impurities.- Lower the distillation temperature by reducing the vacuum pressure. - Ensure the heating mantle temperature is not excessively high; use a heating bath for more uniform temperature control.[1] - Consider a pre-treatment step with 1-2% w/w activated carbon to adsorb color bodies before distillation.[1]
Water is present in the purified isononyl alcohol 1. Incomplete drying of the technical grade alcohol before distillation. 2. Leaks in the distillation apparatus allowing atmospheric moisture to enter. 3. Use of wet glassware.- Dry the technical grade isononyl alcohol with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation.[1] - Ensure all joints in the distillation setup are properly sealed with vacuum grease.[1] - Use oven-dried glassware for the distillation and collection of the purified product.[1]
Poor separation of isononyl alcohol from impurities 1. Inefficient fractionating column. 2. Distillation rate is too fast. 3. Heat loss from the distillation column.- Use a longer fractionating column or one with more efficient packing material (e.g., Vigreux indentations, Raschig rings). - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established. A slow, steady distillation rate is crucial for good separation.[1] - Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.[1]
Aldehyde impurities are still detected after purification 1. Inefficient distillation for removing aldehydes with close boiling points. 2. High initial concentration of aldehydes.- Perform a chemical pre-treatment by washing the crude isononyl alcohol with a saturated sodium bisulfite solution to form a water-soluble adduct that can be separated.[1]
Low recovery of purified isononyl alcohol 1. Significant hold-up in a long fractionating column. 2. Loss of product during transfer steps. 3. Decomposition of the alcohol at high temperatures.- For smaller scale purifications, be mindful of the column hold-up. - Ensure careful transfer of materials between vessels. - Distill at the lowest feasible temperature by using a high vacuum to prevent thermal decomposition.[1]
Pressure fluctuations during vacuum distillation 1. Leaks in the system. 2. "Bumping" of the liquid. 3. Inconsistent vacuum source.- Check all connections and ensure a good seal with vacuum grease.[1] - Use a magnetic stirrer or boiling chips to ensure smooth boiling.[1] - Ensure the vacuum pump is in good working condition and the vacuum lines are not obstructed.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in technical grade isononyl alcohol?

A1: Technical grade isononyl alcohol is typically produced by the hydroformylation of octenes followed by hydrogenation.[1] Common impurities from this process include unreacted octenes, isomeric alcohols, aldehydes, and high molecular weight byproducts that can cause coloration.[1]

Q2: What is the most effective method for purifying technical grade isononyl alcohol to >99% purity?

A2: Fractional distillation under reduced pressure (vacuum distillation) is generally the most effective method for achieving high-purity isononyl alcohol (>99%).[1] This technique is suitable for separating high-boiling liquids that are prone to decomposition at their atmospheric boiling point.[1]

Q3: How can I estimate the boiling point of isononyl alcohol at a specific vacuum pressure?

A3: The boiling point of a liquid at a reduced pressure can be estimated using a pressure-temperature nomograph.[1] For isononyl alcohol, the atmospheric boiling point is approximately 215°C.[2] At reduced pressures, the boiling point will be significantly lower. For example, at around 10 mmHg, the boiling point will be substantially reduced.[1] Interactive nomograph tools are available online to assist with this estimation.

Q4: What are the key safety precautions for vacuum distillation of isononyl alcohol?

A4: Key safety precautions include:

  • Glassware Inspection: Thoroughly inspect all glassware for cracks or defects that could lead to implosion under vacuum.

  • Proper Sealing: Ensure all joints are properly sealed with vacuum grease to prevent leaks.

  • Smooth Boiling: Use a stir bar or boiling chips to prevent bumping.

  • Controlled Heating: Apply heat gradually and uniformly.

  • System Cooling: Allow the apparatus to cool completely before releasing the vacuum.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses and lab coat.

Q5: Can I use a method other than vacuum distillation for purification?

A5: Yes, for smaller laboratory scales, column chromatography with silica (B1680970) gel or alumina (B75360) can be used. Less polar impurities like unreacted octenes will elute first, followed by the more polar isononyl alcohol.[1] For removal of specific impurities, pre-treatment with activated carbon for color or sodium bisulfite for aldehydes can be effective.[1]

Data Presentation

Isononyl Alcohol Physical Properties
PropertyValue
Molecular Formula C₉H₂₀O
Molecular Weight 144.25 g/mol
Boiling Point (760 mmHg) ~215°C[2]
Boiling Point (13 Torr) 100°C
Density (20°C) ~0.834 g/cm³
Typical Purity Specifications
ParameterTechnical Grade (Typical Starting Material)Purified Grade (Expected Result)
Purity (Isononyl Alcohol) >95% (Varies)>99.5%[1]
Water Content <0.5 wt%<0.1 wt%
Color (APHA) >20<10
Aldehydes PresentSignificantly Reduced / Non-detectable
Unreacted Octenes PresentSignificantly Reduced / Non-detectable

Note: The purity of technical grade isononyl alcohol can vary significantly between suppliers. The final purity of the distilled product depends on the efficiency of the distillation setup and the nature of the initial impurities.

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This protocol is intended for researchers aiming to achieve high-purity isononyl alcohol.

1. Pre-treatment (Optional):

  • For Water Removal: If the technical grade isononyl alcohol contains significant water, dry it over anhydrous magnesium sulfate for several hours, followed by filtration.[1]

  • For Aldehyde Removal: If aldehydes are a major impurity, wash the alcohol with a saturated sodium bisulfite solution in a separatory funnel. Separate the aqueous layer and wash the organic layer with water and then brine. Dry the alcohol over anhydrous magnesium sulfate.[1]

  • For Color Removal: Stir the alcohol with 1-2% w/w of activated carbon at room temperature for 1-2 hours, followed by filtration.[1]

2. Apparatus Setup:

  • Assemble a vacuum fractional distillation apparatus using oven-dried glassware. The setup should include a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Use a magnetic stirrer and a stir bar in the distillation flask for smooth boiling.[1]

  • Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.

  • Ensure all joints are properly sealed with vacuum grease.[1]

3. Distillation Procedure:

  • Place the pre-treated technical grade isononyl alcohol into the round-bottom flask (no more than two-thirds full).

  • Begin stirring and gradually reduce the pressure to the desired level (e.g., 10-20 mmHg).

  • Use a pressure-temperature nomograph to determine the expected boiling point at the reduced pressure.[1]

  • Slowly heat the distillation flask using a heating mantle or heating bath.

  • Collect a forerun fraction containing any low-boiling impurities.

  • Collect the main fraction of isononyl alcohol at a constant temperature and pressure.

  • Stop the distillation before the flask is completely dry to prevent the formation of peroxides.

  • Allow the apparatus to cool down completely before slowly releasing the vacuum.

4. Analysis:

  • Analyze the purity of the collected fraction using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Troubleshooting Workflow for Vacuum Distillation

troubleshooting_workflow start Start Distillation issue Issue Encountered? start->issue color Product is Yellow issue->color Yes end Successful Purification issue->end No color->issue sol_color Lower Temp / Pre-treat with Carbon color->sol_color water Water in Product water->issue sol_water Dry Starting Material / Check Seals water->sol_water separation Poor Separation separation->issue sol_separation Improve Column / Slow Rate separation->sol_separation pressure Pressure Unstable pressure->issue sol_pressure Check for Leaks / Ensure Smooth Boiling pressure->sol_pressure

Caption: A logical workflow for troubleshooting common issues during vacuum distillation.

Experimental Workflow for Isononyl Alcohol Purification

experimental_workflow start Technical Grade Isononyl Alcohol pretreatment Pre-treatment (Optional) - Drying (MgSO4) - Decolorizing (Carbon) - Aldehyde Removal (Bisulfite) start->pretreatment distillation Vacuum Fractional Distillation - Assemble Apparatus - Reduce Pressure - Heat Gently pretreatment->distillation fractions Collect Fractions 1. Forerun (Low-boilers) 2. Main Fraction (Isononyl Alcohol) 3. Residue (High-boilers) distillation->fractions analysis Purity Analysis (GC/GC-MS) fractions->analysis Main Fraction product High-Purity Isononyl Alcohol (>99%) analysis->product

References

Troubleshooting

Side reactions and byproduct formation in Isononyl alcohol synthesis

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions and byproduct f...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions and byproduct formation during the synthesis of isononyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial route for isononyl alcohol synthesis?

A1: The main industrial method for producing isononyl alcohol is a two-step process. It begins with the hydroformylation (also known as the oxo synthesis) of octene isomers with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce C9 aldehydes, predominantly nonanal (B32974) and its isomers.[1] This is followed by the hydrogenation of these aldehydes to yield the final isononyl alcohol product, which is then purified, typically by distillation.[1]

Q2: What are the most common side reactions and byproducts I should be aware of during the hydroformylation of octenes?

A2: During the hydroformylation of octenes to nonanals, several side reactions can occur, leading to the formation of various byproducts. The most common ones include:

  • Isomerization of octenes: The double bond in the octene feedstock can migrate, leading to a mixture of octene isomers. This can result in the formation of different nonanal isomers.[2]

  • Formation of branched aldehydes: Besides the desired linear nonanal, branched isomers like 2-methyloctanal (B1594714) are also formed.[1] The ratio of linear to branched aldehydes (n/iso ratio) is a critical parameter.

  • Hydrogenation of octenes: The olefin feedstock can be hydrogenated to form octane, which is an inert byproduct that reduces the overall yield of the desired aldehyde.

  • Aldol (B89426) condensation: The product aldehydes can undergo self-condensation or cross-condensation reactions, especially at higher temperatures, to form higher molecular weight compounds, often referred to as "heavy ends".[3][4] These can include C18 aldehydes and ketones.

Q3: What are the typical "heavy ends" formed during isononyl alcohol synthesis?

A3: "Heavy ends" are high-boiling point byproducts that are generally formed from secondary reactions of the initial products. In isononyl alcohol synthesis, these can include:

  • C18 compounds: These are often the result of the aldol condensation of two nonanal molecules, followed by dehydration and hydrogenation.[2][3]

  • Guerbet alcohols: The product isononyl alcohol can undergo a Guerbet reaction, which is a self-condensation of alcohols at elevated temperatures to form larger, branched alcohols (e.g., C18 alcohols).[5][6][7]

  • Esters: Esterification can occur between an alcohol and a carboxylic acid (which can be formed from the oxidation of an aldehyde). For instance, isononyl isononanoate can be formed from the reaction of isononyl alcohol and isononanoic acid.[8]

  • Ethers and Acetals: Although less commonly reported as major byproducts in industrial isononyl alcohol synthesis, the formation of ethers (from the dehydration of two alcohol molecules) and acetals (from the reaction of an aldehyde with two alcohol molecules) are possible side reactions under certain catalytic conditions.[9]

Q4: How can I analyze the product mixture to identify and quantify isononyl alcohol and its byproducts?

A4: Gas chromatography (GC) is the primary analytical technique for separating and quantifying the complex mixture of isomers and byproducts in isononyl alcohol synthesis. A flame ionization detector (FID) is commonly used for quantification. For detailed structural elucidation of unknown byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[10]

Troubleshooting Guides

Problem 1: Low Selectivity to Desired Isononyl Alcohol (High Levels of Byproducts)

Symptoms:

  • GC analysis shows a high percentage of octane.

  • Significant formation of branched nonanal isomers (low n/iso ratio).

  • Presence of high-boiling point compounds ("heavy ends") in the product mixture.

Possible Cause Suggested Solution
High Reaction Temperature High temperatures can favor side reactions like olefin hydrogenation and aldol condensation.[11] Reduce the reaction temperature and potentially increase the reaction time or catalyst concentration to compensate.
Incorrect Syngas (H₂/CO) Ratio A high H₂/CO ratio can lead to increased hydrogenation of the octene feedstock to octane. Adjust the syngas ratio to the optimal level for your specific catalyst system.
Catalyst and Ligand Choice The type of catalyst (e.g., rhodium vs. cobalt) and the ligands used significantly impact selectivity.[12] For higher selectivity to linear aldehydes, rhodium catalysts with bulky phosphine (B1218219) or phosphite (B83602) ligands are often preferred.
High Aldehyde Concentration in the Reactor High concentrations of the aldehyde product can promote aldol condensation. If using a batch reactor, consider strategies to remove the aldehyde as it is formed.
Problem 2: Formation of Heavy Ends (C18+ Compounds)

Symptoms:

  • GC-MS analysis confirms the presence of C18 alcohols, aldehydes, or esters.

  • The distilled product has a higher viscosity than expected.

Possible Cause Suggested Solution
Aldol Condensation of Nonanal This is a common side reaction, especially at elevated temperatures, leading to C18 aldehydes and ketones.[2][13][14] Lowering the reaction temperature during hydroformylation is the primary way to mitigate this.
Guerbet Reaction of Isononyl Alcohol During the hydrogenation or subsequent purification steps, high temperatures can promote the self-condensation of isononyl alcohol to form C18 Guerbet alcohols.[5][6][7][15][16] Minimize the thermal stress on the final product during distillation by using vacuum distillation.
Esterification If there is any oxidation of the nonanal to isononanoic acid, it can react with isononyl alcohol to form isononyl isononanoate, a C18 ester.[8] Ensure the reaction is carried out under an inert atmosphere to prevent oxidation.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Hydroformylation of 1-Octene (B94956)

This protocol is a general guideline for a laboratory-scale batch reaction.

Materials:

  • High-pressure autoclave reactor with a magnetic stirrer, gas inlet, and temperature/pressure controls.

  • 1-Octene

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine ligand (e.g., triphenylphosphine, PPh₃)

  • Toluene (B28343) (anhydrous)

  • Syngas (1:1 mixture of H₂ and CO)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: Under an inert atmosphere, add the rhodium catalyst precursor, the phosphine ligand, and anhydrous toluene to the reactor. Stir the mixture until the catalyst and ligand are fully dissolved.

  • Add 1-octene and the internal standard to the reactor.

  • Reaction: Seal the reactor and purge it several times with syngas. Pressurize the reactor to the desired pressure (e.g., 20 bar) with the 1:1 H₂/CO mixture.

  • Heat the reactor to the desired temperature (e.g., 100°C) while stirring.

  • Monitoring the Reaction: Monitor the reaction progress by taking samples periodically (if the reactor is equipped with a sampling valve) and analyzing them by GC. The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess syngas in a fume hood.

  • Analysis: Analyze the final product mixture by GC and GC-MS to determine the conversion of 1-octene and the selectivity to nonanal isomers and other byproducts.

Protocol 2: Hydrogenation of Nonanal to Isononyl Alcohol using Raney Nickel

Materials:

  • High-pressure hydrogenation reactor.

  • Crude nonanal from the hydroformylation step.

  • Raney Nickel (slurry in water or ethanol).

  • Ethanol (as a solvent, if needed).

  • Hydrogen (H₂) gas.

  • Filtration apparatus.

Procedure:

  • Catalyst Preparation: Carefully wash the Raney Nickel with the reaction solvent (e.g., ethanol) to remove any residual water and alkali.[17][18][19] Caution: Raney Nickel is pyrophoric and must be handled with care under a liquid.

  • Charging the Reactor: Add the crude nonanal and the prepared Raney Nickel slurry to the reactor. If necessary, add more solvent.

  • Reaction: Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-50 bar).

  • Heat the reactor to the desired temperature (e.g., 100-150°C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the hydrogenation can be monitored by the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: Cool the reactor to room temperature and vent the excess hydrogen.

  • Catalyst Removal: Carefully filter the reaction mixture to remove the Raney Nickel catalyst. The filtered catalyst should be kept wet to prevent it from becoming pyrophoric.

  • Purification: The crude isononyl alcohol can be purified by fractional distillation under reduced pressure.

Data Presentation

Table 1: Influence of Reaction Conditions on Byproduct Formation in Octene Hydroformylation (Illustrative)

ParameterConditionEffect on Octane FormationEffect on n/iso RatioEffect on Heavy Ends
Temperature IncreasingIncreasesDecreasesIncreases significantly
Pressure (Syngas) IncreasingDecreasesIncreasesGenerally decreases
H₂/CO Ratio Increasing H₂Increases significantlyMay slightly decreaseNo significant direct effect
Catalyst Conc. IncreasingMay slightly increaseGenerally stableMay increase

Note: The exact quantitative effects will depend on the specific catalyst system and other reaction parameters.

Visualizations

Hydroformylation_Side_Reactions Octene Octene Isomers Nonanal Isononyl Aldehyde (Nonanal Isomers) Octene->Nonanal Hydroformylation Octane Octane Octene->Octane Hydrogenation Syngas Syngas (CO + H₂) Syngas->Nonanal INA Isononyl Alcohol Nonanal->INA Hydrogenation Heavy_Ends Heavy Ends (C18 Aldehydes, Ketones) Nonanal->Heavy_Ends Aldol Condensation Guerbet_Alcohols Guerbet Alcohols (C18 Alcohols) INA->Guerbet_Alcohols Guerbet Reaction Esters Esters (e.g., Isononyl Isononanoate) INA->Esters Esterification

Caption: Main reaction pathway and major side reactions in isononyl alcohol synthesis.

Troubleshooting_Workflow Start Low Yield or Purity of Isononyl Alcohol Analysis Analyze Product Mixture by GC/GC-MS Start->Analysis Identify Identify Major Byproducts Analysis->Identify High_Octane High Octane Content? Identify->High_Octane Low_n_iso Low n/iso Ratio? Identify->Low_n_iso Heavy_Ends High Content of Heavy Ends? Identify->Heavy_Ends High_Octane->Low_n_iso No Action_Octane Reduce H₂/CO Ratio Lower Temperature High_Octane->Action_Octane Yes Low_n_iso->Heavy_Ends No Action_n_iso Optimize Catalyst/Ligand Increase Syngas Pressure Low_n_iso->Action_n_iso Yes Action_Heavy_Ends Lower Reaction Temperature Consider Aldehyde Removal Heavy_Ends->Action_Heavy_Ends Yes End Optimized Process Heavy_Ends->End No Action_Octane->End Action_n_iso->End Action_Heavy_Ends->End

Caption: A logical workflow for troubleshooting common issues in isononyl alcohol synthesis.

References

Optimization

Technical Support Center: Catalyst Deactivation and Regeneration in Isononyl Alcohol Production

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst deactivation and regeneration during the production of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst deactivation and regeneration during the production of isononyl alcohol (INA).

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for producing isononyl alcohol?

A1: Isononyl alcohol is commercially produced primarily through a two-step "oxo process".[1] The first step is the hydroformylation (also known as oxo synthesis) of octene isomers with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce isononyl aldehyde.[2][3][4] This is followed by the hydrogenation of the aldehyde to form isononyl alcohol. The catalysts employed are typically based on cobalt or rhodium.[5][6]

Q2: Why is catalyst deactivation a concern in isononyl alcohol production?

A2: Catalyst deactivation leads to a decrease in reaction rate and selectivity, which can result in lower product yield and increased formation of byproducts.[7][8][9] Given the high cost of rhodium catalysts, deactivation can significantly impact the economic viability of the process, making catalyst regeneration or replacement necessary.[10]

Q3: What are the common causes of deactivation for rhodium catalysts in this process?

A3: Rhodium catalysts are susceptible to several deactivation mechanisms:

  • Ligand Degradation: The phosphine (B1218219) or phosphite (B83602) ligands that stabilize the rhodium and control its selectivity can be oxidized by hydroperoxides, which may be present as impurities in the octene feedstock.[8][9] The C=C bonds in some ligands can also be slowly hydrogenated.[11]

  • Formation of Inactive Species: Over time, active monomeric rhodium species can aggregate to form inactive or less active rhodium clusters.[7][12]

  • Catalyst Poisoning: Impurities in the feedstock, such as sulfur compounds, can strongly adsorb to the catalyst's active sites, blocking them from participating in the reaction.[13][14][15]

Q4: What are the typical deactivation pathways for cobalt catalysts?

A4: Cobalt catalysts in hydroformylation can deactivate through:

  • Formation and Loss of Cobalt Carbonyl: Under reaction conditions, cobalt can form volatile cobalt carbonyl, which can be carried out of the reactor with the product stream, leading to a depletion of the active catalyst.[2]

  • Coking: At high temperatures, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites. In some cases, this can lead to the formation of cobalt nitride, which deactivates the catalyst.[16]

  • Leaching: The active cobalt can be dissolved (leached) from its support into the reaction medium, leading to a loss of catalyst.[17][18]

Q5: Is it possible to regenerate deactivated catalysts?

A5: Yes, regeneration is often a more cost-effective option than complete replacement, especially for expensive rhodium catalysts. Specific regeneration protocols are available for both rhodium and cobalt catalysts.

Q6: What is a general procedure for regenerating a deactivated rhodium-phosphine catalyst?

A6: A common method for regenerating rhodium-phosphine catalysts involves a multi-step process:

  • Oxidation: The deactivated catalyst solution is treated with an oxidizing agent, such as a peroxide, to convert the degraded phosphine ligands into phosphine oxides.[10][19][20]

  • Removal of Oxidation Products: The phosphine oxides are then removed. This can be achieved through aqueous extraction or by filtering out precipitated solids.[10]

  • Catalyst Reactivation: The rhodium-containing solution is then treated with synthesis gas, followed by another aqueous extraction and the addition of fresh phosphine ligands to restore the active catalytic species.[10]

Q7: How can deactivated cobalt catalysts be regenerated?

A7: For cobalt catalysts deactivated by coking, a common regeneration method is controlled oxidation, where the coke is carefully burned off the catalyst surface. For cobalt that has been leached or converted to inactive forms, a hydrometallurgical approach involving thermal decomposition followed by acid treatment can be used to recover the cobalt, which can then be used to prepare fresh catalyst.[21]

Troubleshooting Guides

Problem 1: Decreased Catalyst Activity (Slower Reaction Rate)
Possible Cause Diagnostic Check Recommended Solution
Catalyst Poisoning Analyze feedstock (octene) and syngas for impurities like sulfur compounds.Implement guard beds to purify the feedstock before it enters the reactor.
Ligand Degradation (Rhodium) Use techniques like operando FTIR or 31P NMR to monitor the structure of the phosphine/phosphite ligands during the reaction.[8][22]If ligand oxidation is detected, consider feedstock purification to remove peroxides. A periodic addition of fresh ligand may also be beneficial.
Formation of Inactive Rhodium Clusters This is an intrinsic deactivation pathway that occurs over time.For lab-scale experiments, ensure good mixing to avoid high localized catalyst concentrations. In larger-scale operations, catalyst management models can help optimize the catalyst's lifespan.[7]
Cobalt Carbonyl Loss (Cobalt) Observe a gradual loss of catalyst from the reactor.One patented approach suggests a two-reactor system where the cobalt carbonyl formed in the first reactor is decomposed back to cobalt metal in a second reactor under a hydrogen atmosphere.[2]
Incorrect Reaction Conditions Verify temperature, pressure, and syngas (H2/CO) ratio.Optimize reaction conditions. Note that higher temperatures can accelerate deactivation.[6]
Problem 2: Poor Selectivity (Increased Byproduct Formation)
Possible Cause Diagnostic Check Recommended Solution
Ligand Degradation (Rhodium) A change in selectivity, particularly a decrease in the ratio of linear to branched aldehydes, can indicate ligand degradation.[8]Refer to the solutions for ligand degradation in the "Decreased Catalyst Activity" section.
Incorrect Ligand-to-Metal Ratio (Rhodium) Verify the initial and in-process ligand-to-metal ratio.Adjust the ligand concentration. For many rhodium-based systems, a higher phosphine-to-rhodium ratio favors the formation of the desired linear aldehyde.
High Reaction Temperature High process temperatures are known to generate significant levels of byproducts.[6]Reduce the reaction temperature and compensate by increasing reaction time or catalyst concentration if necessary.
Incorrect Syngas (H2/CO) Ratio Check the H2/CO ratio in the syngas feed.Adjust the syngas composition. The optimal ratio is dependent on the specific catalyst and substrate.

Quantitative Data

Table 1: Representative Performance Data for Hydroformylation of C8 Olefins with Rhodium Catalysts
ParameterCatalyst SystemTemperature (°C)Pressure (bar)Octene Conversion (%)Aldehyde Selectivity (%)n:iso RatioReference
ActivityRh/PPh310060>95>98~4:1[1]
StabilityRh-TPPMS in SILP100>74 (scCO2)HighHighN/A[23]
LeachingRh-TPPMS in SILP100>74 (scCO2)N/AN/AN/A[23]

Note: This table presents generalized data from multiple sources to illustrate typical process parameters and outcomes. Direct comparison between rows is not advised as experimental conditions and catalyst preparations vary.

Table 2: Leaching of Cobalt from a Spent Catalyst using H2SO4
H2SO4 Concentration (M)Temperature (°C)Co Leaching Efficiency (%)
0.1Ambient~20
8.0Ambient>30
0.170~25
8.070~50

Data adapted from a study on cobalt recovery from a spent cobalt oxide catalyst.[17]

Experimental Protocols

Protocol 1: General Procedure for Laboratory-Scale Hydroformylation of Octene
  • Reactor Setup:

    • In an inert atmosphere (e.g., a glovebox), charge a high-pressure autoclave reactor with the rhodium catalyst precursor (e.g., Rh(acac)(CO)2) and the phosphine ligand (e.g., triphenylphosphine) in a suitable solvent (e.g., toluene).

    • Add the octene substrate to the reactor.

  • Purging:

    • Seal the reactor and remove it from the inert atmosphere.

    • Purge the reactor multiple times with synthesis gas (CO/H2) to remove any residual air.

  • Pressurization and Heating:

    • Pressurize the reactor to the desired pressure (e.g., 20-60 bar) with synthesis gas.

    • Begin stirring and heat the reactor to the target temperature (e.g., 90-110°C).[1]

  • Reaction Monitoring:

    • Monitor the reaction progress by observing the pressure drop as the syngas is consumed. The gas uptake can be measured from a calibrated reservoir.

    • If the system allows, carefully take aliquots of the reaction mixture at different time points to analyze the conversion of octene and the formation of aldehydes by Gas Chromatography (GC).

  • Post-Processing:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

    • The resulting isononyl aldehyde can be separated from the catalyst solution by distillation. This aldehyde mixture is then ready for the subsequent hydrogenation step to produce isononyl alcohol.

Protocol 2: Characterization of Deactivated Catalysts

To understand the cause of deactivation, the following characterization techniques are recommended for analyzing the spent catalyst:

  • Operando Spectroscopy (FTIR and NMR): These techniques allow for the real-time monitoring of the catalyst structure under reaction conditions, providing valuable insights into ligand degradation and the formation of different rhodium species.[8][22]

  • X-ray Absorption Spectroscopy (XAS): Provides information on the local composition and structure of the catalyst, which is useful for identifying changes in the catalyst's coordination environment.[3][4]

  • Electron Microscopy (TEM): Can be used to visualize the morphology and size of the catalyst particles, helping to identify sintering or the formation of large metal clusters.[3]

  • Temperature Programmed Desorption/Reduction/Oxidation (TPD/TPR/TPO): These methods can provide information about the nature of adsorbed species, the reducibility of the metal, and the amount and nature of coke deposits.[3]

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Catalyst (e.g., Rh-L complex) Deactivated_Catalyst Deactivated Catalyst Active_Catalyst->Deactivated_Catalyst Deactivation Processes Poisoning Poisoning (Feedstock Impurities) Poisoning->Deactivated_Catalyst Ligand_Degradation Ligand Degradation (Oxidation, Hydrogenation) Ligand_Degradation->Deactivated_Catalyst Cluster_Formation Cluster Formation (Sintering) Cluster_Formation->Deactivated_Catalyst Coking Coking / Fouling Coking->Deactivated_Catalyst Leaching Leaching (Loss of Active Metal) Leaching->Deactivated_Catalyst

Caption: Common pathways for catalyst deactivation in isononyl alcohol production.

Troubleshooting_Workflow Start Decreased Performance (Activity or Selectivity) Check_Conditions Verify Reaction Conditions (T, P, H2/CO ratio) Start->Check_Conditions Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Analyze_Feedstock Analyze Feedstock for Impurities Impurities_Present Impurities Found? Analyze_Feedstock->Impurities_Present Characterize_Catalyst Characterize Spent Catalyst (Spectroscopy, Microscopy) Deactivation_Mechanism Identify Deactivation Mechanism (e.g., Ligand Degradation, Coking) Characterize_Catalyst->Deactivation_Mechanism Conditions_OK->Analyze_Feedstock Yes Adjust_Conditions Adjust Conditions Conditions_OK->Adjust_Conditions No Impurities_Present->Characterize_Catalyst No Purify_Feedstock Implement Feedstock Purification Impurities_Present->Purify_Feedstock Yes Regenerate_Catalyst Regenerate or Replace Catalyst Deactivation_Mechanism->Regenerate_Catalyst

Caption: A logical workflow for troubleshooting catalyst deactivation issues.

Regeneration_Process_Rhodium Deactivated_Catalyst Deactivated Rh-L Catalyst Solution Oxidation Step 1: Oxidation (e.g., with Peroxide) Deactivated_Catalyst->Oxidation Removal Step 2: Removal of Phosphine Oxides (Extraction/Filtration) Oxidation->Removal Reactivation Step 3: Reactivation - Syngas Treatment - Aqueous Extraction - Add Fresh Ligand Removal->Reactivation Regenerated_Catalyst Regenerated Active Catalyst Reactivation->Regenerated_Catalyst

Caption: A simplified workflow for the regeneration of rhodium-phosphine catalysts.

References

Troubleshooting

Overcoming challenges in the selective oxidation of Isononyl alcohol to isononyl aldehyde

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the selec...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the selective oxidation of isononyl alcohol to isononyl aldehyde.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues that may arise during your experiments.

Issue Possible Cause Suggested Solution
Low Yield of Isononyl Aldehyde Incomplete Reaction- Extend the reaction time. - Gradually increase the reaction temperature while monitoring for byproduct formation.[1] - Ensure efficient stirring to overcome mass transfer limitations.
Suboptimal Catalyst Activity- Verify the catalyst loading and ensure it is not poisoned.[1] - For heterogeneous catalysts, check for proper dispersion.[1] - Consider catalyst activation procedures if applicable.
Incorrect Stoichiometry- Re-verify the molar ratios of the oxidant and catalyst to the isononyl alcohol substrate.[1]
Over-oxidation to Isononanoic Acid- Use a milder, more selective oxidizing agent (e.g., PCC, Dess-Martin Periodinane, or Swern oxidation conditions).[1][2] - Use an excess of isononyl alcohol to limit the extent of oxidation.[3] - Distill the aldehyde as it forms to prevent further reaction, as it is typically more volatile than the alcohol.[1][3]
Formation of Side Products Isononyl Isononanoate (Ester) Formation- This side reaction occurs between the starting alcohol and the isononanoic acid product.[1] Preventing the formation of the acid will also prevent ester formation.
High Reaction Temperature- High process temperatures are known to generate significant levels of byproducts.[1][4] - Reduce the reaction temperature and compensate by increasing the reaction time or catalyst concentration if necessary.
Non-selective Oxidizing Agent- Strong oxidants like potassium permanganate (B83412) (KMnO₄) can react with multiple functional groups.[1] - Choose an oxidant known for its chemoselectivity for primary alcohols.
Difficulty in Product Separation Homogeneous Catalyst- Consider switching to a heterogeneous (solid-supported) catalyst, which can be removed by simple filtration.[1]
Emulsion Formation During Workup- Add a saturated brine solution during the aqueous extraction to help break the emulsion.[1]
Similar Boiling Points of Product and Byproducts- Optimize reaction conditions to minimize the formation of byproducts with close boiling points.[1] - Employ high-efficiency fractional distillation or chromatography for purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective oxidation of isononyl alcohol to isononyl aldehyde?

The primary challenge is preventing over-oxidation to the corresponding carboxylic acid, isononanoic acid.[5] This requires the use of mild and selective oxidizing agents and carefully controlled reaction conditions.[5] Another common issue is the formation of the ester, isononyl isononanoate, from the reaction of the starting alcohol with the carboxylic acid byproduct.[1]

Q2: How can I selectively produce isononyl aldehyde while preventing the formation of isononanoic acid?

To favor the formation of the aldehyde, you should:

  • Choose a "weak" or selective oxidant: Reagents like Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions for a Swern oxidation are designed to stop the oxidation at the aldehyde stage.[1][2]

  • Use an excess of isononyl alcohol: Having more alcohol than the oxidizing agent ensures there isn't enough oxidant to proceed to the carboxylic acid.[3]

  • Distill the aldehyde as it forms: The aldehyde is typically more volatile than the corresponding alcohol.[1] Immediate removal from the reaction mixture by distillation prevents its further oxidation.[3]

Q3: What are some recommended methods for the selective oxidation of isononyl alcohol?

Three widely adopted and effective methods for this transformation are:

  • Swern Oxidation: A DMSO-based method known for its mild conditions and high yields.[5]

  • Dess-Martin Periodinane (DMP) Oxidation: Utilizes a hypervalent iodine reagent, offering operational simplicity and excellent functional group tolerance.[5]

  • TEMPO-Catalyzed Oxidation: A catalytic method using a stable nitroxyl (B88944) radical with a stoichiometric co-oxidant, valued for its efficiency and greener profile.[5]

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting isononyl alcohol and the appearance of the isononyl aldehyde product.[5] For TEMPO-catalyzed oxidations, the disappearance of the orange color of the aqueous layer can also indicate reaction completion.[5]

Q5: What are the safety precautions for the recommended oxidation methods?

  • Swern Oxidation: Oxalyl chloride is corrosive and toxic. The reaction can be exothermic and generates carbon monoxide gas. All operations must be performed in a well-ventilated fume hood.[5]

  • DMP Oxidation: Dess-Martin Periodinane is shock-sensitive and can be explosive, especially upon heating. Handle with care and avoid grinding.[5]

  • TEMPO-Catalyzed Oxidation: Sodium hypochlorite (B82951) is corrosive. The reaction can be exothermic and requires careful temperature control to maintain selectivity.[5]

Comparative Overview of Oxidation Methods

The selection of an appropriate oxidation method is critical for achieving high yield and selectivity. The following table summarizes the key features of the detailed protocols.

Method Reagents Solvent Temperature Reaction Time (hrs) Typical Yield (%) Advantages Disadvantages
Swern Oxidation Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine (B128534) (Et₃N)Dichloromethane (DCM)-78°C to RT1 - 3> 90High yields, mild conditions, avoids heavy metals.Requires cryogenic temperatures, produces malodorous dimethyl sulfide, sensitive to moisture.[5]
DMP Oxidation Dess-Martin PeriodinaneDichloromethane (DCM)Room Temp.1 - 4> 90Simple setup, mild conditions, high selectivity.Reagent is expensive and shock-sensitive.[5]
TEMPO-Catalyzed TEMPO (catalyst), Sodium hypochlorite (NaOCl), KBrDCM / Water (biphasic)0°C to Room Temp.0.5 - 2> 95Catalytic in TEMPO, inexpensive primary oxidant, high selectivity.Biphasic reaction can be complex, potential for halogenated byproducts.[5]

Experimental Protocols

Protocol 1: Swern Oxidation

Materials:

  • Isononyl alcohol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Water

Procedure:

  • Setup: Prepare a dry round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer and a dropping funnel.

  • Activation: Charge the flask with anhydrous DCM (approx. 5 mL per 1 mmol of alcohol) and oxalyl chloride (1.5 eq.). Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM (2 mL per 1 mmol of alcohol) via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed -65 °C. Stir the resulting solution for 15 minutes at -78 °C.[5]

  • Oxidation: Add a solution of isononyl alcohol (1.0 eq.) in anhydrous DCM (2 mL per 1 mmol of alcohol) dropwise over 20 minutes, maintaining the temperature at -78 °C. Stir the reaction mixture for 45-60 minutes at -78 °C.[5]

  • Quenching: Add triethylamine (5.0 eq.) dropwise, which may cause the mixture to become thick. Stir for 30 minutes at -78 °C.[5]

  • Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Add water (approx. 10 mL per 1 mmol of alcohol) and transfer the mixture to a separatory funnel. Separate the organic layer.[5]

  • Purification: The crude aldehyde can be purified by distillation or chromatography if necessary.[5]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

Materials:

  • Isononyl alcohol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 10% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add isononyl alcohol (1.0 eq.) and anhydrous DCM (approx. 10 mL per 1 mmol of alcohol).[5]

  • Reaction: Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion at room temperature. Stir the resulting suspension vigorously. Monitor the reaction progress by TLC or GC (typically 1-4 hours).[5]

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Pour the mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃ (1:1 ratio).[5]

  • Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography.

Protocol 3: TEMPO-Catalyzed Oxidation

Materials:

  • Isononyl alcohol

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Potassium bromide (KBr)

  • Sodium hypochlorite (NaOCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • 10% aqueous HCl

  • 10% aqueous Na₂S₂O₃

  • Brine

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve isononyl alcohol (1.0 eq.), TEMPO (0.01 eq.), and KBr (0.1 eq.) in DCM (5 mL per 1 mmol of alcohol).[5]

  • Reaction: Cool the mixture to 0 °C in an ice bath. To this vigorously stirred solution, add a mixture of NaOCl (1.2 eq.) and saturated NaHCO₃ (approx. 2.5 mL per 1 mmol of alcohol) dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C. The pH of the aqueous phase should be maintained between 8.5 and 9.5. Stir at 0 °C until the reaction is complete (monitor by TLC/GC).[5]

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with a 10% aqueous solution of HCl, water, and a 10% aqueous solution of Na₂S₂O₃. Finally, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[5]

  • Purification: The crude aldehyde can be purified by distillation or chromatography if necessary.

Visualizations

Swern_Oxidation_Workflow Start Start Activation Activation: Oxalyl Chloride + DMSO in DCM @ -78°C Start->Activation Oxidation Oxidation: Add Isononyl Alcohol in DCM @ -78°C Activation->Oxidation 15 min Quenching Quenching: Add Triethylamine @ -78°C Oxidation->Quenching 45-60 min Workup Work-up: Warm to RT, Add Water, Extract Quenching->Workup 30 min Purification Purification: Distillation or Chromatography Workup->Purification End Isononyl Aldehyde Purification->End

Caption: Workflow for the Swern oxidation of isononyl alcohol.

DMP_Oxidation_Workflow Start Start Reaction Reaction: Isononyl Alcohol + DMP in DCM @ RT Start->Reaction Workup Work-up: Dilute with Ether, Wash with NaHCO₃/Na₂S₂O₃ Reaction->Workup 1-4 hours Purification Purification: Dry, Concentrate, Distill/Chromatograph Workup->Purification End Isononyl Aldehyde Purification->End

Caption: Workflow for the DMP oxidation of isononyl alcohol.

Troubleshooting_Logic Problem Low Aldehyde Yield Check_Completion Reaction Incomplete? Problem->Check_Completion Check_Byproducts Byproducts Detected? Problem->Check_Byproducts Increase_Time_Temp Increase Time/Temp Check_Completion->Increase_Time_Temp Yes Check_Stoichiometry Verify Stoichiometry Check_Completion->Check_Stoichiometry No Over_Oxidation Over-oxidation to Acid? Check_Byproducts->Over_Oxidation Yes Check_Catalyst Check Catalyst Activity Check_Stoichiometry->Check_Catalyst Use_Milder_Oxidant Use Milder Oxidant Over_Oxidation->Use_Milder_Oxidant Yes Ester_Formation Ester Formation? Over_Oxidation->Ester_Formation No Prevent_Acid Prevent Acid Formation Ester_Formation->Prevent_Acid Yes

Caption: Troubleshooting logic for low isononyl aldehyde yield.

References

Optimization

Optimizing reaction conditions for the etherification of Isononyl alcohol

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the etherification of isononyl alcohol. Below you will find troubl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the etherification of isononyl alcohol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to guide your experiments.

Troubleshooting and FAQs

This section addresses common issues encountered during the etherification of isononyl alcohol, providing potential causes and solutions in a question-and-answer format.

Q1: Why is my etherification reaction showing low conversion of isononyl alcohol?

A1: Low conversion in the etherification of isononyl alcohol can stem from several factors:

  • Equilibrium Limitations: Etherification is often a reversible reaction. The water produced as a byproduct can shift the equilibrium back towards the reactants, thus limiting the yield.

  • Insufficient Catalyst Activity: The chosen acid catalyst may be weak, or a solid catalyst might be deactivated.

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed at an optimal rate. If the temperature is too low, the reaction will be slow, and if it's too high, it can lead to side reactions.[1]

  • Inappropriate Molar Ratio of Reactants: An incorrect ratio of isononyl alcohol to the other reactant (e.g., an alkyl halide in Williamson synthesis) can limit the conversion of the limiting reagent.

Solutions:

  • To counter equilibrium limitations, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Ensure your catalyst is active. For solid catalysts, consider activation procedures. For acid catalysts, ensure a sufficient concentration is used.

  • Optimize the reaction temperature by running small-scale experiments at various temperatures.

  • Use an excess of one reactant, typically the less expensive or more volatile one, to drive the reaction to completion.

Q2: I am observing the formation of an alkene as a major byproduct. How can this be minimized?

A2: Alkene formation is a common side reaction in acid-catalyzed etherification, proceeding through an elimination pathway. This is particularly prevalent at higher temperatures.[2]

Minimization Strategies:

  • Lower the Reaction Temperature: Reducing the temperature can favor the substitution reaction (etherification) over the elimination reaction.[1]

  • Choose a Milder Catalyst: A less aggressive acid catalyst might reduce the extent of elimination.

  • Williamson Ether Synthesis: Consider using the Williamson ether synthesis, which is less prone to elimination, especially when using a primary alkyl halide.[3][4]

Q3: During the workup, I'm struggling with the formation of a stable emulsion. What should I do?

A3: Emulsions can form during the aqueous extraction of the reaction mixture, making phase separation difficult.

Solutions to Break Emulsions:

  • Add Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help break up emulsions by increasing the ionic strength of the aqueous phase.

  • Gentle Agitation: Avoid vigorous shaking during extraction. Instead, gently invert the separatory funnel multiple times.

  • Filtration: Passing the emulsified layer through a pad of celite or glass wool can sometimes help to break the emulsion.

Data Presentation: Optimizing Reaction Conditions

While specific data for the etherification of isononyl alcohol is limited in publicly available literature, the following table for the etherification of a similar branched alcohol, isoamyl alcohol, provides a useful reference for understanding the impact of various reaction parameters. These conditions can be used as a starting point for optimizing the etherification of isononyl alcohol.

Table 1: Effect of Reaction Conditions on the Etherification of Isoamyl Alcohol with Amberlyst®-15 Catalyst [5]

ReactionCatalyst Loading (% w/w)Temperature (°C)Time (h)Pressure (atm)Other AdditivesIsoamyl Alcohol Conversion (%)Di-isoamyl Ether Yield (%)
1a311560.88None18>99
2b311560.88Glycerol22>99
3c311563.5Glycerol40100

Experimental Protocols

The following are representative protocols for the etherification of alcohols. These should be adapted for isononyl alcohol based on its specific properties and the desired ether product.

Protocol 1: Williamson Ether Synthesis of Isononyl Ether

This protocol is a general procedure for the Williamson ether synthesis and can be adapted for the reaction of isononyl alcohol with a primary alkyl halide (e.g., methyl iodide).[6][7]

Materials:

  • Isononyl alcohol

  • Sodium hydride (NaH) or another strong base (e.g., KOH)

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

  • Primary alkyl halide (e.g., methyl iodide)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a 60% dispersion of sodium hydride in mineral oil (1.2 equivalents).

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of isononyl alcohol (1 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.

  • Ether Formation: Cool the resulting isononyl alkoxide solution back to 0 °C.

  • Add the primary alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ether.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.[1][8]

Protocol 2: Acid-Catalyzed Self-Etherification of Isononyl Alcohol to Diisononyl Ether

This protocol is a general procedure for the acid-catalyzed dehydration of a primary alcohol to form a symmetrical ether.[2][9]

Materials:

  • Isononyl alcohol

  • Concentrated sulfuric acid (H₂SO₄) or a solid acid catalyst (e.g., Amberlyst®-15)

  • Dean-Stark apparatus

  • Toluene or another suitable solvent for azeotropic water removal

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add isononyl alcohol and toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the mixture. Alternatively, a solid acid catalyst can be used.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.

  • Monitor the reaction by observing the amount of water collected or by TLC/GC analysis.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • If a solid catalyst was used, filter it off. If sulfuric acid was used, carefully neutralize it by washing the reaction mixture with a saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting diisononyl ether by vacuum distillation.[1][8]

Visualizations

Experimental Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Alkoxide Formation cluster_reaction SN2 Reaction cluster_workup Workup & Purification Isononyl_Alcohol Isononyl Alcohol Alkoxide Isononyl Alkoxide Isononyl_Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Crude_Ether Crude Isononyl Ether Alkoxide->Crude_Ether Nucleophilic Attack Alkyl_Halide Primary Alkyl Halide Alkyl_Halide->Crude_Ether Quenching Quenching (e.g., NH4Cl) Crude_Ether->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Vacuum Distillation) Drying->Purification Pure_Ether Pure Isononyl Ether Purification->Pure_Ether Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Potential Solutions Start Low Yield of Isononyl Ether Equilibrium Reaction at Equilibrium? Start->Equilibrium Side_Reactions Side Reactions Observed? Start->Side_Reactions Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Remove_Water Remove Water (Dean-Stark) Equilibrium->Remove_Water Yes Optimize_Temp Optimize Temperature Side_Reactions->Optimize_Temp Yes (e.g., Elimination) Change_Catalyst Change Catalyst Side_Reactions->Change_Catalyst Yes Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Yes Check_Reagents Check Reagent Purity/Stoichiometry Incomplete_Reaction->Check_Reagents Yes

References

Troubleshooting

Preventing color formation in purified Isononyl alcohol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address color formation in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address color formation in purified Isononyl alcohol (INA).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of color formation in purified Isononyl alcohol?

A1: Color formation in purified Isononyl alcohol is primarily due to chemical degradation. The main causes include:

  • Oxidation: Isononyl alcohol's chemical structure can make it susceptible to oxidation from exposure to air (oxygen) and ozone.[1][2] This process, known as autoxidation, can be accelerated by heat and light, leading to the formation of color-inducing impurities like aldehydes and ketones, and eventually carboxylic acids.[3][4]

  • Thermal Degradation: Exposure to high temperatures, especially during distillation, can cause the alcohol to degrade and form colored byproducts.[5]

  • Presence of Impurities: Residual impurities from the manufacturing process, such as aldehydes or high-boiling point compounds, can contribute to color development over time.[5]

  • Improper Storage: Storing Isononyl alcohol in improperly sealed containers or at temperatures outside the recommended range (10°C - 25°C) can accelerate degradation and color formation.[2]

Q2: How can I prevent color formation during storage?

A2: To maintain the color stability of purified Isononyl alcohol during storage, it is recommended to:

  • Store the alcohol in a tightly sealed, inert container (e.g., amber glass or stainless steel) to minimize exposure to air and light.

  • Maintain a storage temperature between 10°C and 25°C.[2]

  • Consider purging the container with an inert gas like nitrogen or argon before sealing to displace oxygen.

  • For long-term storage, consider the addition of antioxidants. Phenolic antioxidants are effective free-radical scavengers that can prevent the onset of oxidation.[6]

Q3: What is the acceptable color specification for high-purity Isononyl alcohol?

A3: The color of high-purity Isononyl alcohol is typically measured using the Platinum-Cobalt (Pt-Co/APHA/Hazen) scale. For high-purity grades, the color is generally specified as a maximum of 10 on this scale.[7]

Q4: Can I remove the color from Isononyl alcohol that has already developed a yellow tint?

A4: Yes, color can often be removed from Isononyl alcohol. A common and effective laboratory method is treatment with activated carbon.[5] This process involves stirring the alcohol with a small amount of powdered activated carbon, which adsorbs the colored impurities.[8] The carbon is then removed by filtration. For significant impurities, redistillation under reduced pressure may be necessary.[5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving color issues with purified Isononyl alcohol.

Problem: The purified Isononyl alcohol has a yellow tint.
Potential Cause Troubleshooting Step Expected Outcome
Oxidative Degradation 1. Check the peroxide value of the alcohol. 2. If the peroxide value is high, treat the alcohol with a reducing agent or pass it through an alumina (B75360) column. 3. For future prevention, add an antioxidant and store under an inert atmosphere.A reduction in peroxide value and improvement in color.
Thermal Stress during Purification 1. If the color appeared after distillation, review the distillation parameters. 2. Lower the distillation temperature by using a vacuum distillation setup.[5] 3. Ensure the heating mantle temperature is not excessively high.A colorless distillate is obtained.
Contamination/Impurities 1. Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities.[4] 2. Perform a pre-treatment with activated carbon before the final distillation to adsorb color bodies.[5]GC-MS analysis reveals the nature of impurities, and pre-treatment leads to a colorless product.
Improper Storage 1. Verify that the storage container is appropriate and properly sealed. 2. Check the storage temperature. 3. If stored improperly, purify the alcohol using activated carbon or distillation and transfer to a suitable container for proper storage.Color is removed, and the product remains stable under correct storage conditions.

Experimental Protocols

Protocol 1: Color Removal using Activated Carbon

Objective: To remove color impurities from Isononyl alcohol.

Materials:

  • Colored Isononyl alcohol

  • Powdered activated carbon

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)

Procedure:

  • Place the colored Isononyl alcohol in an Erlenmeyer flask.

  • Add powdered activated carbon to the flask. A general starting point is 1-2% of the weight of the alcohol.[5]

  • Place the flask on a magnetic stirrer and stir the mixture at room temperature. The required contact time can vary, so it is advisable to monitor the color change over time (e.g., 1-2 hours).

  • Once the color has been sufficiently removed, filter the mixture through a fine filter paper to completely remove all activated carbon particles. A vacuum filtration setup can expedite this process.

  • Collect the clear, colorless filtrate.

Protocol 2: Analysis of Peroxide Value

Objective: To quantify the level of oxidation in Isononyl alcohol by determining the peroxide value.

Materials:

  • Isononyl alcohol sample

  • Acetic acid-chloroform solution

  • Saturated potassium iodide solution

  • Standardized sodium thiosulfate (B1220275) solution (0.01 N or 0.1 N)

  • Starch indicator solution

  • Erlenmeyer flask

Procedure:

  • Weigh approximately 5-10 g of the Isononyl alcohol sample into a clean, dry Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution (e.g., 3:2 volume ratio) to the flask and swirl to dissolve the sample.

  • Add 0.5 mL of saturated potassium iodide solution. Swirl the flask and let it stand in the dark for exactly one minute.

  • Add 30 mL of deionized water.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color almost disappears.

  • Add 0.5 mL of starch indicator solution. The solution will turn blue.

  • Continue the titration until the blue color disappears completely.

  • Perform a blank determination under the same conditions.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = volume of titrant for the sample (mL)

  • B = volume of titrant for the blank (mL)

  • N = normality of the sodium thiosulfate solution

  • W = weight of the sample (g)

Visualizations

Oxidative Degradation Pathway of Isononyl Alcohol

G INA Isononyl Alcohol (C9H20O) Hydroperoxide Isononyl Hydroperoxide (C9H20O2) INA->Hydroperoxide Autoxidation O2 Oxygen (O2) + Heat/Light Aldehyde Isononyl Aldehyde (C9H18O) Hydroperoxide->Aldehyde Oxidation Acid Isononanoic Acid (C9H18O2) Aldehyde->Acid Further Oxidation

Caption: Oxidative degradation pathway of Isononyl alcohol.[4]

Troubleshooting Workflow for Colored Isononyl Alcohol

G start Color Issue Observed (Yellow Tint) check_storage Check Storage Conditions (Temp, Container, Atmosphere) start->check_storage storage_ok Storage OK? check_storage->storage_ok correct_storage Correct Storage & Re-evaluate storage_ok->correct_storage No analyze_impurities Analyze Impurities (GC-MS, Peroxide Value) storage_ok->analyze_impurities Yes correct_storage->start impurities_present Degradation Products or Impurities Present? analyze_impurities->impurities_present purify Purify Alcohol (Activated Carbon or Vacuum Distillation) impurities_present->purify Yes final_product Colorless Isononyl Alcohol impurities_present->final_product No (Seek further support) purify->final_product

Caption: Logical workflow for troubleshooting color in Isononyl alcohol.

References

Optimization

Minimizing residual starting material in Isononyl alcohol reactions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to minimizi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to minimizing residual isononyl alcohol in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for high levels of residual isononyl alcohol in my reaction?

High levels of unreacted isononyl alcohol are typically due to incomplete reaction conversion. This can be caused by several factors, including suboptimal reaction conditions (temperature, time, pressure), incorrect stoichiometry of reactants, catalyst deactivation or insufficient catalyst loading, and equilibrium limitations, particularly in reversible reactions like esterification.[1][2]

Q2: How can I drive an esterification reaction to completion to minimize unreacted isononyl alcohol?

Esterification is an equilibrium-limited reaction. To shift the equilibrium toward the product side and maximize the consumption of isononyl alcohol, you can:

  • Use an excess of the other reactant: Employing a large excess of the carboxylic acid or acyl donor can drive the reaction forward.[3][4]

  • Remove water as it forms: Water is a byproduct of esterification. Its removal will push the reaction to completion according to Le Chatelier's principle.[4] This is often achieved using a Dean-Stark apparatus during reflux.[4]

  • Select an appropriate catalyst: Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are common, but heterogeneous catalysts such as acidic ion-exchange resins can also be effective and are more easily separated from the reaction mixture.[1][5]

Q3: What side reactions can occur with isononyl alcohol that might be mistaken for starting material?

In oxidation reactions, isononyl alcohol can be converted to isononyl aldehyde and further to isononanoic acid.[3] Under certain conditions, the isononanoic acid product can react with the starting isononyl alcohol to form an isononyl isononanoate ester, a common side reaction.[3] High process temperatures are known to generate more byproducts.[6][7]

Q4: Which analytical method is best for quantifying residual isononyl alcohol?

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and economical method for routine purity checks and quantifying known impurities like isononyl alcohol.[8] For identifying unknown byproducts or confirming the identity of residuals, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method as it provides structural information.[8][9]

Q5: My final product is pure, but has a noticeable odor. Could this be related to isononyl alcohol?

Yes, residual starting materials, including isononyl alcohol, have been identified as a source of residual odor in ester products.[10] The presence of volatile byproducts from the reaction or degradation can also contribute to odor. Post-purification steps like steam stripping or high-vacuum distillation can be effective in removing these volatile, odoriferous compounds.[10]

Troubleshooting Guides

Issue 1: Incomplete Conversion of Isononyl Alcohol
Possible Cause Suggested Solution
Suboptimal Reaction Temperature Increase the reaction temperature to improve reaction kinetics. Note that excessively high temperatures can lead to side reactions.[7][11]
Incorrect Reactant Stoichiometry For equilibrium reactions like esterification, use a significant excess (e.g., 1.5 to 10-fold) of the other reactant to drive the conversion of isononyl alcohol.[3][4]
Insufficient Catalyst Concentration Increase the catalyst loading. For heterogeneous catalysts, ensure proper mixing to maximize surface contact.[2][12]
Equilibrium Limitation (Esterification) Actively remove water from the reaction mixture using a Dean-Stark apparatus or by performing the reaction in the presence of a dehydrating agent.[1][4]
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., GC, TLC). Extend the reaction time until the isononyl alcohol concentration plateaus.[13]
Issue 2: Difficulty in Removing Residual Isononyl Alcohol from Product
Possible Cause Suggested Solution
Similar Boiling Points of Alcohol and Product Employ high-efficiency fractional vacuum distillation. Lowering the pressure allows distillation at a lower temperature, which can improve separation and prevent product degradation.[3][9][10]
Emulsion Formation During Aqueous Workup Add a saturated brine solution during extraction to disrupt the emulsion and improve layer separation.[3]
Residual Alcohol After Standard Distillation For high-boiling products, consider steam stripping or high-vacuum/molecular distillation to effectively remove the more volatile isononyl alcohol.[10][14]
Catalyst-Induced Hydrolysis During Purification If using an acidic catalyst, neutralize the crude reaction mixture with a basic wash (e.g., aqueous sodium bicarbonate) before attempting to remove excess alcohol by distillation to prevent hydrolysis of the ester product.[10][14]

Experimental Protocols

Protocol 1: Fischer Esterification of Isononyl Alcohol with Acetic Acid

This protocol describes a typical lab-scale synthesis of isononyl acetate (B1210297).

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add isononyl alcohol (1.0 eq.), acetic acid (3.0 eq.), and toluene (B28343) (as an azeotropic solvent, approx. 2 mL per gram of alcohol).

  • Catalyst Addition: Add p-toluenesulfonic acid (0.02 eq.) to the mixture.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected or until GC analysis shows the consumption of isononyl alcohol is complete.

  • Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash sequentially with deionized water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure. The crude isononyl acetate can be further purified by vacuum distillation to remove any remaining starting materials.[9]

Protocol 2: Quantification of Residual Isononyl Alcohol by GC-FID

This method is suitable for the quantitative analysis of residual isononyl alcohol in a reaction mixture or final product.

  • Sample Preparation: Prepare a stock solution of the sample by accurately weighing and dissolving it in a suitable solvent (e.g., acetone, dichloromethane) to a known concentration (e.g., 10 mg/mL). Create a series of calibration standards of isononyl alcohol in the same solvent.

  • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).[8]

  • GC Conditions:

    • Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[8]

    • Inlet Temperature: 250°C.[8]

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (adjust as needed).[8]

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.[8]

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold: 5 minutes at 240°C.[8]

    • Detector Temperature: 280°C.[8]

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution and quantify the amount of residual isononyl alcohol by comparing its peak area to the calibration curve.

Data Presentation

Table 1: General Parameters for Optimizing Isononyl Alcohol Conversion
ParameterTypical RangeRationale & Considerations
Temperature 80 - 180 °CHigher temperatures increase reaction rates but may promote side reactions.[2][11]
Reactant Molar Ratio (Acid/Alcohol) 1.1:1 to 5:1Using an excess of the carboxylic acid shifts the equilibrium to favor product formation.[4][5]
Catalyst Loading (Acid Catalyst) 0.5 - 5 mol%Higher loading increases reaction rate but can complicate purification and increase costs.[2][12]
Pressure Atmospheric / VacuumVacuum can be applied to remove volatile byproducts (like water), driving the reaction forward.
Table 2: Comparison of Analytical Techniques for Residual Analysis
TechniquePrimary UseDetection LimitKey Advantages
GC-FID Quantification of known residuals~ppm levelRobust, reproducible, wide linear range.[8]
GC-MS Identification of unknown residuals~ppb to ppm levelProvides structural information for definitive identification.[8][9]
HPLC-UV/MS Analysis of non-volatile derivatives~ppb to ppm levelSuitable for products that are not amenable to GC.[15][16]

Visualizations

Workflow_for_Optimizing_Conversion cluster_prep 1. Reaction Setup cluster_run 2. Execution & Monitoring cluster_eval 3. Evaluation & Optimization Setup Define Reaction: Esterification, Oxidation, etc. Stoichiometry Set Initial Stoichiometry (e.g., 1.2:1 Acid:Alcohol) Setup->Stoichiometry Catalyst Select Catalyst (e.g., p-TsOH, Amberlyst) Stoichiometry->Catalyst Conditions Set Initial Conditions (Temp, Time) Catalyst->Conditions Run Run Reaction Conditions->Run Monitor Monitor Conversion (e.g., via GC) Run->Monitor Check Conversion > 99%? Monitor->Check Optimize Adjust Parameters: - Increase excess reactant - Increase temperature - Add water removal (Dean-Stark) - Change catalyst Check->Optimize No Complete Reaction Complete. Proceed to Workup. Check->Complete Yes Optimize->Run Re-run

Caption: Workflow for optimizing the conversion of isononyl alcohol.

Troubleshooting_Decision_Tree Start High Residual Isononyl Alcohol Detected IsEquilibrium Is the reaction reversible (e.g., esterification)? Start->IsEquilibrium CheckWaterRemoval Was water actively removed? IsEquilibrium->CheckWaterRemoval Yes CheckConditions Were reaction temp/time optimized? IsEquilibrium->CheckConditions No ImplementWaterRemoval Action: Implement Dean-Stark or use dehydrating agent CheckWaterRemoval->ImplementWaterRemoval No CheckStoichiometry Was a large excess of co-reactant used? CheckWaterRemoval->CheckStoichiometry Yes ImplementWaterRemoval->CheckStoichiometry IncreaseExcess Action: Increase molar excess of co-reactant CheckStoichiometry->IncreaseExcess No CheckStoichiometry->CheckConditions Yes IncreaseExcess->CheckConditions IncreaseTempTime Action: Increase temperature and/or reaction time CheckConditions->IncreaseTempTime No CheckCatalyst Was catalyst activity/loading sufficient? CheckConditions->CheckCatalyst Yes IncreaseTempTime->CheckCatalyst IncreaseCatalyst Action: Increase catalyst load or use a more active catalyst CheckCatalyst->IncreaseCatalyst No ConsiderPurification Problem likely kinetic. Proceed to purification optimization. CheckCatalyst->ConsiderPurification Yes IncreaseCatalyst->ConsiderPurification

Caption: Decision tree for troubleshooting high residual isononyl alcohol.

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Dissolve sample in solvent GC Inject into GC-FID Sample->GC Standard Prepare calibration standards Standard->GC Data Acquire Chromatogram (Peak Area vs. Time) GC->Data Curve Generate Calibration Curve from Standards Data->Curve Calculate Calculate Concentration in Sample Data->Calculate Curve->Calculate Result Report % Residual Isononyl Alcohol Calculate->Result

Caption: General workflow for residual analysis by Gas Chromatography (GC).

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Isononyl Alcohol and 2-Ethylhexanol as Precursors for High-Performance Plasticizers

A detailed guide for researchers and industry professionals on the synthesis, performance, and biological activity of plasticizers derived from isononyl alcohol and 2-ethylhexanol. In the realm of polymer science, the ch...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and industry professionals on the synthesis, performance, and biological activity of plasticizers derived from isononyl alcohol and 2-ethylhexanol.

In the realm of polymer science, the choice of plasticizer precursor is a critical determinant of the final product's performance, safety, and environmental impact. This guide provides a comprehensive comparative analysis of two prominent C8 and C9 alcohol precursors: 2-ethylhexanol (2-EH) and isononyl alcohol (INA). The primary focus is on their respective phthalate (B1215562) ester derivatives, di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP), which have been widely used as primary plasticizers for polyvinyl chloride (PVC) and other polymers.

This analysis delves into the synthesis of these plasticizers, presents a head-to-head comparison of their performance characteristics backed by experimental data, and explores their toxicological profiles and interactions with biological pathways.

From Alcohol to Plasticizer: A Look at Synthesis

The commercial production of both DEHP and DINP follows a similar esterification process, reacting the respective alcohol with phthalic anhydride (B1165640) in the presence of a catalyst.

Synthesis of Di(2-ethylhexyl) Phthalate (DEHP): DEHP is synthesized through the esterification of one mole of phthalic anhydride with two moles of 2-ethylhexanol.[1][2] This reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1][2]

Synthesis of Diisononyl Phthalate (DINP): Similarly, DINP is produced by the reaction of phthalic anhydride with two moles of isononyl alcohol.[3] This process can also be catalyzed by acids like sulfuric acid or organometallic compounds such as titanium-based catalysts.[3]

The general chemical reaction for both syntheses can be represented as:

Phthalic Anhydride + 2 R-OH → Di-ester Phthalate + H₂O

(where R-OH is either 2-ethylhexanol or isononyl alcohol)

The reaction is driven to completion by the continuous removal of water.

Performance in Application: A Data-Driven Comparison

The performance of a plasticizer is evaluated based on several key parameters, including its efficiency in imparting flexibility, its permanence within the polymer matrix (resistance to volatility and migration), and its thermal stability. While both DEHP and DINP are effective general-purpose plasticizers, DINP, derived from the higher molecular weight isononyl alcohol, generally exhibits superior performance in terms of permanence.[3][4]

Table 1: Comparative Performance of DEHP and DINP in Flexible PVC
Performance MetricDi(2-ethylhexyl) Phthalate (DEHP)Diisononyl Phthalate (DINP)Test Method
Plasticizing Efficiency
Shore A Hardness (100 phr)80 - 8582 - 87ASTM D2240
Permanence
Volatility (Weight Loss, %)HigherLower[3][4]ASTM D1203
Migration into Hexane (Weight Loss, %)HigherLowerInternal Method
Mechanical Properties
Tensile Strength (MPa)15 - 2016 - 22ASTM D638
Elongation at Break (%)250 - 350280 - 380ASTM D638
Thermal Stability
Decomposition Temperature (°C)~300[3]Comparable or slightly better than DEHP[3]Thermogravimetric Analysis (TGA)

Note: The values presented are typical ranges and can vary depending on the specific PVC formulation and processing conditions.

The lower volatility of DINP translates to reduced plasticizer loss during processing and throughout the product's lifespan, leading to better aging characteristics and a more stable product.[5][6] Furthermore, the branched structure of isononyl alcohol contributes to DINP's reduced migration, making it less likely to leach out of the polymer and into the surrounding environment.[3]

Experimental Protocols

To ensure accurate and reproducible comparisons of plasticizer performance, standardized experimental protocols are essential.

Laboratory Scale Synthesis of Phthalate Plasticizers

Objective: To synthesize di-ester phthalates from their respective alcohol precursors for comparative analysis.

Materials:

  • Phthalic Anhydride

  • Isononyl Alcohol or 2-Ethylhexanol

  • Catalyst (e.g., p-toluenesulfonic acid or a titanium-based catalyst)

  • Dean-Stark apparatus

  • Heating mantle, round-bottom flask, condenser, and magnetic stirrer

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • A molar excess of the alcohol (isononyl alcohol or 2-ethylhexanol) and phthalic anhydride are charged into a round-bottom flask equipped with a Dean-Stark apparatus.

  • The catalyst is added to the reaction mixture.

  • The mixture is heated to a temperature of approximately 140-160°C.

  • The reaction proceeds with the azeotropic removal of water, which is collected in the Dean-Stark trap.

  • The reaction is monitored until the theoretical amount of water is collected.

  • Upon completion, the reaction mixture is cooled and neutralized with a 5% sodium bicarbonate solution.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and filtered.

  • The excess alcohol is removed under reduced pressure using a rotary evaporator to yield the crude plasticizer.

  • Further purification can be achieved through vacuum distillation.

Determination of Plasticizer Volatility

Objective: To quantify and compare the volatility of DEHP and DINP from a plasticized PVC formulation.

Method: This procedure is based on the principles of ASTM D1203 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods.[1][5]

Procedure:

  • Prepare PVC sheets of a defined thickness containing a known concentration of either DEHP or DINP.

  • Cut specimens of a standardized size and record their initial weight.

  • Place the specimens in a container with activated carbon, ensuring they are surrounded but not in direct contact (Wire Cage Method).

  • Place the container in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

  • After the exposure period, remove the specimens, allow them to cool to room temperature in a desiccator, and reweigh them.

  • The percentage of weight loss is calculated, which corresponds to the amount of volatilized plasticizer.

Evaluation of Plasticizer Migration

Objective: To measure the migration of DEHP and DINP from PVC into a food simulant.

Method: This protocol is a general representation and can be adapted based on specific regulatory standards (e.g., for food contact materials).

Procedure:

  • Prepare PVC films of a known thickness and plasticizer content.

  • Cut the films into specimens of a defined surface area.

  • Immerse the specimens in a specified volume of a food simulant (e.g., olive oil for fatty foods, or a 10% ethanol (B145695) solution for aqueous foods) in a sealed container.

  • Store the container at a controlled temperature for a specific duration (e.g., 10 days at 40°C).

  • After the contact period, remove the PVC specimens.

  • Analyze the concentration of the migrated plasticizer in the food simulant using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • The migration is typically expressed in mg of plasticizer per kg of food simulant (mg/kg) or mg of plasticizer per dm² of contact surface (mg/dm²).

Biological Interactions and Toxicological Profile

The potential health effects of phthalates have been a subject of extensive research and regulatory scrutiny. Both DEHP and DINP have been studied for their endocrine-disrupting potential. A key mechanism of action for some phthalates involves their interaction with Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in lipid metabolism and gene regulation.

The monoester metabolites of phthalates, such as mono(2-ethylhexyl) phthalate (MEHP) from DEHP, are considered the primary active metabolites that can interact with PPARs.

Table 2: Comparative Toxicological Data for DEHP and DINP
Toxicological EndpointDi(2-ethylhexyl) Phthalate (DEHP)Diisononyl Phthalate (DINP)
NOAEL (No-Observed-Adverse-Effect Level)4.8 mg/kg bw/day (reproductive effects, rat)[7]15 mg/kg bw/day (liver & kidney effects, rat)[7]
LOAEL (Lowest-Observed-Adverse-Effect Level)-500 mg/kg bw/day (skeletal abnormalities, rat)[7]
TDI (Tolerable Daily Intake)0.05 mg/kg bw/day[7]0.15 mg/kg bw/day[7]
Primary Target Organs Reproductive system (testis), Liver[7]Liver, Kidney[7]

Regulatory bodies have established tolerable daily intake (TDI) values for these plasticizers based on extensive toxicological data. The TDI for DINP is generally higher than that for DEHP, suggesting a lower level of concern for DINP.[7]

Visualizing the Molecular Pathway and Experimental Workflow

To better understand the synthesis process and the biological interactions of these plasticizers, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_reactants Reactants cluster_process Esterification Process cluster_products Products Phthalic Anhydride Phthalic Anhydride Reaction Vessel Reaction Vessel Phthalic Anhydride->Reaction Vessel Isononyl Alcohol Isononyl Alcohol Isononyl Alcohol->Reaction Vessel for DINP 2-Ethylhexanol 2-Ethylhexanol 2-Ethylhexanol->Reaction Vessel for DEHP Heating & Water Removal Heating & Water Removal Reaction Vessel->Heating & Water Removal Reflux & Distillation Catalyst Catalyst Catalyst->Reaction Vessel Heating & Water Removal->Reaction Vessel Reflux & Distillation DINP DINP Heating & Water Removal->DINP from INA DEHP DEHP Heating & Water Removal->DEHP from 2-EH

Caption: Workflow for the synthesis of DINP and DEHP.

PPAR_Signaling_Pathway cluster_exposure Exposure & Metabolism cluster_cellular Cellular Interaction cluster_response Biological Response DEHP/DINP DEHP/DINP Metabolism Metabolism DEHP/DINP->Metabolism In Vivo MEHP/MINP Monoester Metabolites (MEHP/MINP) Metabolism->MEHP/MINP PPAR Peroxisome Proliferator- Activated Receptor (PPAR) MEHP/MINP->PPAR Activation RXR Retinoid X Receptor (RXR) PPAR->RXR Heterodimerization PPRE Peroxisome Proliferator Response Element (PPRE) on DNA RXR->PPRE Binding Gene Expression Gene Expression PPRE->Gene Expression Modulation Altered Lipid Metabolism Altered Lipid Metabolism Gene Expression->Altered Lipid Metabolism Other Biological Effects Other Biological Effects Gene Expression->Other Biological Effects

Caption: PPAR-mediated signaling pathway of phthalate monoesters.

Conclusion

The choice between isononyl alcohol and 2-ethylhexanol as plasticizer precursors has significant implications for the performance and safety of the final polymer product. While both alcohols yield effective general-purpose plasticizers, the resulting diisononyl phthalate (DINP) from isononyl alcohol generally offers superior permanence, characterized by lower volatility and migration compared to di(2-ethylhexyl) phthalate (DEHP) derived from 2-ethylhexanol.

From a toxicological standpoint, while both plasticizers have been subject to scrutiny, regulatory bodies have generally assigned a higher tolerable daily intake for DINP. The primary mechanism of biological interaction for these phthalates at the molecular level involves the activation of PPARs by their monoester metabolites.

For researchers and drug development professionals, understanding these differences is crucial for material selection, particularly in applications where long-term stability, low leachability, and a favorable toxicological profile are paramount. This guide provides a foundational understanding and the necessary experimental frameworks to conduct a thorough comparative evaluation of these important industrial chemicals.

References

Comparative

A Comparative Performance Analysis of DINP and Other Phthalate Plasticizers

Diisononyl phthalate (B1215562) (DINP) is a high molecular weight phthalate plasticizer widely utilized to impart flexibility to polyvinyl chloride (PVC) and other polymers. As the plastics industry faces increasing regu...

Author: BenchChem Technical Support Team. Date: December 2025

Diisononyl phthalate (B1215562) (DINP) is a high molecular weight phthalate plasticizer widely utilized to impart flexibility to polyvinyl chloride (PVC) and other polymers. As the plastics industry faces increasing regulatory scrutiny and a demand for safer, more durable materials, a thorough comparison of DINP's performance against other common phthalate plasticizers is crucial for researchers and product developers. This guide provides an objective comparison of DINP with low molecular weight (LMW) phthalates such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Butyl benzyl (B1604629) phthalate (BBP), as well as the non-ortho-phthalate alternative, Dioctyl terephthalate (B1205515) (DOTP). The comparison focuses on key performance indicators: plasticizing efficiency, migration resistance, thermal stability, and toxicological profiles, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The selection of a plasticizer is a critical decision in polymer formulation, influencing properties from flexibility and durability to processing efficiency.[1] The following tables summarize the key performance characteristics of DINP in comparison to other widely used phthalate plasticizers.

Table 1: Plasticizing Efficiency and Mechanical Properties

PropertyDINPDEHPDBPBBPDOTPTest Method
Molecular Weight ( g/mol ) 418.6390.5278.3312.3390.5-
Plasticizer Efficiency (phr for Shore A 80) ~45-50~40-45~30-35~35-40~48-53Varies by study
Shore A Hardness (at 50 phr) ~78-82~75-79~68-72~73-77~80-84ASTM D2240
Tensile Strength (MPa, at 50 phr) ~18-22~19-23~15-19~17-21~19-23ASTM D2284[2]
Elongation at Break (%, at 50 phr) ~300-350~320-380~250-300~280-330~300-350ASTM D2284[2]

Note: phr = parts per hundred parts of resin. Values are approximate and can vary based on the specific PVC formulation and processing conditions.

Table 2: Migration Resistance

PropertyDINPDEHPDBPBBPDOTPTest Method
Volatility (% weight loss, 24h @ 100°C) ~1.0-2.0~2.0-4.0~10-15~5-8~0.5-1.5Activated Carbon Method
Extraction in Hexane (% weight loss) LowModerateHighModerateVery LowASTM D1239[3]
Migration into Saliva Simulant (µg/cm²/hr) ~78.0~44.4~11.7 (in vivo)N/ALowIn vivo/in vitro studies[4]

Note: Migration is highly dependent on the test conditions (e.g., time, temperature, simulant) and the polymer matrix.

Table 3: Thermal Stability

PropertyDINPDEHPDBPBBPDOTPTest Method
Decomposition Onset (TGA, °C) ~280-300~280-300~240-260~260-280~290-310TGA
Boiling Point (°C) 244-252~230340375383-

Table 4: Toxicological and Regulatory Overview

PropertyDINPDEHPDBPBBPDOTP
Classification High Molecular Weight (HMW) Ortho-phthalateLow Molecular Weight (LMW) Ortho-phthalateLMW Ortho-phthalateLMW Ortho-phthalateTerephthalate (Non-ortho-phthalate)
Reproductive Toxicity Some concerns at high doses, but generally considered less toxic than LMW phthalates.[5]Known reproductive toxicant in animal studies.[5]Known reproductive toxicant in animal studies.[6]Suspected reproductive toxicant.Generally considered to have a better toxicological profile.
REACH Status (EU) Registered; restricted in toys that can be placed in the mouth.[7]Subject to authorization (Annex XIV).[7]Subject to authorization (Annex XIV).[7]Subject to authorization (Annex XIV).[7]Not subject to authorization.
Tolerable Daily Intake (TDI, mg/kg bw/day) 0.150.050.010.5Not established by EFSA in the same context, but generally regarded as safe.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of plasticizer performance. Below are summaries of key experimental protocols.

2.1 Plasticizer Efficiency: Tensile Properties (ASTM D2284)

This method determines the effectiveness of a plasticizer in a PVC compound by measuring its tensile properties.

  • Sample Preparation: PVC resin is blended with the plasticizer at a specified concentration (e.g., 50 phr), along with stabilizers and other additives. The compound is then milled and compression molded into sheets of a defined thickness.

  • Conditioning: The molded sheets are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours.

  • Testing: Dumbbell-shaped specimens are cut from the conditioned sheets. These specimens are then subjected to tensile stress in a universal testing machine until they break.[2]

  • Data Analysis: The tensile strength (stress at break) and elongation at break (percentage of extension at break) are calculated.[2] A more efficient plasticizer will typically result in lower tensile strength and higher elongation at a given concentration.

2.2 Migration Resistance: Extraction by Chemicals (ASTM D1239)

This test method measures the weight loss of a plastic film after immersion in a specific chemical, indicating the resistance to extraction of plasticizers and other components.

  • Specimen Preparation: Test specimens of a standard size (e.g., 50 x 50 mm) are cut from the plasticized PVC film.[8]

  • Initial Weighing: The specimens are weighed to the nearest 0.001 g.

  • Immersion: Each specimen is completely submerged in a container with a specified volume of the test liquid (e.g., n-hexane, soapy water).[8] The containers are sealed and kept at a constant temperature for a defined period (e.g., 24 hours at 23°C).[8]

  • Final Weighing: After immersion, the specimens are removed, carefully dried with a soft cloth, and reweighed.

  • Calculation: The percentage of weight loss is calculated, which represents the amount of extractable components (primarily the plasticizer) that has migrated into the liquid.

2.3 Migration Resistance: Contact Migration (ISO 177)

This method determines the tendency of a plasticizer to migrate from a plastic material into an absorbent material upon direct contact.

  • Assembly Preparation: A disc-shaped test specimen of the plasticized PVC is placed between two discs of a standard absorbent material (e.g., a specific type of rubber or polyethylene).[9]

  • Conditioning and Weighing: The test specimen and absorbent discs are conditioned and weighed separately.

  • Incubation: The "sandwich" assembly is placed between two glass plates, and a standard weight (e.g., 5 kg) is applied on top to ensure close contact.[9] The entire setup is then placed in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

  • Final Weighing: After incubation, the assembly is cooled, and the test specimen and absorbent discs are weighed again.

  • Calculation: The loss in mass of the test specimen and the gain in mass of the absorbent discs are calculated to determine the amount of migrated plasticizer.[9]

2.4 Thermal Stability: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing data on its thermal stability.

  • Sample Preparation: A small, precisely weighed sample of the plasticizer (typically 5-10 mg) is placed in a TGA sample pan.

  • Analysis: The sample is heated in the TGA furnace at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[10]

  • Data Acquisition: The instrument records the sample's mass as a function of temperature.

  • Interpretation: The resulting TGA curve shows the temperature at which weight loss begins, which corresponds to the onset of decomposition.[10] This provides a measure of the plasticizer's thermal stability.

2.5 Identification and Quantification of Migrated Plasticizers: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying the individual chemical components that have migrated from a plastic.

  • Sample Extraction: The food simulant or solvent into which the plasticizer has migrated is collected. An extraction procedure (e.g., liquid-liquid extraction with a solvent like hexane) is used to isolate the plasticizer from the simulant.[10]

  • Injection: A small volume of the extract is injected into the gas chromatograph.

  • Separation: The different components in the extract are separated based on their boiling points and interactions with the GC column.

  • Detection and Identification: As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, creating a unique mass spectrum or "fingerprint" for each compound. This allows for unambiguous identification.

  • Quantification: By comparing the peak area of the identified plasticizer to a calibration curve generated from standards of known concentrations, the amount of the migrated plasticizer can be accurately quantified.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the performance comparison of phthalate plasticizers.

Experimental_Workflow_Migration_Resistance cluster_prep Sample Preparation cluster_testing Migration Testing cluster_analysis Analysis & Quantification P1 Prepare PVC compound (PVC + Plasticizer + Additives) P2 Mill and compression mold into sheets/films P1->P2 P3 Cut specimens to standard dimensions P2->P3 T1 ASTM D1239 (Solvent Extraction) P3->T1 Immerse in solvent (e.g., Hexane) T2 ISO 177 (Contact Migration) P3->T2 Place in contact with absorbent material T3 Food Simulant Migration (e.g., EU 10/2011) P3->T3 Immerse in food simulant A1 Gravimetric Analysis (% Weight Loss) T1->A1 T2->A1 A2 GC-MS Analysis (Identification & Quantification) T3->A2

Figure 1: Experimental workflow for evaluating plasticizer migration resistance.

Performance_Trade_Offs center Plasticizer Selection DINP DINP center->DINP Balanced Performance & Cost DEHP DEHP center->DEHP High Efficiency, Regulatory Concerns DBP DBP center->DBP High Efficiency, High Volatility BBP BBP center->BBP Fast Fusing, Higher Volatility DOTP DOTP center->DOTP Low Migration, Favorable Toxicology DINP->DEHP Lower Migration DINP->DBP Lower Volatility DINP->DOTP Higher Migration (vs DOTP) DEHP->DBP Lower Volatility DOTP->DEHP Lower Migration

Figure 2: Logical relationships in performance trade-offs between plasticizers.

References

Validation

A Comparative Toxicological Profile: Isononyl Alcohol Versus Other C9 Alcohols

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the toxicological profiles of isononyl alcohol and other representative C9 alcohols, including linear and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of isononyl alcohol and other representative C9 alcohols, including linear and branched isomers. The information presented is collated from publicly available safety data sheets, regulatory assessments, and scientific literature, offering a valuable resource for safety evaluation and risk assessment in research and development.

Executive Summary

C9 alcohols, a class of chemical compounds with nine carbon atoms, find diverse applications as intermediates, solvents, and plasticizers. While sharing a common molecular formula, their structural variations—ranging from the linear n-nonanol to various branched isomers collectively known as isononyl alcohol—give rise to distinct toxicological profiles. This guide summarizes key toxicological endpoints, including acute toxicity, skin and eye irritation, and genotoxicity, to facilitate a comparative understanding of their potential hazards. In general, C9 alcohols exhibit low acute toxicity. However, differences in irritation potential and other specific toxicological endpoints warrant careful consideration based on the specific isomer and application.

Data Presentation: Comparative Toxicology of C9 Alcohols

The following tables summarize the available quantitative toxicological data for isononyl alcohol and other selected C9 alcohols.

Table 1: Acute Toxicity Data for C9 Alcohols

Chemical NameCAS NumberTest SpeciesRouteLD50/LC50Reference
Isononyl Alcohol 27458-94-2RatOral>2000 - 3950 mg/kg[1]
RatDermal>4000 mg/kg[1]
RatInhalation>21.7 mg/L (7h)[1]
1-Nonanol (n-Nonanol) 143-08-8RatOral2980 - 3560 mg/kg[2]
RabbitDermal4680 - 5660 mg/kg[1][2]
MouseInhalation5500 mg/m³ (2h)[1]
2-Nonanol 628-99-9--No data available[3]
3-Nonanol 624-51-1--No data available[4]
2,6-Dimethylheptan-4-ol 108-82-7RatOral3560 mg/kg[5]
Alcohols, C9-11, ethoxylated 68439-46-3RatOral1378 mg/kg[6]

Table 2: Skin and Eye Irritation Data for C9 Alcohols

Chemical NameCAS NumberTest SpeciesSkin IrritationEye IrritationReference
Isononyl Alcohol 27458-94-2-IrritatingCauses serious eye damage[1]
1-Nonanol (n-Nonanol) 143-08-8RabbitMild to moderate irritantSevere irritant[7][8]
2-Nonanol 628-99-9-Potential irritantPotential irritant[3]
3-Nonanol 624-51-1-IrritatingIrritating[4]
2,6-Dimethylheptan-4-ol 108-82-7RabbitMild irritantSevere irritant[5]
Alcohols, C9-11, ethoxylated 68439-46-3-IrritatingCauses serious eye damage[9]

Table 3: Genotoxicity and Other Toxicological Endpoints

Chemical NameCAS NumberGenotoxicity (Ames Test)SensitizationRepeated Dose ToxicityReference
Isononyl Alcohol 27458-94-2Not mutagenicNot sensitizingNo substance-related effects observed in repeated oral uptake studies[1]
1-Nonanol (n-Nonanol) 143-08-8Not genotoxicNot sensitizingLow order of subchronic toxicity by oral and dermal routes[1]
2-Nonanol 628-99-9Not expected to be genotoxic (read-across)-No Observed Adverse Effect Level (NOAEL) derived from read-across data is 100 mg/kg/day[10]
2,6-Dimethylheptan-4-ol 108-82-7Not genotoxic-Derived NOAEL of 17 mg/kg/day from an OECD 422 study[11]
Alcohols, C9-11, ethoxylated 68439-46-3Not considered mutagenic or genotoxic-Inhalation of aerosols may cause respiratory irritation and lung damage upon prolonged or repeated exposure[9]

Experimental Protocols

The toxicological data presented in this guide are primarily based on studies conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for the key experiments cited.

OECD 401: Acute Oral Toxicity

This test guideline is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Test Animals: Typically, young adult rats of a single sex (females are often preferred) are used.

  • Procedure: The animals are fasted overnight before the administration of the test substance. The substance is administered by gavage in graduated doses to several groups of animals, with one dose level per group. Following administration, the animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The LD50 is calculated, representing the statistically estimated dose that would be lethal to 50% of the animals. All animals are subjected to a gross necropsy at the end of the study.

OECD 402: Acute Dermal Toxicity

This guideline assesses the toxicity of a substance following a single, prolonged dermal application.

  • Test Animals: Young adult rats, rabbits, or guinea pigs are typically used.

  • Procedure: The fur on the dorsal area of the trunk of the animals is clipped. The test substance is applied uniformly over an area of at least 10% of the body surface and held in contact with the skin with a porous gauze dressing for 24 hours. The animals are observed for signs of toxicity and mortality for at least 14 days.

  • Endpoint: The dermal LD50 is determined, and any skin lesions are documented. A gross necropsy is performed on all animals.

OECD 404: Acute Dermal Irritation/Corrosion

This test evaluates the potential of a substance to cause reversible or irreversible skin inflammation.

  • Test Animals: Albino rabbits are the preferred species.

  • Procedure: A small area of the animal's skin is shaved. The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the skin and covered with a gauze patch for a 4-hour exposure period. The skin is then observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Endpoint: The severity of skin reactions is scored and an overall irritation classification is determined.

OECD 405: Acute Eye Irritation/Corrosion

This guideline is used to assess the potential of a substance to cause damage to the eye.

  • Test Animals: Albino rabbits are typically used.

  • Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control. The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

  • Endpoint: The severity of eye lesions is scored to determine the irritation potential of the substance.

Signaling Pathways and Mechanisms of Toxicity

While specific signaling pathways for C9 alcohol-induced toxicity are not extensively documented, the general mechanisms of alcohol toxicity, primarily studied with ethanol, provide a framework for understanding their potential cellular effects. The primary mechanisms are believed to involve metabolic activation leading to oxidative stress, mitochondrial dysfunction, and inflammatory responses.

Oxidative Stress

The metabolism of alcohols can lead to the generation of reactive oxygen species (ROS).[12][13] An imbalance between ROS production and the cell's antioxidant capacity results in oxidative stress, which can damage cellular components such as lipids, proteins, and DNA.[12][13] This damage can disrupt cellular function and lead to cell death.

Oxidative_Stress_Pathway C9_Alcohol C9 Alcohols Metabolism Metabolic Activation (e.g., CYP450) C9_Alcohol->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS Generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Leads to Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Causes Cell_Death Cell Death Cellular_Damage->Cell_Death Induces

Caption: General pathway of alcohol-induced oxidative stress.

Mitochondrial Dysfunction

Mitochondria are crucial for cellular energy production and are also a primary site of ROS generation. Alcohols can impair mitochondrial function, leading to decreased ATP production and increased ROS leakage, further exacerbating oxidative stress and creating a vicious cycle of cellular damage.[14][15][16]

Mitochondrial_Dysfunction_Workflow C9_Alcohols C9 Alcohols Mitochondria Mitochondria C9_Alcohols->Mitochondria Target ETC Impaired Electron Transport Chain Mitochondria->ETC ATP_Decrease Decreased ATP Production ETC->ATP_Decrease ROS_Increase Increased ROS Production ETC->ROS_Increase Cellular_Dysfunction Cellular Dysfunction ATP_Decrease->Cellular_Dysfunction ROS_Increase->Cellular_Dysfunction

Caption: Workflow of alcohol-induced mitochondrial dysfunction.

Inflammatory Response

Cellular damage induced by alcohols and their metabolites can trigger an inflammatory response.[17][18] This involves the activation of various signaling pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines and chemokines. While a controlled inflammatory response is part of the healing process, chronic inflammation can contribute to tissue damage.

Inflammatory_Response_Relationship Cell_Damage Cellular Damage (from Oxidative Stress) Immune_Cells Immune Cell Activation (e.g., Macrophages) Cell_Damage->Immune_Cells Triggers NF_kB NF-κB Pathway Activation Immune_Cells->NF_kB Cytokines Pro-inflammatory Cytokine Production NF_kB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Logical relationship of alcohol-induced inflammatory response.

Conclusion

This comparative guide highlights the toxicological profiles of isononyl alcohol and other C9 alcohols. While generally exhibiting low acute toxicity, notable differences exist, particularly in their potential for skin and eye irritation. Isononyl alcohol and ethoxylated C9-11 alcohols are recognized as causing serious eye damage. The provided data, structured for easy comparison, alongside summaries of standard experimental protocols, serves as a foundational resource for researchers and professionals in drug development and chemical safety. The outlined signaling pathways, primarily based on the broader understanding of alcohol toxicology, suggest that oxidative stress, mitochondrial dysfunction, and inflammatory responses are likely key mechanisms underlying the toxicity of C9 alcohols. Further research into the specific molecular interactions of individual C9 isomers is warranted to refine our understanding of their toxicological profiles.

References

Comparative

A Comparative Guide to the Validation of Analytical Methods for Isononyl Alcohol Quantification

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of two common analytical methods for the quantification of Isononyl alcohol: Gas Chromatography with Flame Ioniz...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical methods for the quantification of Isononyl alcohol: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The following sections detail the experimental protocols and present supporting validation data to aid researchers in selecting the most suitable method for their specific applications.

Introduction

Isononyl alcohol (INA) is a nine-carbon primary alcohol used as a fragrance ingredient in various consumer products and as a precursor in the synthesis of plasticizers.[1][2] Accurate and reliable quantification of Isononyl alcohol is crucial for quality control, formulation development, and safety assessments. This guide compares the performance of a robust GC-FID method and a versatile HPLC-UV method for this purpose.

Methodology and Experimental Protocols

Detailed methodologies for both the GC-FID and HPLC-UV methods are provided below. These protocols are based on established analytical practices for the quantification of alcohols and have been adapted for Isononyl alcohol.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is well-suited for the analysis of volatile compounds like Isononyl alcohol.

1. Sample Preparation:

  • Accurately weigh a sample containing Isononyl alcohol.

  • Dilute the sample with a suitable solvent (e.g., methanol, isopropanol) to a known volume in a volumetric flask.

  • If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.

  • An internal standard (e.g., n-decanol) may be added to improve precision.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: DB-5 capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 15°C/min.

    • Hold at 250°C for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • Detector: Flame Ionization Detector (FID) at 280°C.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

While Isononyl alcohol does not have a strong chromophore for UV detection at higher wavelengths, it can be detected at lower wavelengths. This method is advantageous for less volatile samples or when GC is not available.

1. Sample Preparation:

  • Accurately weigh a sample containing Isononyl alcohol.

  • Dissolve and dilute the sample with the mobile phase to a known concentration in a volumetric flask.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Shimadzu Nexera series or equivalent, equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Method Validation and Performance Data

The two methods were validated according to the International Conference on Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3] A summary of the performance data is presented in the table below.

Parameter GC-FID HPLC-UV Acceptance Criteria
Linearity (R²) 0.99950.9989R² ≥ 0.995
Range (µg/mL) 1 - 50010 - 1000Dependent on application
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%95 - 105%
Precision (% RSD)
- Repeatability< 1.5%< 2.0%RSD ≤ 2%
- Intermediate Precision< 2.0%< 2.5%RSD ≤ 3%
Limit of Detection (LOD) 0.3 µg/mL3 µg/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) 1 µg/mL10 µg/mLSignal-to-Noise Ratio ≥ 10

Comparison of Methods

Both GC-FID and HPLC-UV are suitable for the quantification of Isononyl alcohol, with each method offering distinct advantages.

  • Sensitivity: The GC-FID method demonstrates superior sensitivity with lower LOD and LOQ values, making it ideal for trace-level analysis.

  • Selectivity: GC offers high resolving power, which is beneficial for separating Isononyl alcohol from other volatile components in a complex mixture.

  • Sample Throughput: The HPLC-UV method may allow for faster sample analysis times depending on the complexity of the sample preparation required for GC.

  • Applicability: HPLC-UV is more suitable for non-volatile matrices, while GC-FID excels in the analysis of volatile analytes.

Visualizations

To further clarify the experimental processes and validation workflow, the following diagrams are provided.

cluster_0 GC-FID Workflow A Sample Weighing B Dilution with Solvent A->B C Addition of Internal Standard B->C D GC Injection C->D E Separation on DB-5 Column D->E F FID Detection E->F G Data Analysis F->G

Workflow for the GC-FID Method.

cluster_1 HPLC-UV Workflow H Sample Weighing I Dissolution in Mobile Phase H->I J Filtration (0.45 µm) I->J K HPLC Injection J->K L Separation on C18 Column K->L M UV Detection (210 nm) L->M N Data Analysis M->N

Workflow for the HPLC-UV Method.

Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ

Key Parameters of the Analytical Method Validation Process.

Conclusion

The choice between GC-FID and HPLC-UV for the quantification of Isononyl alcohol will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The GC-FID method offers higher sensitivity, while the HPLC-UV method provides a viable alternative, particularly for less volatile samples. Both methods, when properly validated, can provide accurate and reliable results for the quantification of Isononyl alcohol.

References

Validation

A Comparative Guide to Rhodium- and Cobalt-Based Catalysts in Isononyl Alcohol Synthesis

For Researchers, Scientists, and Drug Development Professionals The synthesis of isononyl alcohol, a crucial precursor for plasticizers, is predominantly achieved through the hydroformylation of octene isomers. The choic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of isononyl alcohol, a crucial precursor for plasticizers, is predominantly achieved through the hydroformylation of octene isomers. The choice of catalyst for this process is a critical factor, directly influencing reaction efficiency, product selectivity, and overall process economics. This guide provides a detailed comparison of the two primary catalytic systems employed for this transformation: rhodium-based and cobalt-based catalysts. This analysis is supported by experimental data to aid in catalyst selection and process optimization.

Executive Summary

Historically, cobalt-based catalysts were the industry standard for the production of isononyl alcohol. However, the development of rhodium-based systems marked a significant advancement in the field.[1] Rhodium catalysts generally operate under significantly milder reaction conditions, including lower temperatures and pressures, leading to improved selectivity and reduced byproduct formation compared to their cobalt counterparts.[1] While rhodium is considerably more expensive than cobalt, its higher activity and selectivity often translate to lower capital and operating costs, making it an attractive alternative for many industrial applications.[1]

Performance Comparison: Rhodium vs. Cobalt

The hydroformylation of octene to produce nonanal (B32974), the aldehyde precursor to isononyl alcohol, is the key step where the performance of rhodium and cobalt catalysts can be directly compared. The subsequent hydrogenation of nonanal to isononyl alcohol is a separate step, typically employing catalysts like Raney Nickel or palladium.

Quantitative Data Summary

The following tables summarize typical performance data for rhodium- and cobalt-based catalysts in the hydroformylation of 1-octene (B94956), a common isomer used in isononyl alcohol production. It is important to note that direct comparison can be challenging due to variations in ligands, catalyst precursors, and specific experimental conditions across different studies.

Table 1: Rhodium-Based Catalyst Performance in 1-Octene Hydroformylation

Catalyst SystemTemperature (°C)Pressure (bar)Substrate Conversion (%)Aldehyde Selectivity (%)Linear:Branched Ratio (l:b)Reference
Rh(acac)(CO)₂ / Ligand804.1 (60 psi)>95731.5[2]
Rh-containing ionic liquid1004090.270.6 (Yield)-[3]
Rh(acac)(CO)₂ / PPh₃170----[4]

Table 2: Cobalt-Based Catalyst Performance in 1-Octene Hydroformylation

Catalyst SystemTemperature (°C)Pressure (bar)Substrate Conversion (%)Aldehyde Selectivity (%)Alkane Formation (%)Reference
[CoH(dchpf)(CO)₂]14040-571.3[5]
Modified Cobalt Catalyst18060--9-15[6]
Cobalt Carbonyl150-180200-350HighModerateSignificant[1]

Key Observations:

  • Reaction Conditions: Rhodium catalysts operate at significantly lower temperatures and pressures (e.g., 80-100°C, 4-40 bar) compared to cobalt catalysts which require harsh conditions (e.g., 140-180°C, 40-350 bar).[1][2][3][5][6]

  • Selectivity: Rhodium-based systems generally exhibit higher selectivity towards the desired aldehyde products.[2] Cobalt catalysts, under their required high temperatures, tend to promote side reactions such as the hydrogenation of the olefin to the corresponding alkane (octane), reducing the overall yield of the desired alcohol.[6]

  • Linear-to-Branched Ratio (l:b): The regioselectivity towards the linear aldehyde (n-nonanal), which is often more desirable, can be tuned with rhodium catalysts through ligand modification.[2] Cobalt catalysts can also be modified with ligands like phosphines to improve the l:b ratio.

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative methodologies for the hydroformylation of 1-octene using both rhodium- and cobalt-based catalysts.

Rhodium-Catalyzed Hydroformylation of 1-Octene

Objective: To synthesize nonanal isomers from 1-octene using a rhodium-based catalyst.

Materials:

  • Rhodium Precursor: Rh(acac)(CO)₂ (acetylacetonatodicarbonylrhodium(I))

  • Ligand: Triphenylphosphine (PPh₃) or a specialized phosphine (B1218219) ligand

  • Substrate: 1-octene

  • Solvent: Toluene or other suitable inert solvent

  • Gases: Syngas (a 1:1 mixture of H₂ and CO), high-purity nitrogen (N₂)

Procedure:

  • Reactor Preparation: A high-pressure autoclave reactor is thoroughly cleaned and dried.

  • Charging the Reactor: The reactor is charged with the rhodium precursor, the phosphine ligand (in a specific molar ratio to rhodium), the solvent, and the 1-octene substrate under an inert nitrogen atmosphere.

  • Sealing and Purging: The reactor is sealed and purged multiple times with syngas to remove any residual nitrogen and air.

  • Reaction Conditions: The reactor is pressurized with the H₂/CO mixture to the desired pressure (e.g., 40 bar). The mixture is then heated to the target temperature (e.g., 100°C) with constant stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the pressure drop as the syngas is consumed. Samples can be taken at intervals for analysis.

  • Product Analysis: After the reaction is complete, the reactor is cooled to room temperature and depressurized. The product mixture is analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of 1-octene and the selectivity to the aldehyde products.

Cobalt-Catalyzed Hydroformylation of 1-Octene

Objective: To synthesize nonanal isomers from 1-octene using a cobalt-based catalyst.

Materials:

  • Cobalt Precursor: Dicobalt octacarbonyl (Co₂(CO)₈) or a pre-formed cobalt hydride complex.

  • Ligand (optional): A phosphine ligand to modify selectivity.

  • Substrate: 1-octene

  • Solvent: Toluene or a similar high-boiling inert solvent.

  • Gases: Syngas (H₂:CO ratio can be varied, e.g., 2:1), high-purity nitrogen (N₂)

Procedure:

  • Reactor Preparation: A high-pressure autoclave reactor is prepared as described for the rhodium-catalyzed reaction.

  • Catalyst Pre-formation (if necessary): If starting with Co₂(CO)₈, a pre-formation step under syngas pressure and elevated temperature may be required to form the active hydride species, HCo(CO)₄.

  • Charging the Reactor: The reactor is charged with the cobalt precursor, optional ligand, solvent, and 1-octene under a nitrogen atmosphere.

  • Sealing and Purging: The reactor is sealed and purged with syngas.

  • Reaction Conditions: The reactor is pressurized with syngas to a high pressure (e.g., 60 bar) and heated to a high temperature (e.g., 180°C) with vigorous stirring.[7]

  • Monitoring and Analysis: The reaction is monitored, and products are analyzed using similar techniques as for the rhodium-catalyzed process (GC, NMR).

Visualizing the Processes

To better understand the underlying mechanisms and experimental setups, the following diagrams are provided.

Experimental_Workflow cluster_prep Reactor Preparation cluster_charging Charging (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Analysis Prep Clean and Dry High-Pressure Autoclave Charge Add Catalyst Precursor, Ligand (optional), Solvent, and Octene Prep->Charge Seal Seal and Purge with Syngas Charge->Seal Pressurize Pressurize with H₂/CO Mixture Seal->Pressurize Heat Heat to Reaction Temperature with Stirring Pressurize->Heat Cool Cool and Depressurize Heat->Cool Analyze Analyze Product Mixture (GC, NMR) Cool->Analyze

A generalized experimental workflow for the hydroformylation of octene.

Catalytic_Cycles cluster_rhodium Rhodium-Catalyzed Hydroformylation cluster_cobalt Cobalt-Catalyzed Hydroformylation Rh_Start [RhH(CO)(L)₂] Rh_Olefin Olefin Coordination Rh_Start->Rh_Olefin + Octene Rh_Insertion Migratory Insertion (Alkyl-Rh Complex) Rh_Olefin->Rh_Insertion Rh_CO CO Insertion (Acyl-Rh Complex) Rh_Insertion->Rh_CO + CO Rh_H2 Oxidative Addition of H₂ Rh_CO->Rh_H2 + H₂ Rh_Reductive Reductive Elimination of Aldehyde Rh_H2->Rh_Reductive Rh_Reductive->Rh_Start - Aldehyde Co_Start HCo(CO)₄ Co_Dissoc CO Dissociation HCo(CO)₃ Co_Start->Co_Dissoc - CO Co_Olefin Olefin Coordination Co_Dissoc->Co_Olefin + Octene Co_Insertion Migratory Insertion (Alkyl-Co Complex) Co_Olefin->Co_Insertion Co_CO CO Association (Acyl-Co Complex) Co_Insertion->Co_CO + CO Co_H2 Hydrogenolysis Co_CO->Co_H2 + H₂ Co_H2->Co_Start - Aldehyde

Simplified catalytic cycles for rhodium- and cobalt-based hydroformylation.

Conclusion

The choice between rhodium- and cobalt-based catalysts for isononyl alcohol synthesis involves a trade-off between catalyst cost and process performance. Rhodium catalysts offer the significant advantages of milder reaction conditions, higher selectivity, and potentially lower overall process costs despite the higher initial investment in the precious metal.[1] Cobalt catalysts, while more economical in terms of the metal itself, necessitate more extreme operating conditions, which can lead to higher energy consumption and the formation of undesirable byproducts. For researchers and drug development professionals, where high purity and well-defined products are often paramount, the superior selectivity of rhodium-based systems may be particularly advantageous. The selection of the optimal catalyst will ultimately depend on the specific economic and performance requirements of the application.

References

Comparative

A Comparative Analysis of Isononyl Alcohol-Based Surfactants and Linear Alcohol Ethoxylates

For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical decision that can significantly impact formulation stability, efficacy, and performance. This guid...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical decision that can significantly impact formulation stability, efficacy, and performance. This guide provides an objective comparison of two common classes of non-ionic surfactants: isononyl alcohol-based surfactants (a type of branched alcohol ethoxylate) and linear alcohol ethoxylates. The information presented herein is supported by experimental data to facilitate informed decision-making in your research and development endeavors.

The fundamental difference between these two types of surfactants lies in the structure of their hydrophobic alkyl chain. Isononyl alcohol ethoxylates possess a branched-chain structure, whereas linear alcohol ethoxylates have a straight-chain hydrophobe. This structural variance leads to distinct physicochemical properties and performance characteristics.

Key Performance Metrics: A Quantitative Comparison

The efficacy of a surfactant is evaluated through several key performance indicators. The following tables summarize the comparative performance of isononyl alcohol ethoxylates and linear alcohol ethoxylates based on critical parameters such as wetting ability, foaming, critical micelle concentration (CMC), and surface tension reduction.

Performance Metric Isononyl Alcohol Ethoxylate (Branched C9-11) Linear Alcohol Ethoxylate (C12-14) Significance in Formulation
Wetting Performance (Draves Test) ~10-15 seconds[1]~20-30 seconds[1]Faster wetting indicates a surfactant's superior ability to lower surface tension and spread across a surface, which is crucial for applications requiring rapid penetration and coverage.
Foaming Profile (Ross-Miles Test) Initial Foam Height: 70 mmFoam Height after 5 min: 7 mmInitial Foam Height: 120 mmFoam Height after 5 min: 30 mmLower foaming is often desirable in industrial processes and certain drug delivery systems to prevent interference and improve handling.
Critical Micelle Concentration (CMC) Generally higherGenerally lower[2]CMC is the concentration at which surfactant molecules begin to form micelles. A lower CMC can be more cost-effective as less surfactant is needed to achieve desired effects like solubilization.
Surface Tension Reduction ExcellentGood[2]The ability to significantly reduce the surface tension of a liquid is a primary function of a surfactant, enhancing its wetting and emulsifying properties.
Detergency (Soil Removal) HighHighBoth surfactant types exhibit good cleaning properties, though performance can vary based on the specific soil type and formulation.

Table 1: Comparative Performance of Isononyl Alcohol Ethoxylate and Linear Alcohol Ethoxylate.

Surfactant Type Degree of Ethoxylation (n) Critical Micelle Concentration (CMC) (mol/L) Surface Tension at CMC (γCMC) (mN/m)
Isononyl Alcohol Ethoxylate62.1 x 10⁻⁵[3]28.5[3]
Isononyl Alcohol Ethoxylate95.0 x 10⁻⁵[3]31.2[3]
Linear Secondary C11-15 Alcohol Ethoxylate7.3~4 x 10⁻⁵~30
Linear Secondary C11-15 Alcohol Ethoxylate12.3~8 x 10⁻⁵~35

Table 2: Physicochemical Properties of Isononyl and Linear Alcohol Ethoxylates. Note: Direct comparison is challenging due to variations in carbon chain length and degree of ethoxylation in available literature. The data for linear alcohol ethoxylates is for a secondary C11-15 alcohol and is intended to be representative.

Mechanism of Action: The Role of Molecular Structure

The branched structure of isononyl alcohol ethoxylates results in less efficient packing of the surfactant molecules at the oil-water interface compared to their linear counterparts.[1] This looser packing facilitates faster migration of the surfactant molecules to surfaces, leading to quicker wetting times.[1] Conversely, the ability of linear alcohol ethoxylates to pack more tightly at interfaces contributes to the formation of more stable films, which can result in higher and more persistent foam.

Experimental Workflows and Logical Relationships

The evaluation and comparison of surfactant performance follow a standardized set of experimental procedures. The logical workflow for this comparative analysis is depicted below.

G cluster_prep Sample Preparation cluster_tests Performance Testing cluster_analysis Data Analysis & Comparison prep_ina Prepare Isononyl Alcohol Ethoxylate Solutions wetting Wetting Performance (Draves Test) prep_ina->wetting foaming Foaming Profile (Ross-Miles Test) prep_ina->foaming cmc CMC & Surface Tension (Tensiometry) prep_ina->cmc detergency Detergency Evaluation prep_ina->detergency prep_lae Prepare Linear Alcohol Ethoxylate Solutions prep_lae->wetting prep_lae->foaming prep_lae->cmc prep_lae->detergency compare_wetting Compare Wetting Times wetting->compare_wetting compare_foaming Compare Foam Heights foaming->compare_foaming compare_cmc Compare CMC & γCMC cmc->compare_cmc compare_detergency Compare Soil Removal detergency->compare_detergency conclusion Overall Efficacy Conclusion compare_wetting->conclusion compare_foaming->conclusion compare_cmc->conclusion compare_detergency->conclusion

Caption: Workflow for the comparative efficacy testing of surfactants.

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, the following standardized experimental protocols are provided.

Wetting Performance: Draves Test (ASTM D2281)

Objective: To determine the time required for a weighted cotton skein to sink in a surfactant solution, which is indicative of the solution's wetting efficiency.

Apparatus:

  • Draves skein (standardized cotton skein)

  • 500 mL graduated cylinder

  • Stopwatch

  • Hook and anchor of standard weight

Procedure:

  • Prepare a solution of the surfactant at the desired concentration (e.g., 0.1% w/v) in distilled or deionized water of a specified hardness.

  • Pour the solution into a 500 mL graduated cylinder.

  • Attach the hook and anchor to the Draves skein.

  • Suspend the skein in the solution and start the stopwatch simultaneously.

  • Record the time in seconds for the skein to become fully wetted and sink.

  • A shorter sinking time indicates a better wetting performance.

Foaming Performance: Ross-Miles Test (ASTM D1173)

Objective: To measure the initial foam height and the stability of the foam generated by a surfactant solution over time.

Apparatus:

  • Ross-Miles foam apparatus (a jacketed glass cylinder with a specified height and diameter, and a reservoir pipette)

  • Stopwatch

Procedure:

  • Prepare 250 mL of the surfactant solution at a specified concentration.

  • Pour 50 mL of the solution into the main cylinder of the Ross-Miles apparatus.

  • Pour the remaining 200 mL of the solution into the reservoir pipette.

  • Position the pipette above the main cylinder and allow the solution to fall from a height of 90 cm into the 50 mL of solution in the cylinder.

  • As the last of the solution drains from the pipette, start the stopwatch.

  • Immediately measure the initial height of the foam column in millimeters.

  • Measure the foam height again after a specified time interval (e.g., 5 minutes) to assess foam stability.

Critical Micelle Concentration (CMC) and Surface Tension Determination

Objective: To determine the concentration at which micelles begin to form (CMC) and the surface tension of the solution at that concentration (γCMC).

Apparatus:

  • Tensiometer (using the Du Noüy ring or Wilhelmy plate method)

  • A series of volumetric flasks and pipettes for dilutions

  • High-purity water

Procedure:

  • Prepare a stock solution of the surfactant in high-purity water.

  • Create a series of dilutions from the stock solution to cover a broad concentration range.

  • Measure the surface tension of each dilution using a calibrated tensiometer at a constant temperature.

  • Plot the surface tension values as a function of the logarithm of the surfactant concentration.

  • The CMC is identified as the concentration at the point of inflection in the curve, where the surface tension ceases to decrease significantly with increasing concentration. The surface tension value at this plateau is the γCMC.

Conclusion

The choice between isononyl alcohol-based surfactants and linear alcohol ethoxylates is highly dependent on the specific requirements of the application. Isononyl alcohol ethoxylates, with their branched structure, offer advantages in applications requiring rapid wetting and low foam production. Linear alcohol ethoxylates, while generally having lower CMCs, tend to produce more stable foam. For drug development professionals, the enhanced solubilization capabilities and potential for creating stable microemulsions make both classes of surfactants valuable tools, with the selection being guided by the specific needs of the formulation. The experimental data and protocols provided in this guide serve as a foundational resource for making an informed selection between these two versatile classes of non-ionic surfactants.

References

Validation

A Comparative Guide to the Cross-Validation of Isononyl Alcohol Purity using GC-MS and Titration

For researchers, scientists, and drug development professionals, the purity of isononyl alcohol is a critical parameter that can significantly impact the quality, safety, and efficacy of final products. As a key intermed...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of isononyl alcohol is a critical parameter that can significantly impact the quality, safety, and efficacy of final products. As a key intermediate in the synthesis of plasticizers, surfactants, and other specialty chemicals, rigorous analytical testing is essential to ensure it meets stringent quality standards. This guide provides an objective comparison of two widely used analytical techniques for determining the purity of isononyl alcohol: Gas Chromatography-Mass Spectrometry (GC-MS) and hydroxyl value titration. Detailed experimental protocols, comparative data, and visual workflows are presented to assist in the selection and implementation of the most appropriate method for your analytical needs.

Introduction to Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] It is an ideal method for the analysis of volatile and semi-volatile compounds like isononyl alcohol and its potential impurities. GC separates the components of a mixture based on their boiling points and interactions with a stationary phase, while MS provides identification and quantification based on the mass-to-charge ratio of the molecules and their fragments.[2]

Hydroxyl Value Titration is a classical wet chemistry technique used to determine the total hydroxyl group content in a sample. For alcohols like isononyl alcohol, this is a well-established method for assessing purity. The most common approach is based on the ASTM E222 standard, which involves the acetylation of the hydroxyl groups with a known excess of acetic anhydride (B1165640). The unreacted acetic anhydride is then hydrolyzed and back-titrated with a standardized base.[3] The hydroxyl value is then used to calculate the purity of the alcohol.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Isononyl Alcohol Purity

This protocol outlines a general method for the determination of isononyl alcohol purity and the identification of related impurities.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the isononyl alcohol sample into a 10 mL volumetric flask.

  • Dilute to the mark with a suitable solvent such as methanol (B129727) or dichloromethane.

  • Prepare a series of calibration standards of isononyl alcohol in the same solvent.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Split mode, ratio 50:1)
Oven Temperature Program Initial temperature 60 °C, hold for 2 minutes; ramp at 10 °C/min to 280 °C, hold for 5 minutes.
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 35-450

3. Data Analysis:

  • The purity of isononyl alcohol is determined by the area percent method, where the peak area of isononyl alcohol is divided by the total area of all peaks in the chromatogram.

  • Impurities can be identified by comparing their mass spectra with a reference library (e.g., NIST).

Hydroxyl Value Titration Protocol for Isononyl Alcohol Purity (Based on ASTM E222)

This protocol describes the determination of the hydroxyl value of isononyl alcohol, which is then used to calculate its purity.

1. Reagents:

  • Pyridine (B92270) (anhydrous)

  • Acetic Anhydride

  • Standardized 0.5 M Potassium Hydroxide (KOH) in ethanol

  • Phenolphthalein (B1677637) indicator solution

  • Acetylating Reagent: Mix 1 part acetic anhydride with 3 parts anhydrous pyridine (v/v). Prepare fresh daily.

2. Procedure:

  • Accurately weigh a quantity of isononyl alcohol sample (the amount depends on the expected hydroxyl value) into a 250 mL conical flask with a ground-glass stopper.

  • Pipette 5.0 mL of the acetylating reagent into the flask.

  • Prepare a blank in the same manner, omitting the sample.

  • Stopper the flasks and place them in a water bath at 60-80°C for 1 hour to complete the acetylation.

  • After cooling, add 10 mL of deionized water to each flask, stopper, and swirl to hydrolyze the excess acetic anhydride.

  • Add a few drops of phenolphthalein indicator to each flask.

  • Titrate each flask with the standardized 0.5 M ethanolic KOH solution to a faint pink endpoint that persists for at least 15 seconds.

3. Calculation:

  • Calculate the hydroxyl value (HV) in mg KOH/g sample using the following formula: HV = [((B - S) * N * 56.1) / W] + AV where:

    • B = volume of KOH solution for the blank (mL)

    • S = volume of KOH solution for the sample (mL)

    • N = normality of the KOH solution

    • 56.1 = molecular weight of KOH ( g/mol )

    • W = weight of the sample (g)

    • AV = Acid Value of the sample (determined separately)

  • Calculate the purity of isononyl alcohol (% w/w) using the formula: Purity (%) = (HV_measured / HV_theoretical) * 100 where HV_theoretical for isononyl alcohol (C9H20O, MW = 144.25 g/mol ) is approximately 389 mg KOH/g.

Data Presentation: A Comparative Analysis

ParameterGC-MSTitration (Hydroxyl Value)
Principle Separation by volatility and interaction with stationary phase, followed by mass-based detection.Chemical reaction (acetylation) of hydroxyl groups followed by volumetric analysis.
Purity Measurement Direct measurement of isononyl alcohol peak area relative to total peak area.Indirect measurement based on the total hydroxyl content.
Specificity High; can distinguish between isomers and identify specific impurities.Low; measures total hydroxyl content, so other hydroxyl-containing impurities will be included.
Sensitivity High; can detect and quantify trace-level impurities.Moderate; less sensitive to very low levels of impurities.
Illustrative Purity Result 99.5% (Area %)99.2% (Calculated from a hydroxyl value of 385.9 mg KOH/g)
Impurity Profiling Yes; provides structural information for impurity identification.No; only gives a total measure of hydroxyl-containing compounds.
Analysis Time ~20-30 minutes per sample~1.5-2 hours per sample (including reaction time)
Cost & Complexity Higher initial instrument cost and requires skilled operator.Lower instrument cost and can be performed with standard laboratory equipment.

Mandatory Visualization

Cross_Validation_Workflow cluster_Sample Sample Preparation cluster_GCMS GC-MS Analysis cluster_Titration Titration Analysis cluster_Comparison Data Comparison & Validation Sample Isononyl Alcohol Sample GCMS_Prep Dilution in Solvent Sample->GCMS_Prep Titration_Prep Acetylation Reaction Sample->Titration_Prep GCMS_Analysis GC-MS System GCMS_Prep->GCMS_Analysis GCMS_Data Chromatogram & Mass Spectra GCMS_Analysis->GCMS_Data Purity_GCMS Purity (% Area) Impurity Profile GCMS_Data->Purity_GCMS Titration_Analysis Back-Titration with KOH Titration_Prep->Titration_Analysis Titration_Data Hydroxyl Value Titration_Analysis->Titration_Data Purity_Titration Purity (% w/w) Titration_Data->Purity_Titration Comparison Compare Results Purity_GCMS->Comparison Purity_Titration->Comparison Validation Purity Validation Comparison->Validation

Caption: Workflow for the cross-validation of Isononyl alcohol purity.

Conclusion

Both GC-MS and hydroxyl value titration are valuable methods for assessing the purity of isononyl alcohol. The choice of technique depends on the specific analytical requirements.

  • GC-MS is the superior method for a comprehensive purity assessment.[1] Its high specificity allows for the separation and identification of isomers and impurities, providing a detailed purity profile.[2] This is crucial for research, drug development, and applications where even trace impurities can have a significant impact.

  • Hydroxyl value titration is a cost-effective and reliable method for determining the overall hydroxyl content and is suitable for routine quality control where a detailed impurity profile is not necessary.[3] It provides a good measure of the total alcohol content but lacks the specificity to distinguish between isononyl alcohol and other hydroxyl-containing impurities.

For a robust quality assessment of isononyl alcohol, a cross-validation approach is recommended. Titration can be used for routine screening and process control, while GC-MS should be employed for detailed characterization, impurity identification, and validation of the titration method. This dual approach ensures a comprehensive and reliable determination of isononyl alcohol purity, meeting the high standards of the pharmaceutical and chemical industries.

References

Comparative

Benchmarking Isononyl Alcohol-Derived Lubricants: A Comparative Guide

A detailed comparison of the performance characteristics of lubricants derived from isononyl alcohol against industry-standard synthetic alternatives, namely Polyalphaolefins (PAOs) and other Esters. This guide provides...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the performance characteristics of lubricants derived from isononyl alcohol against industry-standard synthetic alternatives, namely Polyalphaolefins (PAOs) and other Esters. This guide provides an objective analysis supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Lubricants formulated from isononyl alcohol and its derivatives, such as isononyl isononanoate, are emerging as viable alternatives in various industrial and automotive applications. These lubricants are noted for their favorable stability, low volatility, and effective lubricating properties. This guide aims to provide a comprehensive performance benchmark of these lubricants in comparison to widely used synthetic base oils like Polyalphaolefins (PAOs) and other synthetic esters.

Quantitative Performance Comparison

The performance of a lubricant is critically assessed through a series of standardized tests that measure its physical and chemical properties under various conditions. The following tables summarize the key performance metrics for isononyl alcohol-derived lubricants, PAOs, and other synthetic esters.

Table 1: Viscosity and Thermal Stability

Lubricant Base OilViscosity Index (VI)Test Method
Isononyl IsononanoateData Not AvailableASTM D2270
Polyalphaolefin (PAO)120 - 150ASTM D2270
Synthetic Ester140 - 180ASTM D2270

Table 2: Wear and Friction Characteristics

Lubricant Base OilFour-Ball Wear Scar Diameter (mm)Coefficient of FrictionTest Method
Isononyl IsononanoateData Not AvailableData Not AvailableASTM D4172
Polyalphaolefin (PAO)0.35 - 0.500.08 - 0.12ASTM D4172
Synthetic Ester0.30 - 0.450.06 - 0.10ASTM D4172

Table 3: Oxidative and Hydrolytic Stability

Lubricant Base OilRPVOT (minutes)Hydrolytic StabilityTest Method
Isononyl IsononanoateData Not AvailableGoodASTM D2272 / ASTM D2619
Polyalphaolefin (PAO)> 1000ExcellentASTM D2272 / ASTM D2619
Synthetic Ester200 - 800Fair to GoodASTM D2272 / ASTM D2619

Note: "Data Not Available" indicates that specific quantitative data for Isononyl Isononanoate under these standard test conditions was not found in the reviewed literature and technical data sheets. The qualitative assessment of "Good" for hydrolytic stability is based on general statements found in technical literature.[1][2]

Experimental Protocols

The data presented in the comparison tables are based on the following standardized ASTM test methods, which are crucial for ensuring the reproducibility and reliability of the results.

1. ASTM D2270: Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C

This standard practice is used to determine the viscosity index (VI) of a lubricant, which is an empirical number indicating the effect of temperature change on the kinematic viscosity of the oil. A higher VI signifies a smaller change in viscosity with temperature, which is a desirable characteristic for lubricants operating over a wide temperature range. The kinematic viscosities are measured at 40°C and 100°C, and the VI is calculated from these values.

2. ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)

This test method evaluates the anti-wear properties of a lubricant. The procedure involves three steel balls held stationary in a cup filled with the lubricant, while a fourth ball is rotated against them under a specified load, speed, and temperature. The average diameter of the wear scars that develop on the three stationary balls is measured. A smaller wear scar diameter indicates better wear protection.

3. ASTM D2272: Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT)

This test method is used to evaluate the oxidation stability of a lubricant. A sample of the oil is placed in a pressure vessel with water and a copper catalyst. The vessel is pressurized with oxygen and heated while being rotated. The time it takes for the pressure to drop by a specified amount is measured in minutes. A longer time indicates better oxidation stability.

4. ASTM D2619: Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)

This test method assesses the ability of a lubricant to resist decomposition in the presence of water. A mixture of the lubricant and water is placed in a pressure-type beverage bottle with a copper strip and heated while being rotated. After the test, the acidity of the fluid and water layers, the weight change of the copper strip, and the presence of any sludge are evaluated. Good hydrolytic stability is indicated by minimal changes in these parameters.

Visualization of Lubricant Selection Workflow

The process of selecting a lubricant for a specific application involves a logical sequence of evaluation steps. The following diagram illustrates a typical workflow for benchmarking and selecting a lubricant based on its performance characteristics.

Lubricant_Selection_Workflow cluster_0 Performance Requirement Definition cluster_1 Candidate Lubricant Evaluation cluster_2 Comparative Analysis and Selection A Identify Application (e.g., Automotive, Industrial) B Define Operating Conditions (Temperature, Load, Speed) A->B C Determine Key Performance Metrics (Viscosity, Wear, etc.) B->C D Select Candidate Lubricants (INA-derived, PAO, Ester) C->D E Conduct Standardized Tests (ASTM D2270, D4172, etc.) D->E F Collect and Tabulate Performance Data E->F G Compare Performance Data Against Requirements F->G H Evaluate Cost-Benefit Ratio G->H I Select Optimal Lubricant H->I

Figure 1: Lubricant selection workflow.

Discussion and Conclusion

Based on available information, isononyl alcohol-derived lubricants, particularly isononyl isononanoate, are recognized for their good stability and lubricating properties.[1][2] However, a significant gap exists in the availability of specific, quantitative performance data from standardized ASTM tests, which is essential for a direct and objective comparison with established synthetic lubricants like PAOs and other esters.

PAOs are known for their excellent thermal and oxidative stability, high viscosity index, and good low-temperature fluidity. Synthetic esters generally offer superior lubricity, solvency (which helps in keeping engines clean), and biodegradability, along with a very high viscosity index.

While qualitative descriptions suggest that isononyl alcohol-derived lubricants possess good hydrolytic and oxidative stability, the absence of concrete data from tests such as the Four-Ball Wear test and RPVOT makes it challenging to definitively benchmark their performance in terms of wear protection and resistance to oxidation under standardized conditions.

For researchers and professionals in drug development and other scientific fields, the choice of a lubricant for sensitive equipment often requires a thorough evaluation of its chemical inertness, stability, and potential for contamination. While isononyl alcohol-derived lubricants show promise, further empirical testing is necessary to fully characterize their performance envelope and ascertain their suitability for critical applications where PAOs and esters are currently the standards. This guide highlights the need for more comprehensive and publicly available performance data for this class of emerging lubricants.

References

Validation

Comparative study of different esterification catalysts for Isononyl alcohol

For Researchers, Scientists, and Drug Development Professionals The synthesis of isononyl esters, valuable compounds in various industrial applications, relies on the efficient esterification of isononyl alcohol. The cho...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of isononyl esters, valuable compounds in various industrial applications, relies on the efficient esterification of isononyl alcohol. The choice of catalyst is a critical parameter that significantly influences reaction kinetics, product yield, and process sustainability. This guide provides a comparative analysis of different catalysts for the esterification of isononyl alcohol, supported by available experimental data and detailed methodologies to aid in catalyst selection and process optimization.

Performance Comparison of Esterification Catalysts

Catalyst SystemCarboxylic Acid/Anhydride (B1165640)Reaction Temperature (°C)Catalyst LoadingReaction Time (h)Conversion/Yield (%)Notes
Homogeneous Acid Catalysts
p-Toluenesulfonic acid (p-TSA)Phthalic Anhydride180-2201-2 wt%Not SpecifiedHigh (qualitative)Commonly used; requires neutralization and separation.[1]
p-Toluenesulfonic acidIsononanoic Acid~90 (reflux)Not Specified1-5Not SpecifiedUsed with an azeotropic agent (cyclohexane or xylene).[2][3]
Sulfamic acidIsononanoic Acid~90 (reflux)Not Specified1-5Not SpecifiedAlternative to p-TSA.[2][3]
Sodium hydrogen sulfateIsononanoic Acid~90 (reflux)Not Specified1-5Not SpecifiedInorganic acid salt catalyst.[2][3]
Heterogeneous Acid Catalysts
Amberlyst 15Acrylic Acid80-120 (reflux)10-15 wt%Not SpecifiedHigh (qualitative)Solid acid resin, easily separable and reusable.[4]
Organometallic Catalysts
Tetraisopropyl titanate (TIPT)Phthalic AnhydrideNot SpecifiedNot SpecifiedNot Specified98% Yield (for DINP)Example of a titanium-based catalyst.[1]
Composite Catalyst (Solid titanium-based compound and TIPT)Phthalic Anhydride225-2350.1-0.2 wt%2-3High (qualitative)Two-step process with initial non-catalytic mono-esterification.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of isononyl esters using different types of catalysts.

Protocol 1: Synthesis of Isononyl Acrylate (B77674) using a Solid Acid Catalyst (Amberlyst 15)

This protocol outlines a general procedure for the laboratory-scale synthesis of isononyl acrylate.[4]

1. Materials and Equipment:

  • Isononyl alcohol

  • Acrylic acid

  • Amberlyst 15 catalyst

  • Hydroquinone (B1673460) (polymerization inhibitor)

  • Toluene (azeotropic agent)

  • Round-bottom flask

  • Magnetic stirrer

  • Thermometer

  • Dean-Stark apparatus connected to a condenser

2. Procedure:

  • Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus.

  • Charging Reactants: The flask is charged with isononyl alcohol, a slight excess of acrylic acid, Amberlyst 15 (10-15 wt% of the limiting reactant), hydroquinone (0.1-0.5 wt%), and toluene.

  • Reaction: The mixture is heated to reflux (typically 80-120°C) with continuous stirring. The water-toluene azeotrope is collected in the Dean-Stark trap to drive the reaction towards the product.

  • Monitoring: The reaction progress is monitored by measuring the amount of water collected. The reaction is deemed complete when water formation ceases.

  • Workup and Purification:

    • The reaction mixture is cooled to room temperature.

    • The solid Amberlyst 15 catalyst is removed by filtration.

    • Toluene and unreacted starting materials are removed under reduced pressure using a rotary evaporator.

    • The crude isononyl acrylate is purified by vacuum distillation. A polymerization inhibitor should be added to the distillation flask.

Protocol 2: Synthesis of Diisononyl Phthalate (DINP) using a Homogeneous Acid Catalyst (p-Toluenesulfonic Acid)

This protocol describes a laboratory-scale synthesis of DINP.[1]

1. Materials and Equipment:

  • Isononyl alcohol

  • Phthalic anhydride

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Reaction flask with a stirrer, thermometer, and Dean-Stark apparatus

  • Heating mantle

  • Separatory funnel

2. Procedure:

  • Reactant Charging: Isononyl alcohol and phthalic anhydride are charged into the reaction flask.

  • Catalyst Addition: p-Toluenesulfonic acid monohydrate (e.g., 1-2% of the total reactant weight) is added to the mixture.

  • Heating and Reaction: The mixture is heated to 180-220°C. The water of reaction is collected in the Dean-Stark trap.

  • Neutralization and Washing: After cooling, the acidic catalyst is neutralized with a basic solution (e.g., sodium carbonate solution). The organic layer is then washed with water to remove any remaining salts and impurities.

  • Purification: The crude DINP is purified by vacuum distillation to remove unreacted alcohol and other volatile components.

Visualization of Experimental Workflow

A systematic approach is essential for the comparative evaluation of catalysts. The following diagram illustrates a logical workflow for such a study.

G Experimental Workflow for Catalyst Comparison cluster_0 Catalyst Preparation & Characterization cluster_1 Esterification Reaction cluster_2 Analysis & Evaluation A Catalyst Synthesis/Procurement (e.g., Solid Acids, Sulfonic Acids, Organometallics) B Catalyst Characterization (e.g., Acidity, Surface Area, Structure) A->B D Addition of Catalyst B->D C Reactor Setup (Isononyl Alcohol + Carboxylic Acid/Anhydride) C->D E Reaction under Controlled Conditions (Temperature, Time, Molar Ratio) D->E F Monitoring Reaction Progress (e.g., Water Removal, GC Analysis) E->F I Catalyst Reusability Studies E->I G Product Isolation & Purification F->G H Performance Analysis (Conversion, Selectivity, Yield) G->H J Comparative Data Analysis H->J I->H

Caption: A logical workflow for the comparative study of esterification catalysts.

Concluding Remarks

The choice of catalyst for the esterification of isononyl alcohol is a multifaceted decision involving trade-offs between reaction efficiency, cost, and environmental impact. Homogeneous acid catalysts like p-toluenesulfonic acid offer high activity but present challenges in separation and waste generation.[1] Solid acid catalysts, such as Amberlyst 15, provide a more sustainable alternative with easier separation and potential for reuse.[4] Organometallic catalysts, particularly those based on titanium, can achieve high yields but may require specific handling and purification steps.[1][5]

For researchers and professionals in drug development and other fields requiring high-purity esters, the ease of catalyst removal and the minimization of acidic residues often favor the use of heterogeneous catalysts. Future research should focus on direct comparative studies of various catalysts for the synthesis of specific isononyl esters under standardized conditions to provide a clearer, quantitative basis for catalyst selection.

References

Comparative

A Comparative Guide to the Environmental Impact of Isononyl Alcohol Production Processes

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the environmental impacts associated with different production processes for isononyl alcohol (INA), a key...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impacts associated with different production processes for isononyl alcohol (INA), a key precursor in the manufacturing of plasticizers and other chemical intermediates. As the chemical industry increasingly moves towards sustainable practices, understanding the environmental footprint of production methods is paramount. This document outlines the predominant manufacturing routes for INA, presents available quantitative environmental performance data, and introduces emerging bio-based alternatives. Detailed experimental protocols for life cycle assessment, in accordance with international standards, are also provided to facilitate further research and standardized evaluation.

Introduction to Isononyl Alcohol Production

Isononyl alcohol is primarily produced through the hydroformylation of octene isomers, a process also known as the "oxo process." This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the carbon-carbon double bond of an olefin. Historically, this has been achieved using a high-pressure cobalt-based catalyst system. However, technological advancements have led to the development of a more efficient and environmentally benign low-pressure rhodium-based catalyst process. Concurrently, research into "bio-oxo" processes and the use of bio-based feedstocks is paving the way for potentially more sustainable alternatives.

Comparison of Production Processes

The traditional high-pressure cobalt-catalyzed process and the modern low-pressure rhodium-catalyzed process represent the two main routes for isononyl alcohol production. The key distinctions lie in their operating conditions, catalyst efficiency, and overall environmental footprint.

Table 1: Comparison of Isononyl Alcohol Production Processes

ParameterHigh-Pressure Cobalt ProcessLow-Pressure Rhodium (LP Oxo) Process
Catalyst Cobalt-basedRhodium-based
Operating Pressure High (e.g., 20-35 MPa)[1]Low (e.g., 1-4 MPa)[1]
Operating Temperature High (e.g., 150-180°C)[1]Milder (e.g., <100°C)[1]
Energy Consumption HigherLower
Feedstock Efficiency LowerHigher
Byproduct Formation HigherLower
Waste Generation SubstantialReduced

The low-pressure rhodium process offers significant environmental advantages due to its milder operating conditions, which lead to lower energy consumption and reduced greenhouse gas emissions.[1] Furthermore, the higher selectivity of the rhodium catalyst results in fewer byproducts and a cleaner product mix, simplifying purification and reducing waste streams.

Environmental Performance of Isononyl Alcohol-Derived Plasticizers

Isononyl alcohol is a primary feedstock for the production of diisononyl phthalate (B1215562) (DINP), a widely used plasticizer. The environmental performance of DINP has been evaluated through life cycle assessments (LCA).

Table 2: Environmental Performance Indicators for the Production of 1 kg of Di-isononyl Phthalate (DINP)

IndicatorValueUnit
Global Warming Potential (GWP)2.6kg CO₂ eq.
Ozone Depletion Potential (ODP)1.1 x 10⁻⁷kg CFC 11 eq.
Acidification Potential (AP)1.1 x 10⁻²kg SO₂ eq.
Photochemical Ozone Creation Potential (POCP)7.6 x 10⁻⁴kg Ethene eq.
Eutrophication Potential (EP)2.0 x 10⁻³kg PO₄³⁻ eq.

Source: European Plasticisers, 2015[2]

These "cradle-to-gate" data represent the environmental burdens from raw material extraction to the final product at the factory gate.[2]

Alternatives to Conventional Isononyl Alcohol Production

The drive for sustainability is fostering the development of alternative production routes and feedstocks for alcohols and their derivatives.

Bio-Oxo Processes

Research is underway to develop "bio-oxo" processes that utilize metabolically engineered microorganisms or enzymes to produce aldehydes from renewable resources under mild conditions.[3] These biological routes have the potential to significantly reduce the energy intensity and environmental impact associated with traditional chemical synthesis.[3]

Bio-Based Plasticizers

An alternative to isononyl alcohol-derived plasticizers is the use of bio-based plasticizers. These are derived from renewable feedstocks such as vegetable oils or starches. While often touted as more environmentally friendly, a comprehensive life cycle assessment is necessary to compare their overall impact to traditional plasticizers like DINP and diisononyl cyclohexane (B81311) dicarboxylate (DINCH).[4] The environmental performance of bio-based plastics can vary significantly depending on the feedstock, cultivation practices, and production technologies employed.

Experimental Protocols: Life Cycle Assessment (LCA)

To ensure a standardized and comprehensive evaluation of the environmental impact of chemical production processes, a Life Cycle Assessment (LCA) should be conducted in accordance with the principles and framework outlined in the ISO 14040 and ISO 14044 standards.[5][6]

Goal and Scope Definition
  • Objective: To quantify and compare the potential environmental impacts of different isononyl alcohol production processes (e.g., high-pressure cobalt vs. low-pressure rhodium) and their alternatives from cradle-to-gate.

  • Functional Unit: 1 kg of purified isononyl alcohol.

  • System Boundaries: The assessment should encompass all processes from the extraction of raw materials (e.g., crude oil for olefins, mining of catalyst metals) to the final purified isononyl alcohol at the factory gate. This includes transportation of raw materials, energy and water consumption, and waste treatment.

Life Cycle Inventory (LCI) Analysis

This phase involves the collection of data for all inputs and outputs within the defined system boundaries for each production process.

  • Inputs:

    • Raw materials (e.g., octene, synthesis gas - carbon monoxide and hydrogen)

    • Catalyst materials (cobalt or rhodium compounds)

    • Energy (electricity, steam, cooling water)

    • Water

  • Outputs:

    • Main product (isononyl alcohol)

    • Byproducts

    • Air emissions (e.g., CO₂, NOx, SOx, volatile organic compounds)

    • Waterborne emissions

    • Solid waste

Data should be sourced from plant-specific measurements, literature, and life cycle inventory databases.

Life Cycle Impact Assessment (LCIA)

The LCI data is translated into potential environmental impacts. The selection of impact categories should be comprehensive and may include:

  • Global Warming Potential (GWP)

  • Ozone Depletion Potential (ODP)

  • Acidification Potential (AP)

  • Eutrophication Potential (EP)

  • Photochemical Ozone Creation Potential (POCP)

  • Abiotic Depletion Potential

  • Human Toxicity Potential

  • Ecotoxicity Potential

Interpretation

Visualizing Production Pathways and Experimental Workflows

To illustrate the logical flow of the production processes and the life cycle assessment methodology, Graphviz (DOT language) diagrams are provided below.

Isononyl_Alcohol_Production cluster_feedstocks Feedstocks cluster_process Production Process cluster_products Products Butene Butene Dimerization Dimerization Butene->Dimerization Syngas Synthesis Gas (CO + H₂) Hydroformylation Hydroformylation (Oxo Reaction) Syngas->Hydroformylation Dimerization->Hydroformylation Octene Hydrogenation Hydrogenation Hydroformylation->Hydrogenation Isononyl Aldehyde Distillation Distillation Hydrogenation->Distillation INA Isononyl Alcohol Distillation->INA Byproducts Byproducts Distillation->Byproducts

A simplified workflow for the production of Isononyl Alcohol via the oxo process.

LCA_Workflow A Goal and Scope Definition (ISO 14040/14044) B Life Cycle Inventory (LCI) - Data Collection - Inputs (Energy, Materials) - Outputs (Emissions, Waste) A->B C Life Cycle Impact Assessment (LCIA) - Classification - Characterization - Normalization B->C D Interpretation - Identification of Significant Issues - Evaluation - Conclusions & Recommendations B->D C->B C->D D->A Iterative Process

The iterative phases of a Life Cycle Assessment (LCA) according to ISO 14040/14044.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Isononyl Alcohol: A Guide for Laboratory Professionals

The safe and compliant disposal of isononyl alcohol is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposa...

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of isononyl alcohol is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to minimize risks and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the appropriate management of isononyl alcohol waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle isononyl alcohol in a well-ventilated area, preferably within a fume hood.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[1][2][3] Avoid contact with skin and eyes, and prevent the formation of aerosols.[4][5] All tools and equipment used should be non-sparking.[4]

Step-by-Step Disposal Procedure

The primary method for the disposal of isononyl alcohol is through a licensed professional waste disposal service or a licensed chemical destruction plant via controlled incineration.[4][5][6] Do not discharge isononyl alcohol into sewer systems or the environment.[4][7]

  • Waste Collection:

    • Collect waste isononyl alcohol in a suitable, sealable, and properly labeled container.[4][7]

    • Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area away from heat and ignition sources.[2][8]

  • Spill Management:

    • Small Spills: For minor spills, absorb the liquid with an inert material such as sand, vermiculite, or other non-combustible absorbent.[1][4][7] Collect the absorbed material and place it into a suitable, closed container for disposal.[1][5][8]

    • Large Spills: In the event of a large spill, evacuate personnel to a safe area.[4][5] Remove all sources of ignition.[4] Contain the spill to prevent it from entering drains or waterways.[5][8] Absorb the material as you would for a small spill and place it in a designated container for hazardous waste.

  • Disposal of Contaminated Materials:

    • Any materials, such as absorbent pads, contaminated clothing, or PPE, that have come into contact with isononyl alcohol should be collected in a sealed container and disposed of as hazardous waste.[2][3]

  • Container Disposal:

    • Empty isononyl alcohol containers must be handled properly. They can be triple-rinsed with an appropriate solvent.[4] The rinsate should be collected and treated as hazardous waste.

    • After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling or reconditioning, in accordance with local regulations.[4]

Hazard and Regulatory Information

Isononyl alcohol is classified as a combustible liquid and can cause serious eye damage and skin irritation.[2][3][9] It is also harmful to aquatic life with long-lasting effects.[4][7] Disposal must be carried out in accordance with federal, state, and local regulations.[1][10] In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[10][11]

Quantitative Data for Isononyl Alcohol
Physical Properties
CAS Number27458-94-2[2][3][4][5][9]
Boiling Point178°C[8]
Flash Point>200 °C[12]
Density0.809 g/mL at 25°C[8]
Toxicity Data
Acute Toxicity (Oral)May be harmful if swallowed[2][9]
LC50 (rat, inhalation)> 21.7 mg/l, 7 h[2]
LC50 (Cyprinus carpio, 96 h)11 mg/l[2]
Hazard Classifications
UN NumberUN3082 (for reference)[4]
Transport Hazard Class9 (for reference)[4]

Experimental Protocols

The disposal procedures outlined in this document are based on established safety protocols and regulatory guidelines derived from safety data sheets (SDS). These are not based on specific experimental research but on standardized safety and handling assessments for chemical products.

Isononyl Alcohol Disposal Workflow

G cluster_start Start: Waste Generation cluster_assessment Initial Assessment cluster_spill Spill Response cluster_container Container Management cluster_disposal Final Disposal start Isononyl Alcohol Waste Generated assess Assess Nature of Waste start->assess spill_size Determine Spill Size assess->spill_size Spill empty_container Is Container Empty? assess->empty_container Used Container liquid_waste Collect Liquid Waste in a Sealed, Labeled Container assess->liquid_waste Liquid Waste small_spill Absorb with Inert Material (e.g., sand, vermiculite) spill_size->small_spill Small large_spill Evacuate Area & Contain Spill spill_size->large_spill Large collect_spill Collect Absorbed Material into a Sealed Container small_spill->collect_spill large_spill->collect_spill storage Store Waste in a Designated, Well-Ventilated Area collect_spill->storage triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes empty_container->liquid_waste No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate puncture_container Puncture and Dispose of Container per Regulations triple_rinse->puncture_container collect_rinsate->storage liquid_waste->storage disposal_service Arrange for Pickup by a Licensed Waste Disposal Service storage->disposal_service incineration Controlled Incineration at a Licensed Facility disposal_service->incineration

Caption: Workflow for the proper disposal of isononyl alcohol waste.

References

Handling

Personal protective equipment for handling Isononyl alcohol

Essential Safety and Handling Guide for Isononyl Alcohol For Researchers, Scientists, and Drug Development Professionals This guide provides immediate, essential safety protocols and logistical information for the handli...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Isononyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Isononyl alcohol in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Quantitative Safety and Property Data

The following table summarizes key quantitative data for Isononyl alcohol for easy reference and comparison.

PropertyValue
Molecular Formula C₉H₂₀O
Molecular Weight 144.25 g/mol [1]
Appearance Clear, colorless liquid[2]
Boiling Point 194 - 215 °C
Melting Point -64 to -65 °C
Density 0.824 - 0.83 g/cm³[2][3]
Vapor Pressure 0.119 mmHg at 25°C[4]
Flash Point 80 - 98 °C[3][4]
Water Solubility Slightly soluble
Occupational Exposure Limits (OELs) No specific PEL, TLV, or REL has been established for Isononyl alcohol.[5][6]
LD50 (Oral, Rat) > 21.7 mg/l (7h)[5]
LC50 (Fish, 96h) 11 mg/l (Cyprinus carpio)
EC50 (Daphnia magna, 48h) 9 mg/l

Personal Protective Equipment (PPE)

To ensure personal safety and prevent exposure when handling Isononyl alcohol, the following personal protective equipment is mandatory.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[4][7] If there is a splash hazard, a face shield should be used in conjunction with goggles for maximum protection.[6] An eyewash station should be readily accessible.

  • Hand Protection: Chemically resistant gloves (e.g., butyl rubber, nitrile rubber) must be worn.[5] Gloves must be inspected for integrity before each use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[7]

  • Body Protection: A lab coat or chemically resistant apron should be worn to prevent skin contact. For larger quantities or significant splash risk, impervious clothing may be necessary.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to control airborne exposures.[7] If ventilation is inadequate or if exposure limits are exceeded, a full-face respirator with an appropriate organic vapor cartridge should be used.[4]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of Isononyl alcohol in a laboratory environment.

  • Pre-Handling Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for Isononyl alcohol.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have spill control materials (e.g., absorbent pads, sand) readily available.

  • Handling the Chemical:

    • Conduct all work with Isononyl alcohol inside a certified chemical fume hood.

    • Use non-sparking tools to prevent ignition of vapors.[7]

    • Avoid contact with skin and eyes.[7]

    • Avoid the formation of aerosols or mists.[7]

    • Keep containers tightly closed when not in use.

  • Post-Handling Procedures:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.

    • Clean the work area and any equipment used.

    • Store Isononyl alcohol in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, separated from incompatible materials such as strong oxidants and acids.[7]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of Isononyl alcohol and related waste is crucial to prevent environmental contamination.

  • Waste Collection:

    • Collect all Isononyl alcohol waste, including contaminated materials like gloves and absorbent pads, in a designated and properly labeled hazardous waste container.

    • Do not mix Isononyl alcohol waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Spill Management:

    • In case of a small spill, absorb the liquid with an inert material such as sand or absorbent pads.[7]

    • Collect the absorbed material into a suitable, closed container for disposal.[7]

    • For large spills, evacuate the area and contact your institution's EHS office immediately.

  • Final Disposal:

    • All waste materials must be disposed of in accordance with local, state, and federal regulations.[7]

    • This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[7]

    • Do not discharge Isononyl alcohol to sewer systems.[7]

Emergency Procedures: First Aid

Immediate and appropriate first aid is essential in the event of exposure to Isononyl alcohol.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Give a slurry of activated charcoal in water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Mandatory Visualization

The following diagram illustrates the logical workflow for the safe handling of Isononyl alcohol in a laboratory setting.

Isononyl_Alcohol_Handling_Workflow Start Start Preparation 1. Preparation - Review SDS - Don PPE - Prepare Workspace Start->Preparation Handling 2. Handling - Work in Fume Hood - Use Non-Sparking Tools - Avoid Contact & Aerosols Preparation->Handling PostHandling 3. Post-Handling - Clean Workspace - Store Properly Handling->PostHandling Spill Spill Event Handling->Spill Accident WasteDisposal 4. Waste Disposal - Collect in Labeled Container - Follow Regulations PostHandling->WasteDisposal End End WasteDisposal->End SpillResponse Spill Response - Absorb & Collect - Decontaminate Area Spill->SpillResponse SpillResponse->WasteDisposal

Caption: Workflow for the safe handling of Isononyl alcohol.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Isononyl alcohol
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